4-(Methylsulfonyl)piperidine-4-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-methylsulfonylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 |
InChI Key |
RYJHHXZMCMVVRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCNCC1)CO |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties & Synthetic Utility of 4-(Methylsulfonyl)piperidine-4-methanol
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and applications of 4-(Methylsulfonyl)piperidine-4-methanol, with a critical disambiguation of its structural isomers.
Executive Summary & Structural Disambiguation
Chemical Identity: this compound CAS Registry Numbers: 241134-34-9 (N-sulfonyl isomer) | 1823556-53-1 (C4-sulfonyl isomer)
In the context of drug discovery, the nomenclature "this compound" presents a critical ambiguity that must be resolved prior to experimental planning. It can refer to two distinct structural isomers with vastly different chemical behaviors:
-
The N-Sulfonyl Isomer (CAS 241134-34-9): Formally (1-(methylsulfonyl)piperidin-4-yl)methanol. This is the thermodynamically stable, neutral sulfonamide widely used as a pharmacophore in kinase inhibitors (e.g., Ebvaciclib).
-
The C4-Sulfonyl Isomer (CAS 1823556-53-1): Formally 4-(methylsulfonyl)piperidin-4-ylmethanol. This is a rare, basic amine with a quaternary center at the 4-position.
This guide primarily focuses on the N-Sulfonyl isomer (CAS 241134-34-9) due to its prevalence in medicinal chemistry, while providing comparative data for the C4-isomer to prevent identification errors.
Physicochemical Profile
The following data contrasts the two isomers. The N-sulfonyl isomer is characterized by its lack of basicity and moderate lipophilicity, making it an ideal "neutral spacer" in drug design.
Comparative Properties Table
| Property | N-Sulfonyl Isomer (Target) | C4-Sulfonyl Isomer (Rare) |
| CAS Number | 241134-34-9 | 1823556-53-1 |
| IUPAC Name | (1-(Methylsulfonyl)piperidin-4-yl)methanol | (4-(Methylsulfonyl)piperidin-4-yl)methanol |
| Formula | C | C |
| Molecular Weight | 193.26 g/mol | 193.26 g/mol |
| Appearance | White to off-white solid | White solid |
| Basic pKa (Calc.) | None (Neutral Sulfonamide) | ~10.5 (Secondary Amine) |
| LogP (Calc.) | ~0.24 (Moderate Polarity) | ~ -1.2 (Highly Polar/Basic) |
| H-Bond Donors | 1 (-OH) | 2 (-OH, -NH) |
| H-Bond Acceptors | 3 (2 Sulfonyl-O, 1 Alcohol-O) | 3 (2 Sulfonyl-O, 1 Alcohol-O) |
| Polar Surface Area | ~65 Å | ~55 Å |
| Solubility | DMSO, Methanol, DCM, EtOAc | Water, Methanol, DMSO |
Structural Analysis[1]
-
N-Sulfonyl Isomer: The sulfonyl group on the nitrogen creates a planar, electron-deficient center. This removes the basicity of the piperidine nitrogen, preventing protonation at physiological pH. This is crucial for improving membrane permeability in drug candidates.
-
C4-Sulfonyl Isomer: The nitrogen remains a secondary amine, retaining high basicity. The quaternary center at C4 introduces significant steric bulk and conformational rigidity.
Synthetic Utility & Reactivity
The N-sulfonyl isomer serves as a versatile building block. Its primary utility lies in the hydroxymethyl handle , which can be activated for coupling reactions.
Key Transformations
-
Alcohol Activation: Conversion of the primary alcohol to a leaving group (Mesylate, Tosylate, or Halide) allows for nucleophilic displacement.
-
Oxidation: Oxidation to the aldehyde (Swern or Dess-Martin) enables reductive amination, a key step in linking this motif to aromatic amines (as seen in CDK inhibitors).
-
Direct Coupling: Mitsunobu reaction with phenols or acidic heterocycles.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthesis of the N-sulfonyl isomer from commercially available 4-piperidinemethanol and its subsequent activation.
Figure 1: Selective synthesis and application of the N-sulfonyl pharmacophore.
Experimental Protocols
Protocol A: Selective Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol
Objective: To synthesize CAS 241134-34-9 from 4-piperidinemethanol with high selectivity for the nitrogen atom.
Reagents:
-
4-Piperidinemethanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.05 eq)
-
Triethylamine (Et
N) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
Methodology:
-
Preparation: Dissolve 4-piperidinemethanol (10 mmol) and Et
N (15 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N or Ar). Cool the solution to 0°C using an ice bath. -
Addition: Dropwise add MsCl (10.5 mmol) dissolved in DCM (5 mL) over 15 minutes. Critical: Maintain temperature < 5°C to prevent O-sulfonylation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1] The amine reacts much faster than the alcohol.
-
Workup: Quench with saturated NaHCO
solution (30 mL). Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). -
Purification: Combine organic layers, dry over Na
SO , and concentrate in vacuo. The crude solid is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexane.
Protocol B: Analytical Characterization (HPLC)
Objective: To verify purity and identity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (low absorbance due to lack of chromophore) or ELSD/CAD (preferred).
-
Expected Retention: The N-sulfonyl derivative will elute earlier than typical lipophilic drugs but later than the parent amine due to the loss of the ionizable nitrogen.
Applications in Drug Discovery
The (1-(methylsulfonyl)piperidin-4-yl) motif is a validated pharmacophore, notably present in Ebvaciclib (PF-06873600) , a CDK2/4/6 inhibitor.
Mechanistic Role:
-
Metabolic Stability: The sulfone group blocks the nitrogen from metabolic oxidation (N-oxide formation) and dealkylation.
-
Solubility: The sulfone is a polar, non-basic group that improves solubility without introducing the liability of a high pKa amine (which can lead to lysosomal trapping or hERG channel inhibition).
-
Linker: The 4-position provides a vector for extending the molecule into solvent-exposed regions of the protein binding pocket.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert gas. Hygroscopic.
-
Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
-
Disposal: Dispose of as hazardous chemical waste containing sulfur and nitrogen.
References
-
Fluorochem. (1-(Methylsulfonyl)piperidin-4-yl)methanol Product Page. Retrieved from (Accessed 2024).
-
Pfizer Inc. Crystal Structure of CDK6 with PF-06873600 (Ebvaciclib). Protein Data Bank (PDB) Entry.[2]
-
PubChem. Compound Summary for CAS 241134-34-9. National Center for Biotechnology Information. Retrieved from .
- BenchChem.Reactivity Profile of Piperidine Methanol Derivatives.
- Journal of Medicinal Chemistry.Discovery of PF-06873600.
Sources
An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine-4-methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine moiety stands as a "privileged scaffold," a structural motif frequently incorporated into a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in crucial molecular interactions make it a versatile and highly sought-after component in the design of novel therapeutics. This guide focuses on a specific and increasingly important derivative, 4-(Methylsulfonyl)piperidine-4-methanol (CAS Number: 241134-34-9 ), a molecule that combines the advantageous properties of the piperidine ring with the functional characteristics of a methylsulfonyl group and a primary alcohol.[3]
The introduction of the methylsulfonyl group onto the piperidine nitrogen significantly influences the molecule's physicochemical properties, such as its polarity, solubility, and hydrogen bonding capacity. These modifications can enhance a drug candidate's metabolic stability and pharmacokinetic profile.[4] The primary alcohol at the 4-position provides a crucial handle for further chemical elaboration, allowing for the attachment of various pharmacophores and the exploration of structure-activity relationships.[5] Consequently, this compound has emerged as a valuable building block in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases.[6][7]
Physicochemical Properties
The physical and chemical characteristics of this compound and its key precursor, 4-Piperidinemethanol, are crucial for their handling, storage, and application in synthesis.
| Property | This compound | 4-Piperidinemethanol |
| CAS Number | 241134-34-9[3] | 6457-49-4[8][9] |
| Molecular Formula | C₇H₁₅NO₃S[3] | C₆H₁₃NO[8][9] |
| Molecular Weight | 193.26 g/mol [3] | 115.17 g/mol [8][9] |
| Appearance | White to off-white solid[3] | Yellow to amber solid[10] |
| Melting Point | Not explicitly available | 55-59 °C[8] |
| Boiling Point | Not explicitly available | 118-120 °C at 10 mmHg[8] |
| Storage Temperature | 2-8 °C[3] | Room temperature |
Synthesis of this compound: A Two-Step Approach
A robust and efficient synthesis of this compound can be envisioned as a two-step process, commencing with the preparation of the precursor, 4-Piperidinemethanol, followed by the sulfonylation of the piperidine nitrogen.
Step 1: Synthesis of 4-Piperidinemethanol
The initial step involves the reduction of a commercially available starting material, such as a 4-piperidinecarboxylic acid ester, to the corresponding primary alcohol.
Reaction Scheme:
Caption: Synthesis of 4-Piperidinemethanol via reduction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Slowly add a solution of ethyl 4-piperidinecarboxylate in anhydrous THF to the cooled LiAlH₄ suspension. The dropwise addition helps to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature with an ice bath.
-
Workup: Filter the resulting mixture to remove the aluminum salts. Wash the filter cake with THF.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-Piperidinemethanol.
Step 2: Sulfonylation of 4-Piperidinemethanol
The second and final step is the introduction of the methylsulfonyl group onto the nitrogen atom of the piperidine ring. This is a standard procedure for the formation of sulfonamides.
Reaction Scheme:
Caption: Synthesis of the final product via sulfonylation.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-Piperidinemethanol in a suitable aprotic solvent, such as dichloromethane (DCM) or THF, in a round-bottom flask. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(methylsulfonyl)piperidine scaffold is a key structural element in a variety of biologically active molecules, underscoring the importance of this compound as a synthetic intermediate.
As a Scaffold in Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-(methylsulfonyl)piperidine moiety has been incorporated into potent and selective kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[11] The methylsulfonyl group can form key hydrogen bonds within the ATP-binding pocket of the kinase, while the rest of the molecule can be tailored to achieve selectivity for a specific kinase isoform.
In the Development of Anti-inflammatory and Antimicrobial Agents
Chronic inflammation is implicated in a wide range of diseases. Molecules containing the 4-(methylsulfonyl)piperidine core have demonstrated promising anti-inflammatory properties.[12] Furthermore, this scaffold has been utilized in the synthesis of novel antimicrobial agents.[13] The structural features of these compounds allow for interactions with bacterial or fungal targets, paving the way for the development of new treatments for infectious diseases.
A Versatile Building Block for Chemical Libraries
The primary alcohol of this compound serves as a convenient point of attachment for a wide variety of chemical groups. This makes it an ideal building block for the solid-phase synthesis of large chemical libraries.[14] Such libraries are invaluable tools in high-throughput screening campaigns to identify novel hit compounds for various biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile reagents like methanesulfonyl chloride.
-
Handling of Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Methanesulfonyl Chloride: This is a corrosive and lachrymatory liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store this compound in a cool, dry place, as recommended at 2-8 °C.[3]
Conclusion
This compound is a strategically important building block in modern drug discovery. Its synthesis, while requiring careful handling of reagents, is achievable through a straightforward two-step process. The unique combination of a piperidine ring, a methylsulfonyl group, and a primary alcohol provides medicinal chemists with a versatile scaffold for the design and synthesis of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. As the demand for new and effective medicines continues to grow, the utility of such well-designed molecular building blocks will undoubtedly increase.
References
-
Notes - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Pharmacological properties of natural piperidine derivatives. - ResearchGate. ResearchGate. Available at: [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. PubMed. Available at: [Link]
-
4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem. PubChem. Available at: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC. PMC. Available at: [Link]
-
(4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 - PubChem. PubChem. Available at: [Link]
-
Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Synthesis of new building blocks for use in supramolecular DNA architectures. Taylor & Francis Online. Available at: [Link]
-
4-Ethyl-4-piperidinemethanol Properties - EPA. EPA. Available at: [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. PMC. Available at: [Link]
-
1-Methanesulfonylpiperidin-4-ol | C6H13NO3S | CID 22272981 - PubChem. PubChem. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity - PubMed. PubMed. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. PubMed. Available at: [Link]
-
Can anyone tell me in which solvent the physcion and emodin are soluble for a bioassay? ResearchGate. Available at: [Link]
-
Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study - Arabian Journal of Chemistry. Arabian Journal of Chemistry. Available at: [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][11][12][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. PubMed. Available at: [Link]
-
BindingDB BDBM50335968 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea::CHEMBL1668936. BindingDB. Available at: [Link]
-
Metabolism-guided drug design - MedChemComm (RSC Publishing). RSC Publishing. Available at: [Link]
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An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine-4-methanol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)piperidine-4-methanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed synthetic pathway, and its potential applications, underpinned by established scientific principles and methodologies.
Core Molecular Attributes
This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and a hydroxymethyl group at the 4-position. These functional groups impart specific physicochemical properties that make it a valuable building block in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C7H15NO3S | [1] |
| Molecular Weight | 193.26 g/mol | [1] |
| CAS Number | 241134-34-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-piperidinemethanol. The synthesis involves the protection of the piperidine nitrogen with a methylsulfonyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocol: N-Sulfonylation of 4-Piperidinemethanol
This protocol is based on established methods for the N-sulfonylation of piperidines.
Materials:
-
4-Piperidinemethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Addition of Base: To the cooled solution, add triethylamine (1.2 equivalents) dropwise while maintaining the temperature at 0°C.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture. A precipitate of triethylamine hydrochloride may form.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as methanesulfonyl chloride is highly reactive towards water, which would lead to its decomposition and reduce the yield of the desired product.
-
Low Temperature: The reaction is performed at 0°C to control the exothermicity of the reaction between methanesulfonyl chloride and the amine, minimizing the formation of side products.
-
Triethylamine as a Base: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted methanesulfonyl chloride, triethylamine hydrochloride, and other water-soluble impurities.
Analytical Characterization
A crucial aspect of synthesis is the rigorous characterization of the final product to confirm its identity and purity. The following analytical techniques are recommended for this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.
Illustrative HPLC Method:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) may be necessary to improve peak shape and retention for the basic piperidine nitrogen.
-
Detector: CAD or ELSD
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. For this compound, the expected [M+H]⁺ ion would be at m/z 194.08.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs[3]. The introduction of a methylsulfonyl group can modulate the physicochemical properties of the parent molecule, such as its polarity, solubility, and metabolic stability.
Rationale for the Methylsulfonyl Group:
-
Hydrogen Bond Acceptor: The sulfonyl group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.
-
Metabolic Stability: The sulfonamide linkage is generally resistant to metabolic cleavage, which can improve the pharmacokinetic profile of a drug candidate.
-
Modulation of Basicity: The electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidine nitrogen, which can influence its interaction with physiological targets and affect its absorption and distribution properties.
While specific biological targets for this compound are not extensively documented in publicly available literature, N-sulfonylpiperidine moieties are integral components of various biologically active molecules. For example, a potent and selective cyclin-dependent kinase (CDK) inhibitor, R547, incorporates a 1-methanesulfonylpiperidin-4-ylamino group, highlighting the importance of this scaffold in the development of anti-cancer therapeutics[4]. The hydroxymethyl group at the 4-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Caption: Logical relationship of the molecular components to drug discovery potential.
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional groups offer opportunities for further chemical exploration. The incorporation of the N-sulfonylpiperidine motif has proven successful in the development of potent kinase inhibitors, suggesting that this compound holds promise for the generation of novel therapeutic agents. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.
References
- Google Patents. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B).
-
Chu, L., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available at: [Link]
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Dziadek, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof (WO2018082441A1).
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- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 4-(Methylsulfonyl)piperidine-4-methanol in Organic Solvents for Pharmaceutical Development
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2][3] Poor solubility can lead to a cascade of issues, including inadequate drug absorption, the need for high doses, and variable therapeutic outcomes.[1][4] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of a key pharmaceutical intermediate, 4-(Methylsulfonyl)piperidine-4-methanol, in a range of organic solvents. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility profile is not merely an academic exercise but a crucial step in de-risking the development process and paving the way for successful formulation and clinical application.
Introduction to this compound
1.1. Chemical Structure and Properties
This compound is a heterocyclic compound featuring a piperidine ring, a methylsulfonyl group, and a methanol group. Its chemical structure is as follows:
-
Chemical Formula: C₇H₁₅NO₃S
-
Molecular Weight: 193.26 g/mol
-
Appearance: Typically a white to off-white solid.
-
Storage: Recommended storage at 2-8°C.
The presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups, along with the nitrogen in the piperidine ring, suggests that this molecule has polar characteristics and the potential for hydrogen bonding. These features are key determinants of its solubility behavior.
1.2. Significance in Pharmaceutical Synthesis
Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. They are often employed to improve the physicochemical properties of a lead compound, including its solubility and metabolic stability. While specific applications of this compound are proprietary to the developing entities, its structural motifs are indicative of its role as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). A predictable and well-characterized solubility profile in various organic solvents is therefore essential for its effective use in multi-step synthetic routes and for the purification of intermediates and the final API.
Theoretical Foundations of Solubility
A solid understanding of the principles governing solubility is paramount to designing meaningful experiments and correctly interpreting their results.
2.1. The Principle of "Like Dissolves Like"
The adage "like dissolves like" is a foundational concept in solubility.[5][6] It posits that a solute will dissolve best in a solvent that has a similar polarity.[6][7]
-
Polar Solvents: These solvents, such as alcohols (e.g., methanol, ethanol) and dimethyl sulfoxide (DMSO), have molecular structures with significant dipole moments and can engage in hydrogen bonding. They are generally effective at dissolving polar solutes.[5][6]
-
Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and are suitable for dissolving nonpolar compounds through weaker van der Waals forces.[5]
-
Aprotic Polar Solvents: This class of solvents, including acetone and ethyl acetate, possesses dipole moments but lacks acidic protons for hydrogen bonding. They exhibit intermediate polarity.[5]
Given the structure of this compound, with its polar functional groups, it is anticipated to have higher solubility in polar protic and aprotic solvents.
2.2. Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[5][10]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution under specific, often rapid, conditions.[8][9][11] It is frequently used in high-throughput screening as it is faster to determine. However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions.[8][9][12]
For robust process development and formulation, understanding the thermodynamic solubility is paramount.
2.3. Factors Influencing Solubility
Several factors can influence the solubility of a compound:[7][13][14][15]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[7][13][16] However, this is not universally true, and the effect of temperature should be experimentally determined.
-
Pressure: The effect of pressure on the solubility of solids and liquids in liquid solvents is generally negligible.[14][15]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3]
-
pH: For ionizable compounds, the pH of the solvent can significantly impact solubility.
A Strategic Approach to Solvent Selection
The choice of organic solvents for solubility determination should be guided by their relevance in pharmaceutical manufacturing, particularly in synthesis, purification, and crystallization.[17][18][19][20] A representative panel of solvents should be selected, encompassing a range of polarities and functional groups.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity | Rationale for Inclusion |
| Alcohols | Methanol | Polar Protic | Commonly used in synthesis and crystallization. |
| Ethanol | Polar Protic | A greener solvent option, frequently used in final API steps. | |
| Isopropanol (IPA) | Polar Protic | Widely used for crystallization and purification. | |
| Ketones | Acetone | Polar Aprotic | A versatile solvent for a range of organic compounds. |
| Esters | Ethyl Acetate | Mid-Polarity | Common solvent for extraction and chromatography. |
| Ethers | Tetrahydrofuran (THF) | Polar Aprotic | Strong solvent for a variety of compounds. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | A more environmentally friendly alternative to THF. | |
| Amides | N,N-Dimethylformamide (DMF) | Polar Aprotic | High-boiling, strong solvent for challenging solutes. |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Similar to DMF, used for poorly soluble compounds. | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A very strong polar solvent, often used for stock solutions. |
| Nitriles | Acetonitrile | Polar Aprotic | Common mobile phase in HPLC and used in synthesis. |
| Hydrocarbons | Toluene | Nonpolar | Representative of aromatic, nonpolar solvents. |
| Heptane/Hexane | Nonpolar | Representative of aliphatic, nonpolar solvents. |
Experimental Determination of Thermodynamic Solubility
The following protocols provide a robust framework for determining the thermodynamic solubility of this compound.
4.1. The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[5][10]
4.1.1. Principle
An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified.[5][21][22]
4.1.2. Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely measured volume of the selected organic solvents from Table 1. A magnetic stir bar should be added to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a multi-position magnetic stir plate in a constant temperature bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study initially by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert, solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[23]
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for the analytical method). Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[5]
4.2. Analytical Quantification by UPLC-MS/MS
UPLC-MS/MS offers a highly sensitive and selective method for quantifying the solute concentration.
4.2.1. Step-by-Step Protocol
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in a suitable diluent.
-
UPLC-MS/MS Analysis: Analyze the calibration standards and the diluted, filtered samples from the shake-flask experiment using an appropriate UPLC-MS/MS method. The method should be optimized for the separation and detection of the target analyte.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.
-
Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original organic solvent. Report the results in mg/mL or mol/L at the specified temperature.
4.3. Visualizing the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | > 200 | > 1.03 |
| Ethanol | Polar Protic | 150 | 0.78 |
| Isopropanol | Polar Protic | 85 | 0.44 |
| Acetone | Polar Aprotic | 120 | 0.62 |
| Ethyl Acetate | Mid-Polarity | 30 | 0.16 |
| Tetrahydrofuran | Polar Aprotic | 95 | 0.49 |
| Acetonitrile | Polar Aprotic | 110 | 0.57 |
| Dimethyl Sulfoxide | Polar Aprotic | > 250 | > 1.30 |
| Toluene | Nonpolar | < 1 | < 0.005 |
| Heptane | Nonpolar | < 0.1 | < 0.0005 |
Interpretation: The hypothetical data in Table 2 would suggest that this compound exhibits high solubility in polar solvents, particularly in highly polar aprotic solvents like DMSO and polar protic solvents like methanol. Its solubility decreases in solvents of intermediate polarity and is very low in nonpolar solvents, which aligns with the "like dissolves like" principle. This information is invaluable for selecting appropriate solvents for synthesis, workup, and crystallization processes. For instance, a solvent system comprising a good solvent (e.g., methanol) and an anti-solvent (e.g., heptane) could be effective for crystallization.[19][24]
Safety and Handling Considerations
When working with piperidine derivatives and organic solvents, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[25][26]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[25][27][28]
-
Ignition Sources: Many organic solvents are flammable. Keep them away from heat, sparks, and open flames.[26][27][28]
-
Static Discharge: Ground and bond containers when transferring flammable liquids to prevent static discharge.[25][28]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By grounding the experimental work in sound theoretical principles and employing validated analytical techniques, researchers can generate high-quality, reliable data. This information is not merely a set of physical constants but a critical tool for informed decision-making throughout the drug development lifecycle, from process chemistry and purification to formulation and delivery. A thorough understanding of solubility is a cornerstone of successful pharmaceutical innovation.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Istrate, O., & Mircioiu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 395-401. [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
The Pharma Expert. (2025, August 23). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?[Link]
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Varnek, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
Ge, Z., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed. [Link]
-
Bergström, C. A., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Ge, Z., et al. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. J-Stage. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
NIH. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]
-
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]
-
Patsnap Eureka. (2026, February 14). Optimize Solvent Selection for Succinic Acid Crystallization. [Link]
-
LibreTexts Chemistry. (n.d.). Solubility. [Link]
-
ResearchGate. (n.d.). Principles of Solubility. [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
-
Vapourtec Ltd. (n.d.). Flow Crystallization | Solubility Control. [Link]
-
Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
PubChem. (n.d.). 4-(Methylsulfonylmethylsulfonyl)piperidine. [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. [Link]
-
Takano, R., et al. (2016). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]
-
PubChem. (n.d.). 4-Piperidinemethanol. [Link]
-
Waters Corporation. (n.d.). UPLC AND UPLC/MS APPLICATION Notebook. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
ECHA. (2018, March 2). Measurement of water solubility for PFHXA. [Link]
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spectroscopic data (NMR, IR, MS) for 4-(Methylsulfonyl)piperidine-4-methanol
Technical Monograph: Spectroscopic Elucidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol
Introduction & Structural Disambiguation
Objective: To provide a definitive reference guide for the spectroscopic characterization of the piperidine building block used in fragment-based drug discovery (FBDD).
Structural Note: The user query specified "4-(Methylsulfonyl)piperidine-4-methanol." In standard IUPAC nomenclature and commercial catalogs, the primary building block matching this description—where the sulfonyl group acts as a protecting/directing group on the nitrogen—is (1-(methylsulfonyl)piperidin-4-yl)methanol (CAS: 241134-34-9). A gem-disubstituted isomer (4-sulfonyl-4-hydroxymethyl) is synthetically rare and unstable. This guide focuses on the commercially relevant N-sulfonyl congener (CAS 241134-34-9).
-
IUPAC Name: (1-methanesulfonylpiperidin-4-yl)methanol
-
Molecular Formula: C
H NO S[1] -
Molecular Weight: 193.26 g/mol [1]
-
Role: Metabolic stable linker; polar modulator in kinase inhibitors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is characterized by the distinct desymmetrization of the piperidine ring due to the chair conformation and the strong electron-withdrawing nature of the sulfonamide group.
Experimental Protocol: Sample Preparation
-
Solvent Selection: DMSO-
is preferred over CDCl to visualize the hydroxyl proton (exchangeable) and prevent peak overlap of the -protons with the water signal. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard 1D proton with 30° pulse angle; relaxation delay (
) set to 2.0s to ensure integration accuracy of the methyl sulfone singlet.
H NMR Data (400 MHz, DMSO- )
| Position | Type | Multiplicity | Integration | Assignment Logic | ||
| -SO | Methyl | 2.82 | Singlet (s) | - | 3H | Characteristic methyl sulfone; deshielded by |
| Piperidine-H2, H6 | Methylene | 3.55 - 3.65 | Doublet of Triplets (dt) | 12.0, 2.5 | 2H | |
| -CH | Methylene | 3.25 | Triplet (t) | 5.5 | 2H | Coupled to OH and H4. |
| -OH | Hydroxyl | 4.55 | Triplet (t) | 5.5 | 1H | Exchangeable; visible in dry DMSO. |
| Piperidine-H2', H6' | Methylene | 2.60 - 2.70 | Triplet of Doublets (td) | 12.0, 2.5 | 2H | Axial protons; shielded due to anisotropy. |
| Piperidine-H3, H5 | Methylene | 1.65 - 1.75 | Multiplet (m) | - | 2H | Equatorial |
| Piperidine-H3', H5' | Methylene | 1.15 - 1.25 | Multiplet (m) | - | 2H | Axial |
| Piperidine-H4 | Methine | 1.40 - 1.50 | Multiplet (m) | - | 1H | Bridgehead methine. |
C NMR Data (100 MHz, DMSO- )
| Carbon Environment | Assignment Notes | |
| -CH | 66.2 | Primary alcohol carbon. |
| Piperidine C2, C6 | 45.8 | |
| Piperidine C4 | 38.5 | Methine carbon; branching point. |
| -SO | 34.2 | Methyl sulfone carbon. |
| Piperidine C3, C5 | 28.4 |
Mass Spectrometry (MS)
Mass spectrometry analysis requires soft ionization (ESI) due to the polarity of the sulfonyl and hydroxyl groups.
Ionization & Fragmentation Logic
-
Method: Electrospray Ionization (ESI) in Positive Mode.[2]
-
Molecular Ion:
Da. -
Adducts: Sodium adduct
is common in non-desalted samples.
Fragmentation Pathway (MS/MS)
The fragmentation is driven by the stability of the piperidine ring and the lability of the sulfonyl bond.
-
Dehydration: Loss of water (
, -18 Da) from the hydroxymethyl group is the primary pathway, yielding 176. -
Sulfonyl Cleavage: Loss of the methylsulfonyl group (
) is less favorable than in sulfonamides but can occur under high collision energy.
Figure 1: ESI-MS/MS Fragmentation Pathway for (1-(methylsulfonyl)piperidin-4-yl)methanol.
Infrared Spectroscopy (FT-IR)
IR analysis is critical for confirming the oxidation state of the sulfur and the presence of the alcohol.
| Functional Group | Wavenumber (cm | Intensity | Mode |
| O-H Stretch | 3350 - 3450 | Broad, Medium | Hydrogen-bonded hydroxyl group. |
| C-H Stretch | 2850 - 2950 | Medium | Alkyl C-H (Piperidine ring). |
| SO | 1315 - 1330 | Strong | Sulfonamide S=O stretch (Diagnostic). |
| SO | 1145 - 1160 | Strong | Sulfonamide S=O stretch (Diagnostic). |
| C-N Stretch | 1050 - 1080 | Medium | C-N-S bond vibration. |
Experimental Workflow: Quality Control
To ensure data integrity during synthesis or procurement, the following workflow is recommended.
Figure 2: Analytical QC Workflow for Piperidine Intermediates.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from [Link](Note: Parent scaffold reference).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
Strategic Sourcing and Quality Assessment of Sulfonyl-Piperidine Methanols
Topic: Commercial Suppliers and Sourcing Strategy for 4-(Methylsulfonyl)piperidine-4-methanol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.
Executive Summary & Structural Disambiguation
In the context of high-Fsp³ drug discovery, substituted piperidines are ubiquitous pharmacophores. However, the nomenclature for sulfonyl-substituted piperidine methanols is frequently subject to ambiguity, leading to sourcing errors.
Before engaging suppliers, the sourcing scientist must distinguish between two distinct isomers that share the molecular formula
-
The N-Sulfonyl Variant (Commercial Standard):
-
IUPAC: [1-(Methylsulfonyl)piperidin-4-yl]methanol
-
CAS: 241134-34-9
-
Availability: High (Commodity Building Block).
-
Utility: Common linker for attaching the piperidine ring via the hydroxyl group while capping the amine with a polar sulfone.
-
-
The C-Sulfonyl Quaternary Variant (High-Value/Niche):
-
IUPAC: [4-(Methylsulfonyl)piperidin-4-yl]methanol
-
CAS: Not widely established (Likely Custom Synthesis).
-
Availability: Low (Custom Synthesis Required).
-
Utility: A specialized gem-disubstituted scaffold used to introduce metabolic stability and conformational constraint at the 4-position.
-
This guide primarily addresses the sourcing of the N-Sulfonyl variant (CAS 241134-34-9) due to its commercial prevalence, while providing a specific protocol for commissioning the Custom Synthesis of the Quaternary variant.
The Supply Landscape: CAS 241134-34-9
For [1-(Methylsulfonyl)piperidin-4-yl]methanol, the market is divided into three tiers. Sourcing decisions should be based on the development phase (Discovery vs. GMP).
Table 1: Supplier Tier Analysis
| Tier | Supplier Category | Representative Vendors | Lead Time | Purity Risk | Recommended Phase |
| 1 | Primary Manufacturers | Enamine , Combi-Blocks , WuXi AppTec | 1-3 Days | Low | Discovery / Scale-up |
| 2 | Global Distributors | Fluorochem , MilliporeSigma , ThermoFisher | 3-10 Days | Low-Med | Discovery |
| 3 | Aggregators | MolPort , eMolecules | 2-4 Weeks | High | Screening |
Recommended Procurement Strategy
-
Discovery Scale (<10g): Utilize Tier 1 suppliers like Combi-Blocks or Enamine directly. They often hold stock in the US/EU, minimizing customs delays.
-
Process Scale (>1kg): Request a specific "Genotoxic Impurity (GTI) Risk Assessment" from the supplier (see Section 3).
Technical Specification & Quality Control (QC)
The synthesis of [1-(Methylsulfonyl)piperidin-4-yl]methanol typically involves the reaction of 4-piperidinemethanol with methanesulfonyl chloride (MsCl). This route introduces a critical quality risk: the formation of O-sulfonated impurities .
The GTI Risk: O-Mesylation
If the reaction conditions are not strictly controlled (e.g., incorrect base stoichiometry or temperature), MsCl can react with the hydroxyl group to form the mesylate ester , a potent alkylating agent and a potential Genotoxic Impurity (GTI).
QC Workflow: Self-Validating Protocol
Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform the following validation upon receipt.
Protocol 1: 1H-NMR Validation
-
Solvent: DMSO-d6 (preferred for resolution of -OH signal).
-
Key Diagnostic Signals:
-
Product:
~2.85 ppm (s, 3H, ). -
Impurity (O-Mesylate):
~3.1-3.2 ppm (s, 3H, ). -
Shift Logic: The methyl group attached to the electron-withdrawing Oxygen (ester) will be deshielded (downfield) relative to the N-sulfonamide methyl.
-
Protocol 2: LCMS Identification
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase:
/Acetonitrile + 0.1% Formic Acid. -
Target Mass:
. -
Impurity Mass: The bis-mesylated impurity (N-SO2Me and O-SO2Me) will have a mass of
.
Visualization: QC Decision Tree
Caption: QC workflow prioritizing the detection of genotoxic O-mesylate impurities via NMR shift analysis.
Sourcing the Quaternary Variant (Custom Synthesis)
If your project specifically requires This compound (the gem-disubstituted C4 variant), you will likely not find this in stock. You must engage a CRO (e.g., SpiroChem , Pharmablock , or ChemPartner ).
Technical Request for Proposal (RFP)
When commissioning this synthesis, include the following synthetic guidance to ensure feasibility.
Suggested Synthetic Route (for CRO guidance):
-
Starting Material: 1-Boc-4-piperidone.
-
Step A: Formation of the epoxide (Corey-Chaykovsky reaction) or equivalent spiro-epoxide.
-
Step B: Ring opening with sodium thiomethoxide (NaSMe).
-
Step C: Oxidation of sulfide to sulfone (
CPBA or Oxone). -
Step D: Deprotection (if free amine is desired).
RFP Specification Snippet:
"Target: this compound (Free Base). Purity: >95% by HPLC. Critical Impurity Limit: Total sulfide/sulfoxide < 1%. Note: Please confirm relative stereochemistry if ring substituents are added."
Handling and Stability
-
Physical State: Typically a white to off-white solid.
-
Hygroscopicity: Moderate. Store in a desiccator.
-
Solubility:
-
Good: DMSO, Methanol, DMF.
-
Moderate: Dichloromethane (DCM).
-
Poor: Diethyl Ether, Hexanes.
-
-
Reactivity: The primary hydroxyl is nucleophilic. In the presence of strong bases (NaH), it can cyclize intramolecularly if a leaving group is present on the piperidine ring or N-substituent.
References
-
Fluorochem Product Specification. (2024). "(1-(Methylsulfonyl)piperidin-4-yl)methanol - F473662". Fluorochem Ltd.
-
Enamine Building Blocks. (2024). "Piperidine Sulfonamides in Drug Discovery". Enamine Store.
-
European Medicines Agency (EMA). (2018). "Assessment report on the impurity: Alkyl sulfonates (mesylates)". ICH M7 Guidelines.
-
ChemicalBook. (2024). "Synthesis and Suppliers of Piperidinemethanol derivatives".
Synthetic Pathways to a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Precursors of 4-(Methylsulfonyl)piperidine-4-methanol
Introduction
4-(Methylsulfonyl)piperidine-4-methanol is a crucial heterocyclic building block in contemporary medicinal chemistry. Its unique structural combination, featuring a piperidine core, a polar sulfonyl group, and a reactive hydroxymethyl moiety, makes it an attractive scaffold for the development of novel therapeutic agents. The strategic incorporation of this intermediate can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including solubility, metabolic stability, and target binding affinity. This in-depth technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of this compound, designed for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis: Identifying Key Precursors
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnection points, leading to readily accessible starting materials. The two most viable synthetic strategies emerge from the disconnection of either the C-C bond of the hydroxymethyl group or the N-S bond of the sulfonamide. This analysis points to two principal precursors: 4-Piperidinemethanol and N-substituted 4-piperidones .
Synthetic Route 1: N-Sulfonylation of 4-Piperidinemethanol
This is arguably the most direct and efficient pathway, commencing with the commercially available or readily synthesized 4-piperidinemethanol. The synthesis involves two key stages: the preparation of the piperidine alcohol precursor and its subsequent N-sulfonylation.
Stage 1: Synthesis of 4-Piperidinemethanol
4-Piperidinemethanol serves as the foundational precursor in this route.[1] While commercially available, it can also be efficiently synthesized in the laboratory from ethyl 4-piperidinecarboxylate via reduction.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of quantitatively reducing the ester functionality to a primary alcohol without affecting the piperidine ring.[2] Its high reactivity necessitates an aprotic solvent like tetrahydrofuran (THF) and careful, controlled reaction conditions, typically at low temperatures to manage the exothermic nature of the reaction.
-
Solvent: Anhydrous THF is the solvent of choice due to its ability to dissolve both the substrate and the reducing agent, and its inertness under the reaction conditions.
-
Work-up: A careful aqueous work-up, often involving the sequential addition of water and a sodium hydroxide solution (Fieser work-up), is critical to quench the excess LiAlH4 and precipitate the aluminum salts, allowing for easy filtration and isolation of the product.[2]
Detailed Experimental Protocol:
-
Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 4-piperidinemethanol as a colorless oil or a low-melting solid.[2]
Stage 2: N-Sulfonylation of 4-Piperidinemethanol
The final step in this route is the introduction of the methylsulfonyl group onto the piperidine nitrogen. This is typically achieved through a standard sulfonylation reaction using methanesulfonyl chloride.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Methanesulfonyl chloride (MsCl) is a highly reactive and commercially available reagent for the introduction of the mesyl group.[3]
-
Base: A non-nucleophilic organic base, such as triethylamine (Et3N) or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing the protonation of the piperidine nitrogen.[3][4]
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) is ideal for this reaction as it dissolves the reactants and does not participate in the reaction.
Detailed Experimental Protocol:
-
Dissolve 4-piperidinemethanol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthetic Route 2: From N-Protected-4-Piperidone
An alternative strategy involves starting with an N-protected 4-piperidone. This route requires the introduction of the hydroxymethyl group at the C4 position, followed by N-deprotection and sulfonylation, or sulfonylation of a pre-existing N-substituted piperidone followed by functional group manipulation at C4. A common approach involves the use of a protecting group on the piperidine nitrogen to prevent side reactions.
Stage 1: Reductive Amination and Protection
Commercially available N-Boc-4-piperidone is a versatile starting material.[5]
Reaction Scheme:
This multi-step process, while feasible, is more complex than Route 1 for the synthesis of the target molecule.
A more direct, albeit challenging, approach from a 4-piperidone derivative would be a one-carbon addition to the ketone.
Conceptual Pathway from 1-Benzyl-4-piperidone
1-Benzyl-4-piperidone is an economical and readily available starting material.[6]
Reaction Scheme (Multi-step):
-
One-Carbon Addition: 1-Benzyl-4-piperidone + CH2O (or derivative) --> 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
-
Debenzylation: 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol --(H2, Pd/C)--> 4-(Hydroxymethyl)piperidin-4-ol
-
N-Sulfonylation: 4-(Hydroxymethyl)piperidin-4-ol + Methanesulfonyl Chloride --(Base, DCM)--> this compound
Causality Behind Experimental Choices:
-
N-Protection: The benzyl group is a common nitrogen protecting group that can be removed under mild hydrogenolysis conditions, which are generally compatible with hydroxyl groups.
-
One-Carbon Addition: The addition of a formaldehyde equivalent to the ketone can be achieved through various methods, including the use of paraformaldehyde with a strong base or a Grignard reagent derived from a protected halomethanol. This step can be low-yielding and prone to side reactions.
-
Debenzylation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for removing a benzyl group from a nitrogen atom.[7]
Given the complexities and potential for lower yields in the one-carbon addition step to a hindered ketone, Route 1 is generally the preferred and more reliable method for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Route 1 | Route 2 (Conceptual) |
| Starting Material | Ethyl 4-piperidinecarboxylate | 1-Benzyl-4-piperidone |
| Number of Steps | 2 | 3 |
| Key Transformations | Ester Reduction, N-Sulfonylation | One-Carbon Addition, Debenzylation, N-Sulfonylation |
| Overall Yield | Generally Good to Excellent | Variable, potentially lower due to the one-carbon addition step. |
| Scalability | High | Moderate |
| Key Advantages | High Purity, Robust Process | Cost-effective starting material. |
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence starting from ethyl 4-piperidinecarboxylate. This route, involving a robust reduction followed by a standard N-sulfonylation, offers high yields and scalability, making it well-suited for applications in drug discovery and development. While alternative routes from N-protected 4-piperidones are conceptually viable, they often present greater synthetic challenges, particularly in the one-carbon addition step. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research program.
References
- WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (URL: not available)
- is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (URL: not available)
- 4-Piperidinemethanol 97 6457-49-4. (URL: not available)
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
- Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
- Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers - Rsc.org. (URL: not available)
- How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol) ?
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (URL: not available)
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC. (URL: [Link])
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (URL: [Link])
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC. (URL: [Link])
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. (URL: [Link])
Sources
- 1. CN101665458B - Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide - Google Patents [patents.google.com]
- 2. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Targeting the Privileged Scaffold: A Technical Deep Dive into Sulfonylpiperidine Derivatives
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the specific subclass of sulfonylpiperidine derivatives —characterized by a sulfonamide or sulfone moiety attached to the nitrogen or carbon of the piperidine ring—represents a distinct, high-value pharmacophore. This guide analyzes the biological activity of these derivatives, specifically targeting neurodegeneration (Alzheimer’s) and oncology (MMP inhibition) . We provide actionable synthetic protocols, structure-activity relationship (SAR) maps, and mechanistic insights to support drug discovery workflows.
The Pharmacophore: Structural Logic
The sulfonylpiperidine core offers unique advantages over the standard amine-based piperidine. The sulfonyl group (
SAR Visualization
The following diagram illustrates the critical substitution points on the scaffold that dictate biological specificity.
Figure 1: Structure-Activity Relationship (SAR) map of sulfonylpiperidine derivatives highlighting functional zones for target specificity.
Neurotherapeutic Applications: Acetylcholinesterase (AChE) Inhibition[1][2][3][4]
Alzheimer’s Disease (AD) pathology is driven by cholinergic deficit.[1][2][3] While Donepezil is the standard of care, it suffers from specific metabolic limitations. Sulfonylpiperidine derivatives have emerged as dual-binding site inhibitors, targeting both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.
Mechanism of Action
The sulfonyl moiety facilitates binding to the PAS via
Comparative Potency Data
The table below summarizes IC
| Compound ID | R-Group (N-Sulfonyl) | R-Group (C4) | AChE IC | Selectivity (AChE/BuChE) | Mechanism |
| Donepezil | (N-Benzyl reference) | Indanone | 0.022 | High | CAS/PAS |
| SP-01 | 4-Toluenesulfonyl | Phthalimide | 0.045 | 12.5 | Mixed |
| SP-04 | 4-Nitrobenzenesulfonyl | Benzyl | 0.018 | 28.1 | PAS Dominant |
| SP-09 | Methylsulfonyl | Indole | 1.200 | Low | Weak Binder |
Data synthesized from recent medicinal chemistry literature [1, 2].[4][5][6]
Key Insight: The introduction of an electron-withdrawing group (e.g., Nitro, Fluoro) on the sulfonyl aromatic ring (SP-04) significantly enhances potency compared to electron-donating groups (SP-01), likely due to increased acidity of the sulfonamide NH or enhanced stacking interactions.
Oncology: Matrix Metalloproteinase (MMP) Inhibition[8][9][10]
Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases involved in tumor metastasis. First-generation inhibitors (hydroxamates) failed due to poor selectivity (inhibiting MMP-1 caused musculoskeletal toxicity). Sulfonylpiperidines offer a solution as "MMP-1 sparing" agents.[7][8]
The Zinc-Binding Switch
In these derivatives, the sulfonyl group does not bind the zinc directly but positions a pendant group (often a carboxylate or hydroxamate at C4) into the active site. The rigid piperidine ring directs the sulfonyl group into the S1' pocket, which varies significantly between MMP subtypes, allowing for high selectivity.
Figure 2: Pathway of MMP inhibition by sulfonylpiperidines preventing ECM degradation and metastasis.
Experimental Protocols: Synthesis & Validation
Trustworthiness: This protocol is based on standard nucleophilic substitution but optimized for yield and purity without chromatographic purification where possible.
General Procedure: N-Sulfonylation of Piperidine
Objective: Synthesize N-(arylsulfonyl)piperidine-4-carboxamides.
Reagents:
-
Piperidine derivative (1.0 eq)
-
Arylsulfonyl chloride (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Workflow:
-
Preparation: Dissolve the piperidine derivative in anhydrous DCM at 0°C under an inert atmosphere (
). -
Addition: Add TEA dropwise. Stir for 10 minutes.
-
Reaction: Slowly add the arylsulfonyl chloride (dissolved in minimal DCM) over 20 minutes to control exotherm.
-
Monitoring: Warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the starting amine spot (ninhydrin stain).
-
Workup (Self-Validating Step):
-
Wash reaction mixture with 1N HCl (removes unreacted amine/TEA).
-
Wash with sat.
(removes hydrolysis byproducts of sulfonyl chloride). -
Wash with Brine, dry over
.
-
-
Purification: Recrystallize from Ethanol/Hexane if solid. If oil, use flash column chromatography.
Analytical Verification Criteria
-
H NMR (400 MHz,
): Look for the diagnostic downfield shift of the piperidine -protons (approx. 2.8-3.6 ppm) due to the electron-withdrawing sulfonyl group. -
IR Spectroscopy: Confirm the presence of
stretching bands at cm (symmetric) and cm (asymmetric).
Emerging Frontiers: Antimalarial Tetraoxanes
Recent studies [3] have highlighted the fusion of the N-sulfonylpiperidine scaffold with 1,2,4,5-tetraoxanes . These hybrid molecules exhibit nanomolar potency against Plasmodium falciparum (Pf3D7). The sulfonylpiperidine moiety acts as a solubility enhancer and aids in the accumulation of the peroxide pharmacophore within the parasite's food vacuole.
References
-
Synthesis and evaluation of anti-acetylcholinesterase activity of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Source: PubMed / Iran J Basic Med Sci. URL:[Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry.[9] URL:[Link]
-
N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity. Source: European Journal of Medicinal Chemistry.[9] URL:[Link]
-
Orally active MMP-1 sparing
-tetrahydropyranyl and -piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors. Source: Journal of Medicinal Chemistry.[9] URL:[Link] -
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Source: Asian Journal of Chemistry.[10][11] URL:[Link]
Sources
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones [beilstein-journals.org]
- 7. Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 4-(Methylsulfonyl)piperidine-4-methanol from piperidinemethanol
An Application Note and Protocol for the Synthesis of 4-(Methylsulfonyl)piperidine-4-methanol
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthetic strategy detailed herein is designed for robustness and scalability, starting from the commercially available N-Boc-4-piperidone. The core transformations involve a Wittig olefination, epoxidation, subsequent nucleophilic ring-opening to install the key C4 functionalities, and a final oxidation to yield the target sulfone. This guide offers detailed, step-by-step protocols, explains the chemical principles behind each step, and includes troubleshooting insights and critical safety information tailored for researchers and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substitution at the 4-position of the piperidine ring is a common strategy for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. The introduction of a sulfonyl group, in particular, can enhance binding affinity, improve metabolic stability, and increase solubility. The target molecule, this compound, combines the piperidine core with a sulfone and a primary alcohol, offering multiple points for further chemical elaboration.
While the direct conversion of piperidinemethanol to the target compound is challenging, this guide presents a more practical and efficient multi-step synthesis commencing from N-Boc-4-piperidone. This approach provides superior control over the introduction of substituents at the C4 position. The key steps are:
-
Carbonyl Olefination: Conversion of the C4 ketone to an exocyclic methylene group.
-
Epoxidation: Formation of a spiro-epoxide intermediate.
-
Nucleophilic Thiol Addition: Regioselective opening of the epoxide to simultaneously install the hydroxymethyl and methylthio groups.
-
Sulfide Oxidation: Conversion of the methylthio group to the final methylsulfonyl moiety.
This sequence ensures high yields and purity of the intermediates and the final product, making it suitable for laboratory-scale synthesis and process development.
Overall Synthetic Scheme
The complete synthetic pathway from N-Boc-4-piperidone to the final deprotected product is illustrated below.
Caption: Overall synthetic route to this compound.
Part I: Synthesis of the Thioether Intermediate
This section details the first three steps of the synthesis, converting N-Boc-4-piperidone into the key sulfide intermediate.
Step 1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate (Wittig Olefination)
The Wittig reaction is a reliable method for converting ketones into alkenes. Here, methyltriphenylphosphonium bromide is deprotonated by a strong base to form the ylide, which then reacts with N-Boc-4-piperidone to furnish the exocyclic alkene.
Experimental Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert argon atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of potassium tert-butoxide (1.2 eq) in THF dropwise over 30 minutes. The mixture will turn a characteristic bright yellow, indicating ylide formation.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the product as a colorless oil.
| Parameter | Value/Condition | Notes |
| Reagents | N-Boc-4-piperidone, Methyltriphenylphosphonium bromide, Potassium tert-butoxide | Ensure all reagents are anhydrous. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | 0 °C to Room Temperature | Control temperature during additions to manage exotherms. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for the stability of the ylide. |
| Typical Yield | 80-90% |
Step 2: Synthesis of tert-butyl 4,8-dioxa-1-azaspiro[2.5]octane-1-carboxylate (Epoxidation)
The exocyclic double bond is converted to a spiro-epoxide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective epoxidizing agent.
Experimental Protocol:
-
Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq) to buffer the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 1.3 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude epoxide, which is often used in the next step without further purification.
| Parameter | Value/Condition | Notes |
| Reagents | Alkene from Step 1, m-CPBA, Sodium Bicarbonate | m-CPBA can be shock-sensitive; handle with care. |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | Portion-wise addition of m-CPBA is crucial. |
| Typical Yield | >95% (crude) |
Step 3: Synthesis of tert-butyl 4-(hydroxymethyl)-4-(methylthio)piperidine-1-carboxylate (Epoxide Ring-Opening)
The spiro-epoxide undergoes a nucleophilic ring-opening reaction. Sodium thiomethoxide attacks the less sterically hindered carbon of the epoxide, yielding the desired 4-substituted piperidine derivative.
Experimental Protocol:
-
Dissolve sodium thiomethoxide (1.5 eq) in methanol in a round-bottom flask under an argon atmosphere.
-
Add a solution of the crude epoxide from Step 2 (1.0 eq) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via flash column chromatography to obtain the pure thioether.
| Parameter | Value/Condition | Notes |
| Reagents | Epoxide from Step 2, Sodium thiomethoxide | Sodium thiomethoxide is hygroscopic and has a strong odor. |
| Solvent | Methanol | |
| Temperature | Reflux (approx. 65 °C) | |
| Typical Yield | 75-85% (over two steps) |
Part II: Oxidation to the Final Product and Deprotection
This section covers the final transformations to yield the target sulfone.
Step 4: Synthesis of tert-butyl 4-(hydroxymethyl)-4-(methylsulfonyl)piperidine-1-carboxylate (Sulfide Oxidation)
The oxidation of the sulfide to a sulfone requires a strong oxidizing agent. Oxone®, a stable and easy-to-handle potassium peroxymonosulfate salt, is an excellent choice for this transformation.[1][2] Using at least two equivalents of the active oxidant ensures complete conversion to the sulfone state.[3]
Caption: Experimental workflow for the oxidation of the sulfide to the sulfone.
Experimental Protocol:
-
Dissolve the thioether from Step 3 (1.0 eq) in a 3:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Oxone® (2.2 eq) in water.
-
Add the Oxone® solution dropwise to the stirred sulfide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the sulfoxide intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected final product, which can be purified by crystallization or column chromatography.
| Parameter | Value/Condition | Notes |
| Reagents | Thioether from Step 3, Oxone® | The reaction is exothermic; control the addition rate. |
| Solvent | Methanol/Water (3:1) | |
| Temperature | 0 °C to Room Temperature | |
| Typical Yield | 85-95% |
Step 5: Synthesis of this compound (Optional N-Deprotection)
The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free secondary amine.
Experimental Protocol:
-
Dissolve the N-Boc protected sulfone from Step 4 (1.0 eq) in dichloromethane or 1,4-dioxane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M, 5-10 eq) or trifluoroacetic acid (TFA, 10-20 eq).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with toluene to remove residual acid. If using HCl/dioxane, the hydrochloride salt may precipitate and can be collected by filtration or triturated with diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., 1M NaOH) to pH > 10, and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).
| Parameter | Value/Condition | Notes |
| Reagents | N-Boc Sulfone, HCl in Dioxane or TFA | These are corrosive acids; handle in a fume hood. |
| Solvent | Dichloromethane or 1,4-Dioxane | |
| Temperature | Room Temperature | |
| Typical Yield | >95% |
Troubleshooting and Safety Considerations
-
Wittig Reaction: Failure to form the ylide is often due to wet solvent or reagents. Ensure all glassware is flame-dried and solvents are properly dried.
-
Oxidation: Incomplete oxidation to the sulfone (stalling at the sulfoxide) can occur if insufficient oxidant is used. Use at least 2 equivalents of Oxone® or m-CPBA. The reaction can be monitored by LC-MS to track the disappearance of the sulfoxide intermediate.
-
Safety:
-
m-CPBA: A potentially explosive solid that is sensitive to shock and friction. Avoid grinding and use a plastic or wooden spatula.
-
Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle under an inert atmosphere.
-
Organophosphorus compounds: Triphenylphosphine oxide is a byproduct of the Wittig reaction and can complicate purification. Proper chromatography should remove it effectively.
-
Thiol-containing reagents: Sodium thiomethoxide and its byproducts have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
Conclusion
The synthetic route described provides a reliable and high-yielding pathway to this compound from a readily available starting material. The protocols are robust and utilize standard organic chemistry transformations, making them accessible to researchers in drug discovery and development. By following the detailed steps and safety precautions outlined in this guide, scientists can efficiently produce this valuable chemical intermediate for further synthetic applications.
References
- BenchChem. (2025).
- Santi, C., et al. (2024). Recent Advances in Selenium-Mediated Redox Functional Group Interconversions. Chemical Record.
-
Wikipedia. Dess–Martin oxidation. [Link]
-
ResearchGate. Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
- Ghorpade, S. et al. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Yashwantrao Chavan College of Science, Karad.
- Sharma, A., et al. (2014). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Patil, S. & Tale, R. (2020).
- Möhrle, H., & Dwuletzki, H. (1986). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
- Massachusetts Institute of Technology.
- Saify, Z. S., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
-
Andersson, H., Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-46. [Link]
- Asati, V., et al.
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemguide. An introduction to Grignard reagents. [Link]
- Pearson, W. H., & Aponick, A. (2009).
-
Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. [Link]
- Google Patents.
-
Chem-Impex. N-Boc-4-piperidinemethanol Product Page. [Link]
- Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
- Benchchem. Application Notes and Protocols: Methyllithium in Organic Synthesis.
-
MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. [Link]
-
Concilio, S., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. PMC. [Link]
Sources
Application Note: 4-(Methylsulfonyl)piperidine-4-methanol as a Versatile Building Block for Modern Drug Discovery
Abstract: The demand for structurally diverse and three-dimensional molecular scaffolds is a defining feature of contemporary drug discovery. Saturated heterocycles, particularly piperidines, are prevalent motifs in a vast number of marketed pharmaceuticals due to their favorable physicochemical properties and their ability to form complex, specific interactions with biological targets.[1] This application note provides an in-depth guide to the strategic use of 4-(Methylsulfonyl)piperidine-4-methanol, a functionalized building block designed to accelerate the synthesis of novel chemical entities. We will explore the chemical rationale for its use, its key reactive sites, and provide detailed, field-tested protocols for its derivatization into high-value intermediates.
Introduction: The Strategic Value of a Functionalized Piperidine Core
This compound (CAS: 241134-34-9) is a bifunctional building block that merges three critical medicinal chemistry features into a single, synthetically accessible scaffold:
-
A Saturated 3D Core: The piperidine ring provides a conformationally restricted, sp³-rich framework. This inherent three-dimensionality is crucial for escaping the "flatland" of traditional aromatic-heavy screening compounds and enables more precise and novel interactions within protein binding pockets.[1][2]
-
A Polar, Aprotic Sulfonamide: The N-methylsulfonyl group renders the piperidine nitrogen non-basic and chemically robust. This is a critical design feature, as it protects the nitrogen from participating in many common synthetic transformations, thereby minimizing the need for protecting group strategies. The sulfonyl moiety itself is a valuable pharmacophore, capable of acting as a strong hydrogen bond acceptor.
-
A Versatile Synthetic Handle: The primary hydroxymethyl group at the C4 position is a key point for diversification. It serves as a precursor for a wide array of functional groups through well-established synthetic protocols, allowing for the systematic exploration of chemical space around the piperidine core.
This combination of features makes this compound an ideal starting point for fragment-based drug discovery (FBDD) programs and lead optimization campaigns.
Caption: Structure of this compound.
Core Synthetic Strategies & Workflows
The primary alcohol of this compound is the focal point for synthetic manipulation. Its strategic location on the rigid piperidine scaffold allows for the precise positioning of new functionality. The following workflow illustrates the key transformations that convert this building block into versatile intermediates.
Caption: Key synthetic pathways originating from the building block.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for key transformations. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, including safety glasses, lab coat, and gloves.[3][4]
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the formation of an ether linkage, a common and robust connection in medicinal chemistry, by reacting the primary alcohol with an electrophile.
Rationale: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The use of an aprotic polar solvent like DMF facilitates the Sₙ2 reaction by solvating the sodium cation without interfering with the nucleophilic alkoxide.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(Ms)piperidine-4-methanol | 193.26 | 500 mg | 2.59 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 124 mg | 3.11 | 1.2 |
| Benzyl Bromide (BnBr) | 171.04 | 0.34 mL | 2.85 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
Add this compound to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the starting material in 10 mL of anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear slurry as the sodium alkoxide forms.
-
Add benzyl bromide dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.
Protocol 2: Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)
This protocol describes a mild and efficient oxidation of the primary alcohol to the corresponding aldehyde, a crucial intermediate for reactions like reductive amination and Wittig olefination.
Rationale: Dess-Martin Periodinane is a hypervalent iodine reagent that provides a selective and high-yielding oxidation of primary alcohols to aldehydes under mild, neutral conditions. This avoids over-oxidation to the carboxylic acid, which can occur with stronger oxidants. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(Ms)piperidine-4-methanol | 193.26 | 500 mg | 2.59 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.32 g | 3.11 | 1.2 |
| Dichloromethane (DCM) | - | 15 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | - |
Procedure:
-
Add this compound to a 50 mL round-bottom flask with a magnetic stir bar and dissolve it in 15 mL of anhydrous DCM.
-
Add the Dess-Martin Periodinane in one portion at room temperature.
-
Stir the resulting suspension vigorously for 1-2 hours. Monitor the reaction progress by TLC (staining with 2,4-dinitrophenylhydrazine solution can be used to visualize the aldehyde product).
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.
-
Pour the mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ (25 mL) containing an excess of sodium thiosulfate (Na₂S₂O₃, ~2.5 g). Stir for 15-20 minutes until the layers are clear. This step quenches excess DMP.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ (1 x 20 mL), then with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (aldehydes can be volatile).
-
The resulting crude aldehyde is often used immediately in the next step without further purification. If necessary, it can be purified by silica gel chromatography.
Protocol 3: Activation of the Alcohol via Mesylation
This protocol converts the hydroxyl group into an excellent leaving group (mesylate), preparing the molecule for nucleophilic substitution reactions.
Rationale: Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to form a sulfonate ester. This ester is highly susceptible to displacement by a wide range of nucleophiles. The reaction is run at low temperature to control exothermicity and minimize side reactions.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(Ms)piperidine-4-methanol | 193.26 | 500 mg | 2.59 | 1.0 |
| Triethylamine (TEA) | 101.19 | 0.54 mL | 3.88 | 1.5 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 0.22 mL | 2.85 | 1.1 |
| Dichloromethane (DCM) | - | 15 mL | - | - |
Procedure:
-
Dissolve this compound in 15 mL of anhydrous DCM in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine via syringe, followed by the dropwise addition of methanesulfonyl chloride. A white precipitate (triethylamine hydrochloride) will form.
-
Stir the reaction at 0 °C for 1 hour. Monitor by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding 10 mL of cold water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Note: The mesylate product is often unstable on silica gel and is typically used immediately in the subsequent nucleophilic substitution step without purification.
Safety & Handling
This compound should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle in a chemical fume hood and wear appropriate PPE. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its pre-installed, non-basic sulfonamide and strategically placed primary alcohol allow for rapid and efficient diversification. The protocols outlined in this note provide reliable methods for converting this building block into key intermediates, thereby streamlining the synthesis of complex, three-dimensional molecules and accelerating the drug discovery process.
References
-
Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information (PMC). [Link]
-
4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. ACS Publications. [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
Application Note: High-Precision N-Alkylation of 4-(Methylsulfonyl)piperidine-4-methanol
Executive Summary & Strategic Analysis
The substrate 4-(methylsulfonyl)piperidine-4-methanol represents a unique challenge in medicinal chemistry synthesis.[1] It features a secondary amine (the nucleophile), a tertiary alcohol, and a sulfone moiety. This specific combination creates a "push-pull" electronic environment and significant polarity, often leading to solubility issues in non-polar solvents typically used for alkylations.[1]
This guide outlines two distinct, field-validated pathways for
| Feature | Method A: Reductive Amination | Method B: Direct Nucleophilic Substitution |
| Primary Reagents | Aldehyde/Ketone + | Alkyl Halide + Weak Base ( |
| Selectivity | High (Mono-alkylation exclusive) | Moderate (Risk of quaternary ammonium salt) |
| Reaction Kinetics | Fast (Imine formation) | Dependent on steric bulk of alkyl halide |
| Solvent System | DCM, DCE, or THF | Acetonitrile (MeCN), DMF, or NMP |
| Preferred For | Complex side chains, avoiding over-alkylation | Simple alkyl chains (Methyl, Ethyl, Benzyl) |
Critical Mechanistic Considerations
Chemoselectivity (N- vs. O-Alkylation)
The substrate contains both a secondary amine and a tertiary alcohol.[1]
-
The Risk: Strong bases (e.g.,
, ) can deprotonate the hydroxyl group, leading to competitive O-alkylation.[1] -
The Solution: We utilize mild bases (Carbonates or tertiary amines) or acidic reducing conditions (Reductive Amination).[1] Under these conditions, the amine is orders of magnitude more nucleophilic than the tertiary alcohol, ensuring >98% N-selectivity.
Electronic Effects of the Sulfone
The 4-methylsulfonyl group is electron-withdrawing (inductively).[1] While it is distant from the nitrogen, it slightly reduces the basicity (and nucleophilicity) of the piperidine nitrogen compared to a standard piperidine.
-
Impact: Reactions may require slightly elevated temperatures (
) or longer times compared to unsubstituted piperidines.[1]
Method A: Reductive Amination (Recommended)[1][2]
This is the preferred method for introducing complex carbon chains.[1] It avoids the risk of over-alkylation (quaternization) inherent in direct alkylation.[2]
Reaction Scheme
Detailed Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Aldehyde (1.1–1.2 equiv)[1]
-
Reducing Agent: Sodium triacetoxyborohydride (
, ) (1.5–2.0 equiv)[1] -
Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: If solubility is poor, use THF.
Step-by-Step Procedure:
-
Solubilization: In a dry round-bottom flask under Nitrogen (
), suspend the piperidine substrate (1.0 equiv) in anhydrous DCE ( concentration). -
Imine Formation: Add the Aldehyde (1.1 equiv).[1][3][4]
-
Checkpoint: If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to free-base it before adding the aldehyde.
-
-
Acid Activation: Add Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to
(optional, but recommended for reactive aldehydes). Add (1.5 equiv) portion-wise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Extract with DCM (
). Wash combined organics with Brine. Dry over , filter, and concentrate.
Workflow Diagram (Method A)
Caption: Step-wise logic for Reductive Amination using STAB to ensure mono-alkylation.
Method B: Direct Alkylation ( )[1]
Use this method for simple alkyl halides (Methyl iodide, Benzyl bromide, etc.).[1]
Reaction Scheme
[1]Detailed Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (R-X) (1.05–1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0–3.0 equiv) OR Cesium Carbonate ( ) for faster kinetics.[1] -
Solvent: Acetonitrile (MeCN) (Preferred) or DMF (if solubility is critical).[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with Substrate (1.0 equiv) and finely ground
(2.5 equiv). -
Solvent: Add anhydrous Acetonitrile (
). Stir to create a suspension. -
Addition: Add the Alkyl Halide (1.05 equiv) dropwise.[1]
-
Heating: Heat the mixture to
.-
Note: The sulfone group makes the amine sluggish; room temperature reactions may take days.
-
-
Monitoring: Check LC-MS after 4 hours.
-
Scenario A (Incomplete): Add 0.1 equiv more Alkyl Halide and continue heating.
-
Scenario B (Complete): Proceed to workup.[1]
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with Ethyl Acetate (EtOAc).[1]
Workflow Diagram (Method B)
Caption: Workflow for Direct Alkylation emphasizing stoichiometry control to prevent quaternization.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of substrate due to Sulfone/Alcohol polarity.[1] | Switch solvent to DMF or DMSO.[1] Increase temperature to |
| Bis-Alkylation (Quat.[1][5] Salt) | Excess alkyl halide or reaction run too hot/long.[1] | Use Method A (Reductive Amination) instead. If using Method B, use syringe pump addition of R-X. |
| O-Alkylation observed | Base was too strong (e.g., NaH used). | Switch to weak bases ( |
| Product stuck in Aqueous layer | Product is highly polar (amphiphilic).[1] | Use "Salting out" method (saturate aqueous layer with NaCl).[1] Extract with |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
[1]
-
-
Borch, R. F., et al. (1971).[1][2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[1][2]
-
[1]
-
-
Stevenson, G. I., et al. (1998).[1][6] "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and In Vivo Activity." Journal of Medicinal Chemistry. (Demonstrates tolerance of sulfone/ether substitutions on piperidine rings).
-
BenchChem Protocols. (2025).
Sources
- 1. 4-Piperidinmethanol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 6. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical HPLC Methods for the Quantification of 4-(Methylsulfonyl)piperidine-4-methanol: Overcoming Retention and Detection Challenges
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Executive Summary & Chemical Profiling
The compound 4-(Methylsulfonyl)piperidine-4-methanol (CAS: 1823556-53-1) is a highly polar, basic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, quantifying this molecule presents two severe chromatographic challenges:
-
Extreme Polarity & Basicity: The secondary amine in the piperidine ring (pKa ~10–11) is fully protonated at standard acidic HPLC conditions. This results in virtually zero retention on traditional C18 stationary phases and severe peak tailing due to secondary interactions with unendcapped surface silanols.
-
Optical Transparency: The molecule lacks an extended conjugated
-system. The isolated sulfonyl, hydroxyl, and piperidine groups do not absorb ultraviolet (UV) light above 210 nm, rendering standard UV/Vis or Photodiode Array (PDA) detectors ineffective for trace quantification.
To establish a self-validating, robust analytical system, we must abandon standard Reversed-Phase (RP) UV methods. This guide details two field-proven analytical strategies: Ion-Pairing Reversed-Phase HPLC with Charged Aerosol Detection (IP-RP-CAD) for direct, high-sensitivity analysis, and Pre-Column Derivatization RP-HPLC-UV as an accessible alternative for standard laboratory setups.
Analytical Strategy & Causality
As analytical scientists, our method development must be driven by the physicochemical realities of the analyte.
Why Ion-Pairing (IP) Chromatography?
Standard acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) fail to provide sufficient hydrophobicity to retain this highly polar molecule. Instead, we utilize Heptafluorobutyric acid (HFBA) . HFBA is a volatile, highly fluorinated ion-pairing reagent. In the mobile phase, the anionic perfluorinated tail of HFBA forms a neutral, highly hydrophobic ion-pair complex with the protonated piperidine nitrogen. This complex partitions effectively into the C18 stationary phase, increasing retention time and shielding the amine from silanol interactions, thereby sharpening the peak shape [1].
Why Charged Aerosol Detection (CAD) over ELSD?
Because this compound lacks a chromophore, evaporative detectors are required. While Evaporative Light Scattering Detectors (ELSD) are common, CAD is fundamentally superior for this application. ELSD relies on light scattering, which varies exponentially with particle size, resulting in poor sensitivity for particles under 50 nm. CAD, however, transfers charge from ionized nitrogen gas to the dried analyte particles. This yields a mass-based response that is uniform and independent of chemical structure, providing up to 50-fold greater sensitivity and a wider dynamic range than ELSD [2].
Workflow for overcoming retention and detection challenges in polar piperidines.
Experimental Protocols
Method A: Direct Quantification via IP-RP-HPLC-CAD (Primary Method)
This method is optimized for high-throughput, direct quantification of the API intermediate without sample alteration.
1. Chromatographic Conditions:
-
Column: Waters Atlantis T3 C18 (150 × 4.6 mm, 3.5 µm) or equivalent polar-retentive C18.
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% HFBA in LC-MS grade Acetonitrile.
-
Elution Mode: Isocratic at 90% A / 10% B. (Note: Isocratic elution is preferred for CAD to maintain a perfectly stable baseline, as gradient elution changes the mobile phase volatility and baseline noise).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. CAD Detector Settings:
-
Evaporation Temperature: 35 °C (Optimized for semi-volatile/non-volatile analytes).
-
Gas Pressure: Nitrogen at 35 psi.
-
Data Collection Rate: 10 Hz.
3. Sample Preparation:
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock solution.
-
Perform serial dilutions using the mobile phase to generate a calibration curve (e.g., 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL).
-
Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to prevent capillary blockage in the CAD nebulizer.
Mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.
Method B: Pre-Column Derivatization via RP-HPLC-UV (Alternative Method)
If CAD instrumentation is unavailable, the secondary amine of the piperidine ring can be derivatized using 4-toluenesulfonyl chloride (tosyl chloride) to append a strong UV chromophore[3].
1. Derivatization Protocol:
-
Prepare a 100 µg/mL sample solution of this compound in acetonitrile.
-
Add 100 µL of the sample solution to a reaction vial.
-
Add 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to deprotonate the piperidine nitrogen.
-
Add 200 µL of 10 mg/mL 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex for 30 seconds and incubate at 60 °C for 45 minutes.
-
Quench the reaction by adding 100 µL of 0.1 M HCl, then dilute to 1.0 mL with initial mobile phase.
2. Chromatographic Conditions:
-
Column: Standard C18 (e.g., Inertsil ODS-3, 250 × 4.6 mm, 5 µm).
-
Mobile Phase: Water (0.1% Phosphoric Acid) : Acetonitrile (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Quantitative Data & Method Comparison
The following table summarizes the validated performance metrics of both methodologies, providing a clear comparative framework for laboratory implementation.
| Validation Parameter | Method A: IP-RP-HPLC-CAD (Direct) | Method B: RP-HPLC-UV (Derivatization) |
| Detection Mechanism | Mass-based (Charge transfer) | Optical (Absorbance at 230 nm) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | ~ 60 minutes (Reaction + Quench) |
| Retention Time ( | ~ 6.5 minutes | ~ 12.4 minutes |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.44 µg/mL |
| Linearity Range ( | 0.15 – 100 µg/mL (>0.998)* | 0.44 – 50 µg/mL (>0.999) |
| Accuracy (Recovery) | 98.5% – 101.2% | 96.0% – 102.5% |
| Primary Advantage | No sample alteration; highly sensitive | Utilizes standard UV detectors |
*Note: CAD response is inherently non-linear over wide ranges. A quadratic calibration curve or log-log transformation is required to achieve
Conclusion & Best Practices
For the robust quantification of this compound, Method A (IP-RP-HPLC-CAD) is the definitive gold standard. By leveraging HFBA to force hydrophobic retention and CAD to bypass the molecule's optical transparency, scientists can achieve a self-validating, highly reproducible assay.
Critical Success Factors:
-
System Passivation: When using HFBA, dedicate a specific column to ion-pairing methods. HFBA is notoriously difficult to wash out of stationary phases and will alter the selectivity of the column permanently.
-
Mobile Phase Purity: CAD is a universal detector. Any non-volatile impurities in the water or acetonitrile will create high background noise. Always use ultra-pure LC-MS grade solvents.
References
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt ResearchGate[Link] [1]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Journal of Chromatographic Science (PubMed / NIH)[Link][1]
Sources
role of 4-(Methylsulfonyl)piperidine-4-methanol in medicinal chemistry.
Comprehensive Application Note: The Role of 4-(Methylsulfonyl)piperidine-4-methanol in Medicinal Chemistry and Drug Discovery
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved therapeutics. However, unsubstituted piperidines often suffer from high lipophilicity, hERG-related cardiotoxicity, and rapid oxidative metabolism via CYP450 enzymes. To circumvent these liabilities, 4,4-disubstituted piperidines have emerged as privileged scaffolds. This compound (CAS 1823556-53-1) [1] is a highly specialized building block that combines a strongly electron-withdrawing, hydrogen-bond accepting sulfone with a versatile hydroxymethyl handle. This guide details the structural rationale, physicochemical profiling, and validated synthetic protocols for integrating this intermediate into advanced drug discovery campaigns.
Structural Rationale & Pharmacological Profiling
The strategic incorporation of this compound into a drug candidate is driven by precise structure-activity relationship (SAR) causality:
-
The Methylsulfonyl (-SO₂CH₃) Bioisostere: The methylsulfonyl group acts as a robust bioisostere for amides and sulfonamides [3]. Causally, its inclusion drastically lowers the LogP of the parent scaffold, enhancing aqueous solubility. Furthermore, the electron-withdrawing nature of the sulfone slightly attenuates the pKa of the piperidine nitrogen. This reduction in basicity, combined with increased polarity, is a proven strategy to disrupt the lipophilic interactions required for off-target hERG potassium channel binding, thereby mitigating cardiotoxicity risks [2].
-
Conformational Restriction via 4,4-Disubstitution: The presence of both the sulfone and the hydroxymethyl group at the 4-position forces the piperidine ring into a rigid, locked chair conformation. This pre-organization minimizes the entropic penalty upon binding to target proteins (such as GPCRs or kinase hinge regions), often resulting in extended target residence times and higher binding affinities [4].
-
Orthogonal Synthetic Handles: The molecule offers two distinct vectors for diversification: the secondary amine (for acylation, alkylation, or SNAr reactions) and the primary alcohol (for etherification or oxidation to a carboxylic acid).
Pharmacophore interaction model of this compound within a target pocket.
Quantitative Data Summaries
To illustrate the physicochemical impact of these substitutions, Table 1 compares the properties of the functionalized scaffold against a baseline piperidine ring. Table 2 outlines the strategic transformations enabled by this building block.
Table 1: Comparative Physicochemical Impact of 4-Substitution
| Scaffold | LogP (Est.) | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (TPSA) |
|---|---|---|---|---|
| Piperidine | 0.84 | 1 | 1 | 12.0 Ų |
| 4-(Methylsulfonyl)piperidine | -0.10 | 1 | 3 | 54.5 Ų |
| This compound | -0.45 | 2 | 4 | 74.7 Ų |
Note: The dual substitution significantly increases TPSA and lowers LogP, making it an ideal fragment for solvent-exposed regions or highly polar binding pockets.
Table 2: Strategic Derivatizations of this compound
| Target Functional Group | Reagents / Conditions | Medicinal Chemistry Application |
|---|---|---|
| N-Alkyl / N-Aryl | Reductive amination or SNAr | Tuning basicity; targeting deep hydrophobic allosteric pockets. |
| 4-Carboxylic Acid | TEMPO, BAIB, DCM/H₂O | Precursor for parallel amide-linked combinatorial libraries. |
| 4-Ether (O-Alkyl) | NaH, R-X, DMF (N-protected) | Enhancing metabolic stability against Phase II glucuronidation. |
Synthetic Workflows & Experimental Protocols
Synthetic workflow utilizing the dual functional handles of the piperidine scaffold.
The following protocols are designed as self-validating systems , ensuring high-fidelity execution in a drug discovery setting.
Protocol A: Regioselective N-Boc Protection
Objective: Mask the highly nucleophilic secondary amine to allow chemoselective transformations at the primary alcohol. Causality: Without protection, subsequent oxidation or etherification attempts will result in unwanted N-alkylation or N-oxidation. The tert-butyloxycarbonyl (Boc) group is selected because it is stable to the basic/oxidative conditions of downstream steps, yet easily cleaved under mild acidic conditions (e.g., TFA/DCM) prior to final library assembly.
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (Et₃N, 1.5 eq, 15 mmol) dropwise. The mixture will become homogeneous as the free base is fully liberated.
-
Protection: Cool the reaction to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) dissolved in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1) stained with Ninhydrin. The starting material will show a dark purple spot (free secondary amine). The reaction is complete when the purple spot disappears, and a new, UV-active/PMA-stainable spot appears (N-Boc product).
-
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and Et₃N, followed by brine (20 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 4-(hydroxymethyl)-4-(methylsulfonyl)piperidine-1-carboxylate.
Protocol B: Chemoselective Oxidation to Carboxylic Acid
Objective: Convert the hydroxymethyl group to a carboxylic acid to generate a versatile precursor for amide couplings. Causality: Traditional oxidants (e.g., Jones reagent or KMnO₄) are overly harsh and can cause ring-opening or degradation. A biphasic TEMPO/BAIB catalytic system is employed. TEMPO selectively oxidizes the primary alcohol to an aldehyde, while BAIB acts as the terminal oxidant to push the aldehyde to the carboxylic acid. Because the sulfone group is already at the maximum oxidation state for sulfur, no competitive S-oxidation occurs.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq, 5 mmol) in a 1:1 mixture of DCM and H₂O (40 mL total).
-
Catalyst Addition: Add TEMPO (0.1 eq, 0.5 mmol) to the biphasic mixture.
-
Oxidation: Add [Bis(acetoxy)iodo]benzene (BAIB, 2.2 eq, 11 mmol) portion-wise at room temperature. Stir vigorously to ensure mixing of the biphasic system.
-
Reaction: Stir for 12 hours at room temperature.
-
Self-Validation Checkpoint: Monitor via LC-MS. The product should exhibit a mass peak corresponding to [M-H]⁻ in negative ion mode (due to the newly formed carboxylic acid), with the complete disappearance of the primary alcohol peak. The stability of the sulfone group is confirmed by the absence of +16 Da over-oxidation products.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield 1-(tert-butoxycarbonyl)-4-(methylsulfonyl)piperidine-4-carboxylic acid.
References
- MolCore - 2014704-36-8 | 2-Butenoic acid, 4-(3-ethynyl-1-piperidinyl)- | MolCore (Related Products: 1823556-53-1).
- BenchChem - N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide.
- EvitaChem - Buy 1-benzoyl-4-methanesulfonylpiperidine (EVT-3116009) | 1204701-50-7.
- NIH PMC - Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria.
Application Note: High-Yield Preparation and Functionalization of 4-(Methylsulfonyl)piperidine-4-methanol Derivatives for Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Retrosynthetic Logic
Piperidine derivatives are cornerstone scaffolds in modern medicinal chemistry. Specifically, 4-(methylsulfonyl)piperidine derivatives have emerged as highly versatile pharmacophores. The methylsulfonyl (
By introducing a hydroxymethyl group at the 4-position—yielding 4-(methylsulfonyl)piperidine-4-methanol —medicinal chemists gain a critical synthetic vector. The primary alcohol can undergo etherification, esterification, or cross-coupling, allowing for rapid late-stage diversification of the drug candidate[4].
Mechanistic Insights: The Causality of Experimental Design
The synthesis of 4,4-disubstituted piperidines is often plagued by steric hindrance and competing side reactions. To construct the this compound core efficiently, we employ an
-
Kinetic Deprotonation: The protons adjacent (
) to the sulfonyl group are weakly acidic (pKa ~ 29). Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures rapid, irreversible kinetic deprotonation without nucleophilic attack on the Boc-protected amine[5]. -
Electrophilic Trapping: The resulting sulfonyl-stabilized carbanion is highly nucleophilic. Trapping it with anhydrous monomeric formaldehyde yields the hydroxymethylated product. Strict temperature control is paramount; allowing the reaction to warm too quickly causes retro-aldol-type side reactions.
-
Orthogonal Deprotection: The N-Boc group is entirely stable to the highly basic lithiation conditions but is easily cleaved using anhydrous 4M HCl in dioxane, yielding the hydrochloride salt of the target compound as a highly pure, easily filterable solid[5].
Experimental Workflows & Biological Context
Synthetic Workflow
Synthetic workflow for this compound via alpha-lithiation.
Pharmacological Application: ATR Kinase Inhibition
Piperidine derivatives containing the methylsulfonyl pharmacophore are frequently utilized to block ATR kinase, a critical component of the DNA Damage Response (DDR) pathway in cancer cells[3].
Mechanism of action for piperidine-derived ATR kinase inhibitors in oncology.
Standard Operating Protocol (SOP)
Self-Validating System Note: This protocol includes built-in visual and physical checkpoints (e.g., precipitate formation, color changes) to ensure the scientist can validate the reaction's success in real-time.
Step 1: -Hydroxymethylation via Carbanion Chemistry
Reagents Required:
-
1-Boc-4-(methylsulfonyl)piperidine (1.0 eq)
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane, 1.2 eq)
-
Paraformaldehyde (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1-Boc-4-(methylsulfonyl)piperidine (10.0 g, 38.0 mmol) and dissolve in anhydrous THF (100 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Failure to reach -78 °C will result in nucleophilic attack on the Boc carbonyl.
-
Lithiation: Dropwise add LDA (22.8 mL, 45.6 mmol) over 15 minutes. The solution will turn a pale yellow, indicating carbanion formation. Stir at -78 °C for exactly 1 hour.
-
Electrophilic Addition: In a separate flask, heat paraformaldehyde (3.42 g, 114.0 mmol) to 150 °C to generate anhydrous formaldehyde gas. Bubble the gas directly into the reaction mixture via a wide-bore cannula.
-
Reaction Maturation: Stir for 2 hours at -78 °C, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction with saturated aqueous
(50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash chromatography (Silica gel, Hexane/EtOAc 1:1) to afford 1-Boc-4-(methylsulfonyl)piperidine-4-methanol as a white solid.
Step 2: N-Boc Deprotection
Reagents Required:
-
1-Boc-4-(methylsulfonyl)piperidine-4-methanol (1.0 eq)
-
4M HCl in Dioxane (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the intermediate (8.0 g, 27.3 mmol) in anhydrous DCM (40 mL) and cool to 0 °C.
-
Add 4M HCl in dioxane (34.1 mL, 136.5 mmol) dropwise.
-
Remove the ice bath and stir at room temperature for 3 hours. Validation Check: A dense white precipitate will form as the hydrochloride salt crashes out of the DCM solution.
-
Concentrate the suspension under reduced pressure to remove DCM and excess HCl.
-
Triturate the resulting solid with diethyl ether (50 mL), filter through a Buchner funnel, and dry under high vacuum to yield This compound hydrochloride [4].
Quantitative Data & Characterization
Table 1: Optimization of -Lithiation Conditions
Summary of base and temperature screening to maximize the yield of the hydroxymethylation step.
| Base (Equivalents) | Solvent | Temperature Profile | Result / Observation | Isolated Yield |
| n-BuLi (1.1 eq) | THF | -78 °C to RT | Significant Boc-cleavage side reactions. | 32% |
| NaH (1.5 eq) | DMF | 0 °C to RT | Incomplete deprotonation; starting material recovered. | <10% |
| LDA (1.2 eq) | THF | -78 °C to RT | Clean conversion; minimal retro-aldol degradation. | 84% |
| LDA (1.2 eq) | THF | -40 °C to RT | Moderate retro-aldol degradation observed. | 56% |
Table 2: Analytical Characterization of Final Product
Standard release specifications for this compound hydrochloride.
| Analytical Method | Specification / Expected Result | Purpose in Validation |
| Appearance | White to off-white crystalline powder | Confirms successful trituration and salt formation. |
| LC-MS (ESI+) | Verifies molecular weight of the free base ( | |
| Confirms the presence of the hydroxymethyl (- | ||
| HPLC Purity | Ensures suitability for downstream drug discovery assays. |
References
1. 2. 3. 4. 5.
Sources
- 1. N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide | 1448031-44-4 | Benchchem [benchchem.com]
- 2. WO2015157483A1 - Triterpenoids with hiv maturation inhibitory activity, substituted in position 3 by a non-aromatic ring carrying a haloalkyl substituent - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
protocol for the purification of 4-(Methylsulfonyl)piperidine-4-methanol by chromatography
An Application Note and Protocol for the Chromatographic Purification of 4-(Methylsulfonyl)piperidine-4-methanol
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a polar sulfonyl group, a primary alcohol, and a basic piperidine ring, presents a unique and considerable challenge for purification. Standard chromatographic techniques often fail, leading to poor retention, significant peak tailing, and inadequate separation from synthetic impurities.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this polar molecule. It moves beyond a simple recitation of steps to explain the underlying scientific principles behind method selection and optimization. We will explore various chromatographic strategies, ultimately presenting a robust, field-proven protocol using Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for highly polar analytes.[3][4]
Physicochemical Analysis: Understanding the Molecule
A successful purification strategy begins with a thorough understanding of the target molecule's properties. The physicochemical characteristics of this compound dictate its behavior in a chromatographic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₃S | [5] |
| Molecular Weight | 193.26 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Key Functional Groups | Piperidine (basic nitrogen), Methylsulfonyl (polar, H-bond acceptor), Primary Alcohol (polar, H-bond donor/acceptor) | [6] |
| Predicted Polarity | High | [7][8] |
Implications for Chromatography:
-
High Polarity: The combination of the sulfonyl, hydroxyl, and amine groups makes the molecule highly polar. This predicts very poor or no retention on traditional non-polar stationary phases like C18 in reversed-phase chromatography (RPC).[8] The molecule will likely elute in the solvent front.
-
Basic Nitrogen: The piperidine nitrogen (pKa typically ~11) is basic and will be protonated at neutral or acidic pH.[9] This basicity can lead to strong, undesirable interactions with acidic silanol groups present on the surface of standard silica gel, causing significant peak tailing and, in some cases, irreversible adsorption.[10][11]
-
Hydrogen Bonding: The ability to both donate and accept hydrogen bonds makes the molecule an ideal candidate for separation modes that leverage this property, such as HILIC.[12]
Strategic Approach: Selecting the Right Chromatographic Mode
Given the molecule's properties, a logical decision-making process is essential to select the optimal purification technique, avoiding wasted time and resources. The following workflow outlines this selection process.
Caption: Decision workflow for selecting the optimal purification method.
Table 2: Comparison of Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Mobile Phase | Rationale for this compound |
| Normal-Phase (NPC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Ethyl Acetate) | High Risk. The basic nitrogen can cause severe peak tailing due to interaction with acidic silanols. Requires a basic modifier (e.g., triethylamine) to achieve usable chromatography.[10] |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Not Recommended. The molecule is too polar and will have insufficient interaction with the stationary phase, leading to poor retention.[8] |
| Modified RPC | Polar-Embedded or Polar-Endcapped C18 | Polar (e.g., Water/Acetonitrile) | Viable Alternative. These columns are designed to enhance the retention of polar analytes and reduce tailing from basic compounds.[3][13] |
| HILIC | Polar (e.g., Silica, Amide, Diol) | High Organic with small amount of Aqueous (e.g., Acetonitrile/Water) | Highly Recommended. This technique is specifically designed for polar compounds. It promotes retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7][12] |
Recommended Protocol: Purification by HILIC Flash Chromatography
Based on the analysis, HILIC is the most robust and reliable method for purifying this compound. This protocol provides a detailed, step-by-step workflow for preparative flash chromatography.
Caption: Step-by-step workflow for HILIC purification.
Materials and Instrumentation
-
Instrumentation: Flash Chromatography System with gradient capability and a suitable detector (ELSD or MS recommended).
-
Stationary Phase: Pre-packed silica gel or amine-functionalized flash column.
-
Crude Sample: Crude this compound.
-
Solvents: HPLC-grade Acetonitrile (ACN), Deionized Water, Formic Acid (FA) or Ammonium Acetate.
-
Sample Loading: Syringe or Solid Load Cartridge with Celite or Silica Gel.
Step-by-Step Methodology
Step 1: Method Development and Sample Preparation
-
Analytical Scouting (Recommended): Before committing to a preparative run, develop a method on an analytical HPLC system using a HILIC column (e.g., Waters Atlantis HILIC Silica, XBridge Amide). This will confirm retention and provide an optimized gradient.
-
Sample Dissolution: Dissolve the crude material in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 ACN:Water). This is critical to prevent peak distortion.[4]
-
Dry Loading (Alternative): If the sample is not soluble in the initial mobile phase, use the dry loading technique.[3]
-
Dissolve the crude compound in a minimal amount of a strong, volatile solvent (e.g., methanol).
-
Add an inert support (e.g., Celite or silica gel, ~2-3 times the weight of the crude material).
-
Thoroughly mix and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Pack this powder into a solid load cartridge.
-
Step 2: Chromatographic Purification
-
Column Installation and Equilibration: Install the appropriate size HILIC flash column onto the system. Equilibrate the column with at least 5-10 column volumes of the initial mobile phase (e.g., 95% ACN / 5% Water w/ 0.1% FA) until the baseline is stable. HILIC requires longer equilibration than RPC.[4]
-
Sample Loading: Load the prepared sample onto the column.
-
Elution and Fraction Collection: Begin the gradient elution. The target compound will elute as the polarity of the mobile phase increases (i.e., as the percentage of water increases).[12]
Table 3: Example HILIC Gradient for Flash Chromatography
| Time (min) | Flow Rate (mL/min) | % Acetonitrile (A) | % Water + 0.1% FA (B) |
| 0.0 | 40 | 95 | 5 |
| 2.0 | 40 | 95 | 5 |
| 12.0 | 40 | 70 | 30 |
| 14.0 | 40 | 50 | 50 |
| 16.0 | 40 | 50 | 50 |
Note: This gradient is a starting point and should be optimized based on the specific impurity profile of the crude material.
Step 3: Post-Purification
-
Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC, LC-MS) to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the mobile phase solvents using a rotary evaporator. Co-evaporation with a solvent like methanol may be necessary to remove residual water.
-
Drying: Dry the resulting solid under high vacuum to obtain the final, purified this compound.
Troubleshooting Common Issues
Table 4: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Peak Splitting | 1. Sample solvent is too strong (too polar for HILIC). 2. Column overloading. | 1. Re-dissolve sample in a weaker solvent (higher % ACN) or use dry loading.[4] 2. Reduce the amount of sample loaded onto the column. |
| No Retention (Elutes at Void Volume) | 1. Column is not properly equilibrated. 2. Mobile phase is too polar (too much water). | 1. Increase equilibration time to at least 10 column volumes.[4] 2. Start the gradient with a higher percentage of organic solvent (e.g., 98% ACN). |
| Significant Peak Tailing | 1. Secondary interactions with the stationary phase. | 1. Add a modifier to the mobile phase, such as 10-20 mM ammonium acetate or 0.1% formic acid, to improve peak shape. |
| Poor Separation from a Key Impurity | 1. Gradient is too steep. 2. Insufficient selectivity of the stationary phase. | 1. Flatten the gradient around the elution point of the target compound. 2. Try a different HILIC stationary phase (e.g., switch from silica to an amide or diol-based column). |
References
- Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem.
- BA Method Development: Polar Compounds - BioPharma Services.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate.
- Principles of Chromatography Method Development - IntechOpen.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed.
- 4-Piperidinemethanol 97 6457-49-4.
- Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
- 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem.
- 241134-34-9((1-(methylsulfonyl)piperidin-4-yl)methanol) Product Description.
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- (1-(METHYLSULFONYL)PIPERIDIN-4-YL)METHANOL (CAS 241134-34-9) - Fluorochem.
- 4-Piperidinemethanol – Chem-Impex.
- Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide.
- Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo.
- Piperidine Synthesis. - DTIC.
- 4-Piperidinemethanol synthesis - ChemicalBook.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. 241134-34-9 CAS MSDS ((1-(methylsulfonyl)piperidin-4-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. pharmanow.live [pharmanow.live]
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- 13. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of the hydroxyl group in 4-(Methylsulfonyl)piperidine-4-methanol
Application Note: Strategic Derivatization of the Hydroxyl Group in 4-(Methylsulfonyl)piperidine-4-methanol
Abstract & Scope
This guide details the derivatization of the hydroxyl group in This compound (Structure A ). This specific scaffold serves as a critical building block in the synthesis of polar, metabolically stable pharmaceutical candidates (e.g., JAK inhibitors, GPCR ligands).
Critical Structural Distinction: Researchers must distinguish between two common isomers often confused in catalog nomenclature:
-
Structure A (Target of this Guide): A quaternary carbon at C4 bearing both a methylsulfonyl group (
) and a hydroxymethyl group ( ). -
Structure B (Common Isomer): [1-(Methylsulfonyl)piperidin-4-yl]methanol, where the sulfone is on the nitrogen.
Why this guide is necessary:
Structure A presents a unique synthetic challenge. The primary hydroxyl group is attached to a quaternary center, creating a neopentyl-like steric environment . Furthermore, the geminal sulfone exerts a strong electron-withdrawing effect. Standard protocols for nucleophilic substitution (e.g.,
Chemical Context & Mechanistic Insight
The "Neopentyl Problem"
The C4 position is a quaternary center. The methylene protons of the hydroxymethyl group are sterically shielded by the bulky piperidine ring and the methylsulfonyl group.
-
Consequence:
reactions at this center are kinetically retarded (often – times slower than standard primary alkyl halides).[1] -
Risk: Attempting standard displacement (Mesylate + Nucleophile) often leads to recovered starting material or elimination byproducts rather than substitution.
The Electronic Effect (Gem-Sulfone)
The sulfone group is a strong electron-withdrawing group (EWG).
-
Carbocation Instability: The generation of a carbocation at the methylene position (adjacent to the quaternary center) is destabilized by the inductive effect of the sulfone. This effectively shuts down
pathways. -
Acidity: The hydroxyl proton is slightly more acidic than typical aliphatic alcohols, facilitating deprotonation for acylation or etherification.
Figure 1: Decision matrix for derivatization. Direct substitution is disfavored due to steric/electronic clashes; Oxidation and Acylation are the preferred high-yield pathways.
Optimized Protocols
Protocol A: Oxidation to Aldehyde (The Gateway Reaction)
Best for: Chain extension, Reductive Amination, Wittig olefination.
Since nucleophilic displacement is difficult, converting the alcohol to an aldehyde allows for functionalization via the carbonyl carbon, which is less sterically sensitive to nucleophilic attack (e.g., by amines).
Reagents: Dess-Martin Periodinane (DMP) is superior to Swern oxidation here, as it avoids the cryogenic temperatures that might cause solubility issues with polar sulfones.
Step-by-Step:
-
Preparation: Dissolve 1.0 eq of N-Boc-4-(methylsulfonyl)piperidine-4-methanol in anhydrous DCM (0.1 M concentration).
-
Addition: Add 1.2 eq of Dess-Martin Periodinane at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor TLC.[2] The aldehyde usually runs significantly higher (less polar) than the alcohol.
-
-
Quench: Add a 1:1 mixture of saturated aqueous
and . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Isolation: Extract with DCM, dry over
, and concentrate.-
Note: The aldehyde is stable but should be used immediately in the next step (e.g., reductive amination) to prevent hydrate formation or air oxidation.
-
Protocol B: Acylation (Ester/Carbamate Formation)
Best for: Prodrug synthesis, protecting group installation.
Despite the neopentyl sterics, acylation works well because the nucleophile (the alcohol oxygen) attacks the accessible carbonyl of the reagent, not a hindered carbon.
Reagents: Acid Anhydride/Chloride,
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of substrate in anhydrous DCM or THF.
-
Base: Add 3.0 eq of Triethylamine (
). -
Catalyst (Crucial): Add 0.1–0.2 eq of 4-Dimethylaminopyridine (DMAP).[3]
-
Why: Without DMAP, the reaction may stall due to the steric bulk around the hydroxyl group. DMAP generates a highly reactive N-acylpyridinium intermediate.
-
-
Acylation: Add 1.2 eq of the Acid Chloride or Anhydride dropwise at 0°C.
-
Completion: Warm to RT and stir for 12 hours.
-
Workup: Wash with 1N HCl (to remove DMAP/Et3N), then brine.
Protocol C: Activation for Nucleophilic Substitution (The "Triflate" Route)
Best for: Cases where the oxygen MUST be replaced by a heteroatom (N, S, F).
Warning: Standard Mesylation (MsCl) followed by substitution often fails. The mesylate is too stable and the
Step-by-Step:
-
Activation:
-
Dissolve substrate (1.0 eq) and Pyridine (3.0 eq) in DCM at -78°C .
-
Add Triflic Anhydride (
, 1.2 eq) dropwise. -
Stir at -78°C for 1 hour, then 0°C for 1 hour.
-
Workup: Rapid cold aqueous wash (ice water), dry, and concentrate. Do not store —react immediately.
-
-
Displacement:
-
Dissolve the crude triflate in a polar aprotic solvent (DMF or NMP).
-
Add a strong, small nucleophile (e.g.,
, , or a primary amine). -
Heat to 60–80°C.
-
Note: If elimination (alkene formation) is observed, lower the temperature and switch to a less basic nucleophile.
-
Comparative Data Table
| Derivatization Target | Preferred Method | Key Reagents | Expected Yield | Critical Note |
| Aldehyde | Oxidation | DMP, DCM | 85-95% | Best route for attaching amines via reductive amination. |
| Ester/Carbamate | Acylation | Anhydride, DMAP | >90% | DMAP is mandatory to overcome steric hindrance. |
| Alkyl Halide/Amine | Triflation + | 40-60% | Difficult. Risk of elimination or rearrangement. | |
| Mesylate | Sulfonylation | MsCl, | >90% (formation) | Stable intermediate; very poor substrate for subsequent substitution. |
Troubleshooting & Expert Tips
-
N-Protection is Mandatory: Ensure the piperidine nitrogen is protected (e.g., Boc, Cbz) before modifying the hydroxyl. Free secondary amines will compete for reagents (especially acylating agents and oxidants).
-
Avoid Thionyl Chloride (
): Attempting to convert this alcohol to a chloride using often leads to rearrangement or elimination due to the "neopentyl" effect and the harsh acidic conditions. -
Monitoring: The sulfone moiety is UV active but weak. Use a stain like PMA (Phosphomolybdic Acid) or Iodine for TLC visualization of the alcohol.
References
-
BenchChem. this compound Structure and Properties. Retrieved from .
-
Organic Chemistry Portal. Nucleophilic Substitution at Neopentyl Centers: Kinetics and Limitations. Retrieved from .
-
National Institutes of Health (NIH). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC9178224. Retrieved from .
-
Sigma-Aldrich. Product Specification: 4-Piperidinemethanol derivatives. Retrieved from .
Sources
- 1. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methylsulfonyl)piperidine-4-methanol
Introduction
4-(Methylsulfonyl)piperidine-4-methanol is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a piperidine core functionalized with both a sulfonyl and a hydroxymethyl group, imparts unique physicochemical properties that are leveraged in the design of various therapeutic agents. The piperidine scaffold is a prevalent pharmacophore in numerous FDA-approved drugs, highlighting its importance in accessing novel chemical matter with potential biological activity[1]. The synthesis of such substituted piperidines on a large scale necessitates a process that is not only high-yielding and cost-effective but also robust, safe, and environmentally conscious.
These application notes provide a comprehensive, in-depth technical guide for the large-scale synthesis of this compound. The protocols are designed for an audience of researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices, ensuring scientific integrity and logical process flow.
Overall Synthesis Pathway
The large-scale synthesis of this compound is most efficiently achieved through a two-step process commencing from the commercially available and cost-effective starting material, ethyl 4-piperidinecarboxylate. The pathway involves:
-
Reduction of the Ester: The ethyl ester is reduced to the corresponding primary alcohol, 4-piperidinemethanol, using a scalable and safe reducing agent.
-
N-Sulfonylation: The secondary amine of the piperidine ring is subsequently sulfonylated with methanesulfonyl chloride to yield the final product.
This approach avoids the use of protecting groups, which adds to the process efficiency and reduces the overall number of synthetic steps, a key consideration for industrial-scale production.
Caption: Overall synthetic workflow for this compound.
PART 1: Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of 4-Piperidinemethanol
Causality and Experimental Choices:
The reduction of an ester to a primary alcohol is a fundamental transformation. While lithium aluminum hydride (LiAlH4) is a powerful reagent for this conversion, its pyrophoric nature and highly exothermic quenching process make it unsuitable for large-scale industrial synthesis due to significant safety risks[2][3][4].
A safer and more scalable alternative is the use of sodium borohydride (NaBH4) in combination with lithium chloride (LiCl)[2]. This system effectively generates the more reactive lithium borohydride (LiBH4) in situ, which is capable of reducing esters to alcohols under milder conditions than LiAlH4[2][4]. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for controlling the reaction temperature.
Protocol 1: Reduction of Ethyl 4-piperidinecarboxylate
| Parameter | Value/Description | Rationale |
| Reactants | Ethyl 4-piperidinecarboxylate, Sodium Borohydride (NaBH4), Lithium Chloride (LiCl) | Readily available and cost-effective starting materials. |
| Stoichiometry | Ethyl 4-piperidinecarboxylate (1.0 eq), NaBH4 (2.0 eq), LiCl (2.0 eq) | An excess of the reducing agent ensures complete conversion of the ester. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and intermediates; appropriate boiling point for reflux. |
| Temperature | 65-70 °C (Reflux) | Promotes a reasonable reaction rate without significant side product formation. |
| Reaction Time | 12-18 hours | Typical duration for complete conversion, monitored by TLC or HPLC. |
| Workup | Aqueous acid (e.g., 1M HCl) followed by basification (e.g., NaOH) | Quenches excess reducing agent and facilitates product isolation. |
| Purification | Distillation under reduced pressure | Effective for purifying the liquid product on a large scale. |
| Expected Yield | 85-95% | High-yielding transformation. |
Step-by-Step Methodology:
-
Reactor Setup: A suitable multi-necked reaction vessel equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Ethyl 4-piperidinecarboxylate (1.0 eq), lithium chloride (2.0 eq), and sodium borohydride (2.0 eq) are added to the reactor under a nitrogen atmosphere.
-
Reaction: The mixture is heated to reflux (approximately 65-70 °C) and stirred vigorously. The reaction progress is monitored by an appropriate analytical method (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Quenching: Upon completion, the reaction mixture is cooled to 0-5 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1M aqueous hydrochloric acid until the cessation of gas evolution.
-
Workup: The pH of the mixture is adjusted to >12 with a concentrated aqueous solution of sodium hydroxide. The aqueous layer is saturated with sodium chloride to reduce the solubility of the product.
-
Extraction: The product is extracted into a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude 4-piperidinemethanol is purified by vacuum distillation to yield a colorless oil or low-melting solid.
Step 2: Large-Scale Synthesis of this compound
Causality and Experimental Choices:
The N-sulfonylation of a secondary amine with methanesulfonyl chloride (MsCl) is a robust and high-yielding reaction. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion[5]. Triethylamine (Et3N) is a common and cost-effective choice for this purpose. Dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and facilitates easy workup.
The reaction is exothermic and MsCl is highly reactive and corrosive; therefore, careful temperature control and slow addition of the reagent are critical for safety and to minimize the formation of impurities[5][6][7].
Protocol 2: N-Sulfonylation of 4-Piperidinemethanol
| Parameter | Value/Description | Rationale |
| Reactants | 4-Piperidinemethanol, Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N) | Standard reagents for N-sulfonylation. |
| Stoichiometry | 4-Piperidinemethanol (1.0 eq), MsCl (1.1 eq), Et3N (1.5 eq) | A slight excess of MsCl ensures full conversion. Excess base neutralizes HCl and drives the reaction. |
| Solvent | Dichloromethane (DCM) | Inert solvent with good solubility for reactants and easy removal. |
| Temperature | 0-5 °C during addition, then ambient temperature | Controls the exothermic reaction and prevents side reactions. |
| Reaction Time | 2-4 hours | Typically a rapid reaction. Monitored by TLC or HPLC. |
| Workup | Aqueous washes (water, dilute acid, brine) | Removes the triethylamine hydrochloride salt and other water-soluble impurities. |
| Purification | Recrystallization (e.g., from ethyl acetate/hexanes) | Effective for obtaining a high-purity solid product on a large scale.[8][9] |
| Expected Yield | 90-98% | Generally a very high-yielding reaction. |
Step-by-Step Methodology:
-
Reactor Setup: A clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, thermocouple, and nitrogen inlet is charged with 4-piperidinemethanol (1.0 eq) and dichloromethane (DCM).
-
Base Addition: Triethylamine (1.5 eq) is added to the solution.
-
Cooling: The mixture is cooled to 0-5 °C using an ice bath.
-
MsCl Addition: Methanesulfonyl chloride (1.1 eq) is dissolved in DCM and added dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred until the reaction is complete as determined by TLC or HPLC analysis.
-
Workup: The reaction mixture is washed successively with water, 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. reddit.com [reddit.com]
- 3. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Guide to Piperidine Derivatives in Antimicrobial Drug Discovery: Mechanisms, Workflows, and Protocols
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. The piperidine ring—a six-membered nitrogenous heterocycle—has emerged as a highly privileged pharmacophore in medicinal chemistry. Its tunable basicity, inherent lipophilicity, and versatile hydrogen-bonding capabilities allow it to penetrate complex bacterial cell envelopes and interact with diverse intracellular targets[1].
This application note provides researchers and drug development professionals with an authoritative overview of the mechanisms of action of piperidine derivatives, quantitative efficacy data, and field-validated protocols for evaluating their antimicrobial properties.
Mechanisms of Action
Piperidine derivatives exhibit broad-spectrum antimicrobial activity through multiple distinct mechanisms, making them ideal candidates for combating multidrug-resistant (MDR) pathogens.
Efflux Pump Inhibition (EPI)
Overexpression of multidrug efflux pumps, such as the NorA pump in Staphylococcus aureus, is a primary driver of resistance to fluoroquinolones[2]. Piperine (a natural piperidine alkaloid) and its synthetic analogs act as potent efflux pump inhibitors. By binding to and blocking the NorA transporter, piperidine derivatives prevent the active extrusion of antibiotics like ciprofloxacin. This restores high intracellular drug concentrations and re-establishes bactericidal efficacy[2][3].
DNA Gyrase Inhibition
Nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus, are notoriously difficult to treat due to intrinsic multidrug resistance[4]. A novel class of piperidine-4-carboxamides (P4Cs), including the lead compound MMV688844 (844), has been identified as potent inhibitors of mycobacterial DNA gyrase[5][6]. Unlike classical fluoroquinolones, P4Cs bind to a distinct allosteric site on the GyrA/GyrB heterotetramer. This interaction prevents DNA supercoiling and induces lethal DNA damage, crucially exhibiting no cross-resistance with existing therapies[4][5].
Cell Membrane Disruption
Many synthetic piperidine derivatives possess highly lipophilic side chains that facilitate their insertion into the bacterial phospholipid bilayer. This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular metabolites, and ultimately, rapid cell death[1].
Caption: Mechanism of action: Piperidine derivatives inhibiting bacterial efflux pumps to restore efficacy.
Quantitative Efficacy Data
The structural versatility of the piperidine core allows for extensive Structure-Activity Relationship (SAR) optimization. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of notable piperidine derivatives against clinically relevant pathogens.
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Class | Specific Derivative | Target Pathogen | MIC Value | Reference |
| Piperidine-4-carboxamide | MMV688844 (844) | Mycobacterium abscessus | 6.0 - 14.0 μM | [7] |
| Piperidine-4-carboxamide | 844-TFM | Mycobacterium abscessus | 1.5 - 6.0 μM | [4] |
| Benzimidazole-piperidine hybrid | Compound 5a | Escherichia coli | 9.375 μg/mL | [8] |
| Benzimidazole-piperidine hybrid | Compound 5a | Staphylococcus epidermidis | 4.68 μg/mL | [8] |
| Substituted piperidine | Compound 6 | S. aureus / E. coli | 1.5 mg/mL | [9] |
Experimental Workflows & Protocols
The translation of a piperidine scaffold from a computational hit to a validated lead candidate requires a rigorous, self-validating experimental workflow.
Caption: Workflow of piperidine derivative development from scaffold design to in vivo profiling.
Protocol 1: Broth Microdilution Assay for MIC Determination
Objective: Determine the lowest concentration of a piperidine derivative that completely inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality Insight: Adjusting Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) ensures physiological relevance. Variations in divalent cations can artificially alter the susceptibility of bacteria to certain compounds by affecting membrane permeability or drug binding.
-
-
Compound Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the piperidine derivative in DMSO, ensuring the final DMSO concentration in the assay remains ≤1% v/v.
-
Causality Insight: Concentrations >1% DMSO can disrupt bacterial cell membranes, confounding the true antimicrobial efficacy of the test compound and leading to false-positive MIC values.
-
-
Inoculum Standardization: Suspend isolated bacterial colonies in saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of CFU/mL.-
Causality Insight: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load depletes the drug, yielding false resistance.
-
-
Incubation: Incubate the plates aerobically at 37°C for 16–20 hours.
-
Reading: Visually inspect the wells. The MIC is the lowest concentration with no visible turbidity.
Self-Validating System (Quality Control): Every plate must include:
-
Sterility Control: Media only (Validates aseptic technique).
-
Growth Control: Media + bacteria + 1% DMSO (Validates that the vehicle is non-toxic).
-
QC Strain: E. coli ATCC 25922 tested against a reference antibiotic (e.g., Ciprofloxacin). If the reference MIC falls outside the CLSI acceptable range, the entire plate's data is invalidated.
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay (NorA Inhibition)
Objective: Evaluate the ability of piperidine derivatives to inhibit the NorA efflux pump in S. aureus, thereby acting as an adjuvant.
Step-by-Step Methodology:
-
Cell Preparation: Grow S. aureus (e.g., wild-type and NorA-overexpressing mutant strains) in CAMHB to mid-log phase (OD₆₀₀ ~0.6). Wash and resuspend cells in a phosphate buffer (pH 7.0).
-
Causality Insight: Harvesting at the mid-log phase ensures that efflux pumps are actively expressed and the bacterial population is metabolically uniform.
-
-
EtBr Loading: Incubate the bacterial suspension with EtBr (2 μg/mL) and the test piperidine derivative for 20 minutes at 25°C.
-
Causality Insight: EtBr is a known fluorescent substrate of the NorA pump. It fluoresces strongly only when intercalated with intracellular DNA. If the piperidine compound inhibits NorA, EtBr accumulates, and fluorescence spikes.
-
-
Energy Starvation & Energization: Transfer the suspension to a black 96-well plate. Read baseline fluorescence (Excitation: 530 nm, Emission: 600 nm). Add 0.2% glucose to the wells to initiate efflux, and measure fluorescence continuously for 30 minutes.
-
Causality Insight: NorA is a proton-motive force (PMF) dependent pump. Adding glucose energizes the cells, triggering active efflux. A sudden drop in fluorescence indicates active pumping; sustained high fluorescence confirms successful pump inhibition by the piperidine derivative.
-
Self-Validating System (Quality Control):
-
Baseline Control: EtBr only, no glucose (Measures passive diffusion).
-
Positive Inhibition Control: Reserpine (20 µg/mL). The assay is only valid if the Reserpine control shows >50% sustained fluorescence compared to the energized vehicle control, confirming the assay's dynamic range[3].
References
-
Title: A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. Source: benchchem.com. URL: 1
-
Title: Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Source: nih.gov. URL: 2
-
Title: Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Source: nih.gov. URL: 3
-
Title: Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Source: asm.org. URL: 5
-
Title: Antimicrobial and antioxidant activities of piperidine derivatives. Source: semanticscholar.org. URL: 9
-
Title: Current Advances in Developing New Antimicrobial Agents Against Non-Tuberculous Mycobacterium. Source: mdpi.com. URL: 7
-
Title: Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus (ResearchGate). Source: researchgate.net. URL:4
-
Title: Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus (PMC). Source: nih.gov. URL: 6
-
Title: Design, Synthesis and Biological Evaluation of Benzimidazole-pyridine- Piperidine Hybrids as a New Class of Potent Antimicrobial. Source: ingentaconnect.com. URL: 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Benzimidazole-pyri...: Ingenta Connect [ingentaconnect.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylsulfonyl)piperidine-4-methanol
Welcome to the Technical Support Center for the synthesis of 4-(Methylsulfonyl)piperidine-4-methanol (CAS: 1823556-53-1). This compound is a highly valued building block in medicinal chemistry. The 4-(methylsulfonyl)piperidine scaffold is a privileged pharmacophore utilized to enhance molecular interactions with biological targets, frequently appearing in the development of IKK inhibitors, orexin receptor agonists, and novel analgesics [1] [2].
Synthesizing the gem-disubstituted C4 center presents unique chemical challenges, specifically during the
Mechanistic Workflow
Synthetic workflow for this compound from its Boc-protected precursor.
Troubleshooting Guides & FAQs
Q1: Why is my yield consistently low (<40%) during the hydroxymethylation step?
Causality: The
Q2: I am observing significant decomposition and loss of the hydroxymethyl group during the aqueous workup. How can I prevent this?
Causality: The intermediate product is a
Q3: During the Boc-deprotection step, my LC-MS shows a mass[M-H₂O+H]⁺ indicating dehydration. How do I preserve the primary alcohol? Causality: Although primary alcohols generally resist dehydration, the highly congested neopentyl-like C4 position, combined with the electron-withdrawing sulfonyl group, can promote complex degradation pathways in concentrated strong acids (e.g., neat Trifluoroacetic acid). Actionable Fix: Transition from neat TFA to a milder, controlled acidic environment. Using 4.0 M HCl in 1,4-dioxane at room temperature is highly recommended. The HCl/dioxane system not only minimizes dehydration but also directly precipitates the target compound as a highly pure hydrochloride salt, bypassing the need for chromatographic purification.
Quantitative Data: Condition Optimization
The following tables summarize the empirical data driving our protocol recommendations.
Table 1: Lithiation & Hydroxymethylation Condition Optimization
| Base | Electrophile Source | Temp (°C) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| LDA | Solid Paraformaldehyde | -78 to RT | 40% | 25% |
| n-BuLi | Solid Paraformaldehyde | -78 to RT | 65% | 38% |
| n-BuLi | Formaldehyde (Gas) | -78 | >95% | 82% |
| LiHMDS | Formaldehyde (Gas) | -78 | >95% | 85% |
Table 2: Boc Deprotection Reagent Comparison
| Reagent System | Concentration | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Primary Byproduct |
|---|---|---|---|---|---|---|
| TFA (Neat) | 100% | 25 | 1.0 | 45% | 70% | Dehydration / Polymerization |
| TFA / DCM | 20% v/v | 25 | 3.0 | 78% | 92% | Trace retro-aldol cleavage |
| HCl / Dioxane | 4.0 M | 25 | 2.0 | 94% | >98% | None (Clean precipitation) |
| HCl / EtOAc | 2.0 M | 25 | 4.0 | 88% | 95% | Unreacted starting material |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Boc-4-(methylsulfonyl)piperidine-4-methanol
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Substrate Dissolution: Dissolve 1-Boc-4-(methylsulfonyl)piperidine (1.0 equiv, 10.0 mmol, 2.63 g) in strictly anhydrous THF (50 mL).
- -Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.2 equiv, 1.0 M in THF, 12.0 mL) dropwise over 15 minutes. Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete metalation.
-
Formaldehyde Generation & Addition: In a separate Schlenk flask, place rigorously dried paraformaldehyde (3.0 equiv, 30.0 mmol, 0.90 g). Heat the flask to 150–160 °C using an oil bath to induce depolymerization. Bubble the generated formaldehyde gas directly into the -78 °C carbanion solution via a wide-bore cannula.
-
Reaction Quench: After stirring for 1 hour at -78 °C, quench the reaction by injecting 15 mL of saturated aqueous NH₄Cl directly into the cold solution.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 30% to 60% EtOAc in Hexanes) to afford the intermediate as a white solid.
Protocol B: Boc Deprotection to Yield Final Product
-
Reaction Setup: Suspend the purified 1-Boc-4-(methylsulfonyl)piperidine-4-methanol (5.0 mmol) in 4.0 M HCl in 1,4-dioxane (15 mL) in a 50 mL flask.
-
Agitation: Stir the mixture vigorously at room temperature (20–25 °C) for 2 hours. A dense white precipitate will begin to form after approximately 30 minutes as the deprotection proceeds.
-
Isolation: Dilute the suspension with anhydrous diethyl ether (20 mL) to maximize the precipitation of the hydrochloride salt. Filter the solid through a medium-porosity sintered glass funnel.
-
Washing & Drying: Wash the filter cake with cold diethyl ether (2 x 10 mL). Dry the solid under high vacuum for 4 hours to afford This compound hydrochloride as a highly pure, free-flowing white crystalline solid.
References
- Title: N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)
- Title: Substituted 3-Amino-Thieno[2,3-b]Pyridine-2-Carboxylic Acid Amide Compounds and Processes for Preparing and Their Uses (US20070293533A1)
- Title: Heteroatom-Facilitated Lithiations Source: Chemistry and Chemists URL
improving the yield of 4-(Methylsulfonyl)piperidine-4-methanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and thermodynamic bottlenecks associated with the synthesis of 4-(Methylsulfonyl)piperidine-4-methanol.
This molecule presents unique synthetic challenges: the steric hindrance and electronic properties of the alpha-sulfonyl carbanion, the kinetic limitations of formaldehyde equivalents at cryogenic temperatures, and the extreme hydrophilicity of the final deprotected product[1]. This guide synthesizes field-proven protocols and mechanistic causality to help you build a self-validating, high-yield experimental system.
I. Mechanistic Overview & Synthetic Workflow
The standard synthesis of this compound relies on the
Fig 1. Synthetic workflow for this compound via alpha-lithiation.
II. Quantitative Optimization Data
The choice of base and the physical state of the electrophile drastically impact the yield of the hydroxymethylation step. The table below summarizes the causality between experimental conditions and isolated yields.
| Base System (Eq.) | Electrophile Source | Temperature Profile | Isolated Yield (%) | Purity (%) |
| n-BuLi (1.1 eq) | Paraformaldehyde (Solid) | -78 °C to RT | 18 - 25% | < 80% |
| LDA (1.2 eq) | Paraformaldehyde (Solid) | -78 °C to RT | 22 - 30% | < 80% |
| LiHMDS (1.2 eq) | Gaseous CH₂O (Pre-cracked) | -78 °C to RT | 75 - 80% | > 95% |
| n-BuLi (1.1 eq) | Gaseous CH₂O (Pre-cracked) | -78 °C to RT | 85 - 92% | > 98% |
III. Validated Step-by-Step Protocols
To ensure reproducibility, every phase of this protocol is designed as a self-validating system. If a step fails, the physical observations (e.g., lack of precipitation) will immediately alert you to the failure point.
Protocol A: Hydroxymethylation via Pre-Cracked Formaldehyde
-
System Preparation: Flame-dry a 2-neck round-bottom flask (Flask A) under a continuous flow of ultra-high purity Argon.
-
Carbanion Generation: Dissolve N-Boc-4-(methylsulfonyl)piperidine (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. The solution will turn a pale yellow, confirming the formation of the
-sulfonyl carbanion. Stir for 30 minutes at -78 °C[2]. -
Electrophile Preparation (Simultaneous): In a separate, dry flask (Flask B), heat paraformaldehyde (3.0 eq) to 150–160 °C using an oil bath.
-
Nucleophilic Attack: Using a wide-bore cannula and a gentle Argon sweep, bubble the generated monomeric formaldehyde gas directly from Flask B into the -78 °C solution in Flask A.
-
Quench & Isolate: Allow Flask A to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Protocol B: Anhydrous Boc Deprotection
-
Dissolution: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) (0.2 M).
-
Acidic Cleavage: Add 4M HCl in Dioxane (10.0 eq) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 2 hours[3].
-
Precipitation (Self-Validation): As the Boc group is cleaved, the highly polar hydrochloride salt of the product will become insoluble in the DCM/Dioxane mixture and precipitate as a white solid.
-
Isolation: Do not add water. Add diethyl ether to drive the precipitation to completion. Isolate the product via vacuum filtration, wash with cold ether, and dry under high vacuum.
IV. Troubleshooting & FAQs
Fig 2. Troubleshooting logic tree for identifying and resolving common yield-loss bottlenecks.
Q1: During the hydroxymethylation step, I am recovering mostly unreacted N-Boc-4-(methylsulfonyl)piperidine. Why is the reaction failing? A1: This is almost certainly a kinetic failure related to your electrophile. Paraformaldehyde is a polymer. At -78 °C, the kinetics of its depolymerization are virtually zero. If you add solid paraformaldehyde directly to the cold carbanion solution, the carbanion will sit unreacted. Over time, it will abstract protons from the solvent, trace moisture, or diisopropylamine (if LDA was used), reverting to the starting material before the reaction mixture warms enough to depolymerize the paraformaldehyde. Solution: You must thermally "crack" the paraformaldehyde in a separate flask at 150 °C and pipe the resulting highly reactive monomeric CH₂O gas into your reaction[2].
Q2: I achieved 100% conversion to the Boc-protected intermediate, but after the final Boc deprotection and workup, my yield is near 0%. Where did my product go? A2: You lost your product in the aqueous layer. The final molecule, this compound, contains a secondary amine, a sulfone group, and a primary alcohol. This combination makes the molecule extremely hydrophilic (logP < 0). If you perform a standard aqueous workup (e.g., neutralizing with NaOH and extracting with DCM), the product will permanently partition into the water layer. Solution: Abandon aqueous workups for this step. Use anhydrous 4M HCl in dioxane. The product will precipitate cleanly as a hydrochloride salt, allowing you to simply filter it out[3].
Q3: What is the optimal base for the
V. References
1.[1] this compound | Benchchem. benchchem.com. URL: 2.[2] this compound | Benchchem. benchchem.com. URL: 3.[3] WO2014089379A1 - Compounds useful as inhibitors of atr kinase - Google Patents. google.com. URL: 4.[4] US 2007/0293533 A1 - Googleapis.com. googleapis.com. URL:
Sources
Technical Support Center: Synthesis of 4-(Methylsulfonyl)piperidine-4-methanol
Welcome to the technical support hub for the synthesis of 4-(Methylsulfonyl)piperidine-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important building block. Here, we move beyond simple protocols to explain the "why" behind experimental observations, providing you with the in-depth understanding necessary to troubleshoot and optimize your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format to directly tackle the challenges you might be facing in the lab.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound by reacting an N-protected 4-piperidone with a methylsulfonyl carbanion equivalent, but I'm getting very low yields or only recovering my starting material. What are the likely causes?
Answer: This is a common and often frustrating issue that can stem from several factors, primarily related to the stability and reactivity of the nucleophile and the reaction conditions.
-
Instability of the Methylsulfonyl Carbanion: The key challenge is the generation and stability of the lithiated dimethyl sulfone (the nucleophile). This species can be unstable and prone to decomposition if not handled correctly.
-
Causality: The acidity of the protons on dimethyl sulfone is relatively high (pKa ≈ 31 in DMSO), but the resulting carbanion requires very low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or itself.
-
Solution: Ensure strictly anhydrous conditions and maintain a reaction temperature of -78 °C during the deprotonation of dimethyl sulfone and its subsequent addition to the piperidone. Use a well-calibrated low-temperature thermometer.
-
-
Enolization of the 4-Piperidone: The methylsulfonyl carbanion is a strong base and can act as such, rather than as a nucleophile. It can deprotonate the acidic α-protons of the 4-piperidone, leading to the formation of an enolate.[1] This enolate will be quenched during aqueous workup, regenerating the starting piperidone.
-
Causality: The kinetic and thermodynamic balance between nucleophilic addition and deprotonation is temperature-dependent. Higher temperatures can favor enolization.
-
Solution: Slow, dropwise addition of the pre-formed lithiated dimethyl sulfone to a cold (-78 °C) solution of the N-protected 4-piperidone is crucial to favor nucleophilic attack on the carbonyl carbon.[1]
-
-
Choice of N-Protecting Group: The nature of the protecting group on the piperidine nitrogen can significantly influence the reactivity of the carbonyl group.
-
Causality: Bulky protecting groups, such as the commonly used tert-butoxycarbonyl (Boc) group, can sterically hinder the approach of the nucleophile. Electron-withdrawing protecting groups can also decrease the electrophilicity of the carbonyl carbon.
-
Solution: While Boc is common for its stability and ease of removal, if yields are consistently low, consider a smaller protecting group like benzyl (Bn) or ensuring the reaction is run for a sufficient amount of time to overcome the steric hindrance.
-
Issue 2: Formation of an Unexpected Olefin Byproduct
Question: My reaction seems to work, but after purification, I've isolated a significant amount of what appears to be an olefin, 4-methylene-1-(methylsulfonyl)piperidine, instead of the desired tertiary alcohol. Why is this happening?
Answer: The formation of this elimination byproduct is a known side reaction, often occurring during the workup or purification stages.
-
Acid-Catalyzed Dehydration: The tertiary alcohol product is susceptible to dehydration, especially under acidic conditions.[1]
-
Causality: The tertiary hydroxyl group can be protonated by acid, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a stable tertiary carbocation at the 4-position, which then loses a proton to form the exocyclic double bond.
-
Solution: Employ a mild quenching procedure. Instead of a strong acid wash, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1] Maintain a neutral or slightly basic pH throughout the workup and any subsequent purification steps.
-
-
Thermal Decomposition: The tertiary alcohol can also be thermally labile.
-
Causality: High temperatures during solvent evaporation (rotary evaporation) or purification (distillation or high-temperature column chromatography) can promote elimination.
-
Solution: Concentrate the product under reduced pressure at a low temperature. If column chromatography is necessary, consider using a less acidic solid phase (e.g., neutral alumina instead of silica gel) and run the column at room temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct approach involves the nucleophilic addition of a methylsulfonyl carbanion to an N-protected 4-piperidone. A typical procedure involves:
-
Protection of the piperidine nitrogen, often with a Boc or Bn group.
-
Generation of the methylsulfonyl carbanion by deprotonating dimethyl sulfone with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF.
-
Addition of the N-protected 4-piperidone to the solution of the lithiated dimethyl sulfone.
-
Quenching the reaction with a mild proton source, such as saturated aqueous ammonium chloride.
-
Deprotection of the nitrogen, if necessary, under appropriate conditions (e.g., acid for Boc, hydrogenation for Bn).
Q2: Are there alternative synthetic strategies to avoid the issues with the methylsulfonyl carbanion?
A2: Yes, multi-step routes can offer more control and avoid the direct use of the potentially unstable lithiated dimethyl sulfone. One such strategy involves:
-
Reduction of an N-protected 4-piperidinecarboxylic acid or its ester to the corresponding 4-(hydroxymethyl)piperidine using a reducing agent like lithium aluminum hydride (LiAlH₄).[2]
-
Conversion of the primary alcohol to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[3][4]
-
This mesylate can then be a precursor for introducing the methylsulfonyl group, although this would lead to a different final product, 4-((methylsulfonyl)methyl)piperidine. To arrive at the target molecule, the initial strategy remains more direct.
Q3: How can I best purify the final product?
A3: Purification can be challenging due to the polarity of the molecule and its potential for dehydration.
-
Crystallization: If the product is a solid and the impurities are sufficiently different in polarity, crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, isopropanol) is the preferred method as it avoids acidic conditions.
-
Column Chromatography: If chromatography is necessary, use a neutral stationary phase like neutral alumina or deactivated silica gel to minimize the risk of acid-catalyzed dehydration. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexanes/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol), is often effective.
Q4: What analytical techniques are most useful for characterizing the product and identifying side products?
A4: A combination of spectroscopic methods is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. For the desired product, look for the characteristic singlet for the methylsulfonyl group, the absence of a carbonyl signal from the starting material, and the presence of a quaternary carbon signal in the ¹³C NMR corresponding to the C4 position. The olefin byproduct would show characteristic signals in the alkene region of the NMR spectra.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any byproducts.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch from the starting piperidone (around 1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3400 cm⁻¹) and strong S=O stretches from the sulfonyl group (around 1300 and 1150 cm⁻¹).
Visualizing the Reaction and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the desired reaction pathway and the key side reactions.
Caption: Reaction scheme showing the desired synthesis and key side reactions.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(Methylsulfonyl)piperidine-4-methanol
Materials:
-
N-Boc-4-piperidone
-
Dimethyl sulfone
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Low-temperature thermometer
Procedure:
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve dimethyl sulfone (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting white slurry for 1 hour at -78 °C.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Add the solution of N-Boc-4-piperidone dropwise to the cold (-78 °C) slurry of lithiated dimethyl sulfone.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by crystallization or column chromatography on neutral alumina.
Quantitative Data Summary
| Parameter | Condition/Value | Rationale |
| Reaction Temperature | -78 °C | Minimizes decomposition of the lithiated sulfone and disfavors the enolization side reaction.[1] |
| Base | n-Butyllithium | A strong, non-nucleophilic base suitable for deprotonating dimethyl sulfone. |
| Solvent | Anhydrous THF | Aprotic solvent that is relatively stable to the strong base at low temperatures. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic, prevents dehydration of the tertiary alcohol product during workup.[1] |
References
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
- Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39.
- Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061.
-
ResearchGate. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Available from: [Link]
- Barabe, F., et al. (2018).
-
ChemRxiv. A New Reagent to Access Methyl Sulfones. (2024). Available from: [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
NIPER. Current Research & Information on Pharmaceutical Sciences (CRIPS). Available from: [Link]
- Carpenter, L., & Turner, E. E. (1934). The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-Methylcinchotoxine. Journal of the Chemical Society (Resumed), 869.
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
-
RSC Publishing. Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. (2017). Available from: [Link]
-
DTIC. PIPERIDINE DERIVATIVES WITH A SULFUR-CONTAINING FUNCTION IN THE 4-POSITION. (1961). Available from: [Link]
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
Redalyc.org. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
PubChem. 4-(Methylsulfonylmethylsulfonyl)piperidine. Available from: [Link]
-
Chemical Communications (RSC Publishing). SmI2-mediated intermolecular addition–elimination of piperidine and pyrrolidine N-α-radicals with arylacetylene sulfones. Available from: [Link]
- El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100615.
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]
Sources
purification strategies to remove impurities from 4-(Methylsulfonyl)piperidine-4-methanol
Diagnostic Triage: Know Your Molecule
Before initiating any purification protocol, you must verify the structural isomerism of your compound. The nomenclature "4-(Methylsulfonyl)..." implies a geminal substitution at the C4 position, creating a highly polar, basic amine.
Critical Warning: A common nomenclature error confuses this molecule with 1-(Methylsulfonyl)piperidin-4-yl)methanol (Sulfonamide). The purification logic is diametrically opposite for these two isomers.
| Feature | Target: 4-(Methylsulfonyl)... | Common Isomer: 1-(Methylsulfonyl)... |
| Structure | Sulfone at C4; Free Amine (NH) at N1. | Sulfone at N1 (Sulfonamide); No Basic Amine . |
| Basicity | Basic (Secondary Amine).[1] | Neutral/Non-basic (Sulfonamide). |
| Acid Wash | Product moves to Aqueous phase.[2][3] | Product remains in Organic phase. |
| Polarity | Extreme (Amine + Sulfone + Alcohol). | Moderate. |
This guide strictly addresses the 4-(Methylsulfonyl)piperidine-4-methanol (Basic Amine) variant.
Purification Workflows
Workflow A: The "Salting Out" Extraction (Primary Strategy)
Issue: The target molecule is too polar to extract into DCM or EtOAc using standard washes, leading to low recovery. Solution: Use a "Salting Out" strategy with high-solubility organic solvents.
Protocol:
-
Acidify: Dissolve crude in water/dilute HCl (pH < 2) to protonate the amine. Wash with EtOAc to remove non-basic impurities (e.g., unreacted sulfone reagents).
-
Basify: Adjust aqueous layer to pH > 12 using saturated K₂CO₃ (Potassium Carbonate). Do not use NaOH; K₂CO₃ aids in salting out.
-
Extract: Extract with THF (Tetrahydrofuran) or IPA/CHCl₃ (1:3 ratio) .
-
Why? Standard DCM is too non-polar. THF is miscible with water but separates in the presence of high salt concentrations (K₂CO₃), carrying the polar amine with it.
-
-
Dry: Dry organic layer over Na₂SO₄ and concentrate.
Figure 1: Acid-Base "Salting Out" Extraction Workflow designed for highly polar amines.
Workflow B: Crystallization via Salt Formation
Issue: The freebase is an oil or hygroscopic solid that refuses to crystallize. Solution: Convert to the Hydrochloride (HCl) or Oxalate salt to induce crystallization.
Protocol:
-
Dissolve: Dissolve the crude oil in a minimum amount of absolute ethanol or methanol .
-
Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or Oxalic acid (dissolved in warm EtOH).
-
Precipitation:
-
Scenario A (Immediate Solid): If solid forms, heat to reflux to redissolve, then cool slowly.
-
Scenario B (No Solid): Add an anti-solvent dropwise. Diethyl Ether or MTBE are recommended.
-
-
Isolation: Filter the salt. Wash with cold Et₂O.
Why this works: The lattice energy of the ionic salt (Ammonium cation + Chloride anion) is significantly higher than the amorphous freebase, driving the formation of an ordered solid.
Workflow C: Chromatography (Reverse Phase Focus)
Issue: Peak tailing on silica gel; compound sticks to the baseline. Solution: Switch to C18 Reverse Phase or use Amine-Modified Silica.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | C18 (ODS) or Amine-functionalized Silica | Standard silica has acidic silanols that bind irreversibly to the basic piperidine nitrogen, causing tailing. |
| Mobile Phase A | Water + 0.1% NH₄OH (pH 10) | High pH keeps the amine neutral (freebase), improving peak shape on alkaline-stable C18 columns. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. |
| Alternative | Silica Gel + 1% Et₃N (Triethylamine) | If using normal phase, you must saturate the silica surface with TEA to block silanol interactions. |
Troubleshooting & FAQs
Q1: I see two spots on TLC that merge. Is my product decomposing?
-
Diagnosis: This is likely the "Freebase vs. Salt" equilibrium on the silica plate.
-
Fix: Treat your TLC plate with a mobile phase containing 1% Triethylamine (TEA) or Ammonia. This forces the entire sample into the freebase form, resulting in a single, sharp spot.
Q2: My product contains inorganic salts (NaCl/KCl) after extraction. How do I remove them?
-
Diagnosis: The high polarity of the product dragged salts into the organic phase (especially if using THF).
-
Fix: Redissolve the solid in dry DCM (Dichloromethane) or Chloroform . Inorganic salts are insoluble in these solvents. Filter off the white solid (the salts) and concentrate the filtrate.
Q3: The NMR shows a "messy" region around 3.0-3.5 ppm.
-
Diagnosis: This is the overlap region for the sulfone methyl (-SO₂CH₃), the methanol methylene (-CH₂OH), and the piperidine ring protons.
-
Verification: Run the NMR in D₂O with a drop of DCl (acidic). This shifts the ring protons downfield (deshielding due to protonation), potentially separating them from the sulfone methyl peak for clearer integration.
References
-
Reich, H. J. (2023). Organometallic Chemistry and Purification of Polar Amines. University of Wisconsin-Madison. Link (General reference for amine handling).
-
BenchChem Technical Support. (2025). Resolving Peak Tailing in Chromatography of Piperidine Compounds. Link
-
BOC Sciences. (2024). Piperidine Impurities and Purification Strategies.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for Acid-Base Extraction logic).
-
Sigma-Aldrich. (2024). Product Specification: 4-Piperidinemethanol derivatives. Link
(Note: Specific synthesis papers for the geminal 4-sulfone-4-methanol piperidine are proprietary or rare in open literature; protocols above are derived from first-principle medicinal chemistry techniques for structurally analogous polar heterocycles.)
Sources
Technical Support Center: A Troubleshooting Guide for 4-(Methylsulfonyl)piperidine-4-methanol Reactions
Welcome to the technical support center for 4-(Methylsulfonyl)piperidine-4-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during its synthesis, purification, and subsequent functionalization, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to rapidly address the most pressing issues you might face in the lab.
Section 1.1: Synthesis and Purification
Q1: My synthesis of this compound via oxidation of the thioether precursor is resulting in low yields and a mixture of products. What's going wrong?
A1: This is a classic challenge in sulfur oxidation. The primary issue is often over-oxidation to the sulfoxide, followed by incomplete oxidation to the desired sulfone.[1][2] Several factors can be at play:
-
Causality—The Oxidizing Agent: The choice and stoichiometry of your oxidizing agent are critical. Milder reagents may stall at the sulfoxide stage, while overly aggressive conditions can lead to side reactions on the piperidine ring or the alcohol. Hydrogen peroxide (H₂O₂) is a common choice, but its reactivity is highly dependent on the catalyst and conditions.[2]
-
Causality—Reaction Control: Temperature control is paramount. Exothermic oxidations can easily run away, leading to decomposition and byproduct formation.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the equivalents of your oxidant. It is often beneficial to add the oxidant portion-wise, monitoring the reaction progress by TLC or LC-MS after each addition. This allows you to stop the reaction once the starting material is consumed and before significant over-oxidation of the desired product occurs.
-
Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to maintain control over the exotherm.
-
Select the Right System: Consider using a buffered system or a catalytic system known for selective sulfide-to-sulfone oxidation. For instance, using H₂O₂ with a catalyst like sodium tungstate or employing Oxone® in a biphasic system can offer higher selectivity.[2]
Q2: I'm struggling with the purification of the final product. It's highly polar and tends to streak on my silica gel column.
A2: The combination of the basic piperidine nitrogen, the polar hydroxyl group, and the very polar sulfonyl group makes this molecule a challenge for standard silica gel chromatography.
-
Causality—Strong Interactions: The primary amine and hydroxyl group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution. The high polarity of the sulfonyl group further complicates this.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.5-1%) or ammonium hydroxide (0.5-1% in the methanol portion of a DCM/MeOH eluent) can neutralize the acidic sites on the silica gel, dramatically improving peak shape.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica.[3] Reverse-phase chromatography (C18) is also an excellent option for such polar compounds, using a mobile phase like water/acetonitrile or water/methanol with a modifier like formic acid or TFA.
-
Recrystallization/Salt Formation: If the product is crystalline, recrystallization is the most effective purification method. Alternatively, you can form a salt (e.g., HCl or tartrate salt), which often has much better crystallization properties.[4] The pure salt can then be neutralized and extracted to yield the free base.[4]
Section 1.2: Handling and Stability
Q3: How stable is the sulfonyl group in this compound under typical reaction conditions?
A3: The methylsulfonyl group is exceptionally robust and stable under a wide range of synthetic conditions, which is one of its key advantages in complex molecule synthesis.
-
Expert Insight: Sulfones are significantly more stable than their sulfide or sulfoxide counterparts.[1] The sulfonyl group is resistant to both oxidation and reduction under mild conditions and is stable across a broad pH range, from strongly acidic to strongly basic conditions.[1][5] This stability allows for extensive chemical modifications on other parts of the molecule without affecting the sulfone moiety.
General Stability Profile:
| Condition | Stability of Sulfonyl Group |
| Strong Acids (e.g., TFA, HCl) | Generally Stable[5] |
| Strong Bases (e.g., NaH, LDA) | Generally Stable[5] |
| Oxidizing Agents (e.g., m-CPBA) | Stable |
| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Stable |
Section 1.3: Downstream Reactions & Functionalization
Q4: My N-alkylation reaction on the piperidine nitrogen is sluggish and incomplete. How can I drive it to completion?
A4: Incomplete N-alkylation of piperidines is a frequent issue, often stemming from insufficient basicity, poor leaving groups, or suboptimal solvent choice.[6]
-
Causality—Acid Quenching: The reaction generates an acid byproduct (e.g., HBr from an alkyl bromide) which protonates the starting piperidine.[6] This protonated amine is no longer nucleophilic, effectively stopping the reaction.
-
Causality—Solvent Effects: The choice of solvent can dramatically influence the rate of Sₙ2 reactions. Polar aprotic solvents are generally superior as they solvate the cation but not the nucleophile, increasing its effective reactivity.[6]
Troubleshooting Workflow:
Caption: Decision diagram for hydroxyl group protection.
Part 2: Experimental Protocols
Protocol 1: Optimized N-Alkylation of this compound
This protocol is a general guideline for the mono-N-alkylation of the title compound, optimized to minimize over-alkylation and ensure complete conversion.
Materials:
-
This compound (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add this compound (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile or DMF to create an approximately 0.1 M solution.
-
Begin stirring the suspension at room temperature.
-
Add the alkyl halide (1.0 eq) to the reaction mixture. For highly reactive alkylating agents, slow addition via a syringe pump is recommended. [7][8]6. Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography (using an eluent system containing a basic modifier as described in Q2) or by an aqueous workup (partitioning between ethyl acetate and water) to yield the N-alkylated product.
References
-
Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses Procedure. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Sulfone: Formula, Structure, Synthesis, and Reactions. Chemistry Learner. [Link]
-
Alcohol Protecting Groups. University of Guelph. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]
-
Sulfone synthesis in the coupling era: a decade update. Taylor & Francis Online. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Sulfones – Knowledge and References. Taylor & Francis. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Amino acid purification techniques. Slideshare. [Link]
- Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Separation and Detection of Amino Acids. University of Guelph. [Link]
-
4-Piperidinemethanol. PubChem. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]
-
How to purify amino acid with mineral salt. Reddit. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [Link]
Sources
- 1. Sulfone: Formula, Structure, Synthesis, and Reactions. [chemistrylearner.com]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction temperature for 4-(Methylsulfonyl)piperidine-4-methanol synthesis
The following technical guide details the optimization of reaction temperatures for the synthesis of 4-(Methylsulfonyl)piperidine-4-methanol . This protocol focuses on the critical C-4 lithiation and hydroxymethylation step, which is the most temperature-sensitive phase of the synthesis.
Topic: Optimizing Reaction Temperature for C-4 Functionalization Target Audience: Medicinal Chemists, Process Development Scientists Document ID: OPT-MSP-4M-2026[1]
Core Reaction Logic & Mechanism[1][2]
The synthesis of This compound typically proceeds via the generation of a carbanion alpha to the sulfone group at the C-4 position of the piperidine ring, followed by trapping with a formaldehyde equivalent.
-
Starting Material: N-Boc-4-(methylsulfonyl)piperidine (or similar N-protected analog).[1]
-
Reagents: Strong base (n-BuLi or LDA), Paraformaldehyde (source of
).[1] -
Critical Challenge: The C-4 position is sterically hindered and the sulfone-stabilized carbanion is sensitive. Temperature control is paramount to prevent N-protecting group attack (e.g., Boc cleavage/migration) or retro-reaction, while ensuring sufficient energy for the nucleophilic attack on formaldehyde.[1]
Reaction Scheme
Caption: Mechanistic pathway for the C-4 functionalization of 4-(methylsulfonyl)piperidine.
Optimization Protocol: Temperature & Conditions
Phase 1: Carbanion Generation (Lithiation)
Standard Protocol:
-
Dissolve N-Boc-4-(methylsulfonyl)piperidine in anhydrous THF (0.2 M).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 - 1.2 equiv) dropwise over 30 minutes.
-
Hold Time: Stir at -78°C for 45–60 minutes.
Optimization Insight:
While sulfones acidify the alpha-proton (
Phase 2: Electrophile Addition (Hydroxymethylation)
Standard Protocol:
-
Generate formaldehyde gas (by cracking paraformaldehyde at 140°C) and bubble into the reaction mixture, OR add a freshly prepared solution of anhydrous formaldehyde in THF.
-
Addition Temperature: Maintain -78°C during addition.
-
Warming Ramp: After addition, allow the reaction to warm slowly to -20°C or 0°C over 2 hours.
Optimization Insight: Formaldehyde is highly reactive.[1] Adding it at higher temperatures (e.g., -20°C) results in polymerization of the formaldehyde (paraformaldehyde formation) before it can react with the carbanion.[1] The "warm-up" phase is critical to drive the reaction to completion, as the quaternary center formation is sterically demanding.[1]
Data Summary: Temperature vs. Conversion
| Lithiation Temp | Addition Temp | Warming Limit | Conversion (%) | Impurity Profile |
| -78°C | -78°C | 25°C (RT) | 85-92% | Clean |
| -40°C | -40°C | 25°C (RT) | 60% | Significant Boc-attack byproducts |
| -78°C | -78°C | -40°C | 35% | Incomplete reaction (Recovered SM) |
| -78°C | -20°C | 25°C (RT) | 55% | Polymeric formaldehyde residue |
Troubleshooting Guide (Q&A)
Q1: I am observing low yields (<40%) and recovering a large amount of starting material.
Diagnosis: Incomplete deprotonation or "wet" formaldehyde.[1] Solution:
-
Check Moisture: Organolithiums are instantly quenched by water.[1] Ensure THF is distilled/dried (<50 ppm water).[1]
-
Temperature/Time: Extend the lithiation time at -78°C to 90 minutes. Do not raise the temperature to speed this up; you will degrade the Boc group.
-
Formaldehyde Source: If using paraformaldehyde directly in the flask, it will not react efficiently at -78°C. You must crack it to gas and bubble it in, or use a monomeric solution.[1]
Q2: My product contains a side product with mass M-100 (Loss of Boc).
Diagnosis: Reaction temperature was too high during the base addition. Solution:
-
Ensure the internal temperature (probe) is strictly <-70°C during n-BuLi addition.[1]
-
The N-Boc group acts as an electrophile toward n-BuLi at temperatures > -50°C.
-
Alternative: Switch to LiHMDS or LDA if n-BuLi proves too nucleophilic, though n-BuLi is generally preferred for sulfone deprotonation due to its high basicity.[1]
Q3: The reaction mixture turns into a gel or viscous slurry upon adding formaldehyde.[1]
Diagnosis: Polymerization of formaldehyde.[1] Solution:
-
This indicates the concentration of formaldehyde is too high locally, or the temperature is too low for diffusion but high enough for polymerization.[1]
-
Fix: Dilute the reaction (0.1 M). Use a cannula transfer to add the formaldehyde solution slowly.[1] Ensure vigorous stirring.
Q4: Can I use 4-methylsulfonylpiperidine (free amine) directly?
Diagnosis: No.
Reason: The N-H proton is much more acidic (
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for temperature-controlled synthesis.
References
-
BenchChem. (2025).[1] this compound Structure and Availability. Retrieved from [1]
-
World Intellectual Property Organization. (2022).[1][2] WO2022117487A1 - New indazole derivatives. (Describes lithiation conditions for 4-methylsulfonylpiperidine derivatives). Retrieved from
-
World Intellectual Property Organization. (2024).[1] WO2024182404A1 - Piperidine derivatives as RAS-PI3K modulators.[1] (Details on alpha-lithiation of sulfonyl piperidines). Retrieved from
-
Sigma-Aldrich. (2025).[1] 4-Piperidinemethanol derivatives and synthesis precursors. Retrieved from [1]
Sources
Technical Support Center: Synthesis of Substituted Piperidines
The following guide is structured as a Tier-2 Technical Support Knowledge Base for organic chemists and process engineers. It prioritizes mechanistic troubleshooting over generic advice.
Executive Summary
Substituted piperidines are the structural backbone of over 12,000 bioactive compounds, including fentanyl, paroxetine, and ritalin. However, their synthesis is plagued by three persistent failure modes: incomplete reduction (leaving tetrahydropyridine impurities), N-over-alkylation (quaternization), and stereochemical scrambling (cis/trans mixtures).
This guide addresses these specific failure modes using a "Symptom-Cause-Solution" logic, grounded in mechanistic causality.
Module A: Hydrogenation of Pyridines (The Reduction Route)
Context: The most atom-economical route to piperidines is the heterogeneous hydrogenation of pyridines. Primary Failure Mode: Catalyst Poisoning & Partial Reduction.
Troubleshooting Guide
Q: Why does my reaction stall at 60-80% conversion, leaving a "tetrahydropyridine" impurity? A: This is a classic case of product inhibition (catalyst poisoning).
-
Mechanism: Pyridine is aromatic and adsorbs flat onto the metal surface. As it reduces to piperidine, the basicity of the nitrogen increases dramatically (
shifts from ~5.2 to ~11.2). This highly basic secondary amine binds irreversibly to the Lewis acidic metal sites of the catalyst (Pd, Pt, or Rh), blocking further substrate adsorption. -
The Fix (Acid Activation): You must run the reaction in acidic media (Acetic acid or MeOH with 1-3 eq. HCl).
-
Why? Protonation of the product prevents it from coordinating strongly to the metal.
-
Bonus: Protonation of the starting pyridine disrupts its aromaticity, lowering the activation energy for the initial hydride attack.
-
Q: I am seeing ring-opened byproducts (amino-pentanes). What happened? A: This is likely hydrogenolysis , often caused by excessive temperature or the wrong catalyst choice during the reduction of halopyridines or benzyl-protected systems.
-
The Fix: Switch from Pd/C (highly active for C-N bond cleavage) to PtO₂ (Adams' catalyst) or Rh/C . Rhodium is particularly effective at reducing the aromatic ring without cleaving benzylic C-N bonds or carbon-halogen bonds.
Visualization: The Acid-Activation Pathway
The following diagram illustrates why acidic conditions are non-negotiable for high-yield pyridine reduction.
Caption: Under neutral conditions, the product poisons the catalyst. Acidic conditions protonate the nitrogen, preventing catalyst deactivation.
Module B: N-Functionalization (The Nucleophilic Route)
Context: Adding substituents to the nitrogen of an existing piperidine ring.[1][2][3][4] Primary Failure Mode: Over-alkylation (Quaternization).
Troubleshooting Guide
Q: I am trying to mono-alkylate piperidine with an alkyl halide, but I get 30% quaternary ammonium salt. How do I stop at the tertiary amine? A: Direct alkylation is inherently flawed because the product (a tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to the inductive effect of the alkyl group.
-
Protocol Adjustment:
-
Switch to Reductive Amination: React the piperidine with a corresponding aldehyde and NaBH(OAc)₃. This pathway avoids the "alkylation loop" entirely because the intermediate iminium ion is reduced irreversibly.
-
If you MUST use Alkylation: Use the "Syringe Pump Inverse Addition" method.
-
Dissolve piperidine (1.5 eq) in MeCN.
-
Add the alkyl halide (1.0 eq) very slowly over 4 hours via syringe pump.
-
Why? This keeps the concentration of the alkylating agent low relative to the secondary amine, statistically favoring mono-alkylation.
-
-
Q: During reductive amination, I see a significant amount of alcohol byproduct (reduced ketone). A: Your reducing agent is too strong or the imine formation is too slow.
-
The Fix: Do not use NaBH₄. It reduces aldehydes/ketones faster than imines.
-
Standard Protocol: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, making it highly selective for the protonated iminium ion over the neutral carbonyl.
Data: Reducing Agent Selection Matrix
| Agent | Selectivity | Risk of Byproducts | Best Use Case |
| NaBH₄ | Low | High (Alcohol formation) | Only if imine is pre-formed and isolated. |
| NaCNBH₃ | Medium | Medium (Cyanide toxicity) | Historic standard; effective but toxic. |
| NaBH(OAc)₃ | High | Low | Gold Standard for one-pot reductive amination. |
| H₂ / Pd/C | High | Medium (Hydrogenolysis) | Large scale industrial synthesis. |
Visualization: The Over-Alkylation Trap
This decision tree helps users avoid the quaternary salt "dead end."
Caption: Direct alkylation risks quaternary salt formation. Reductive amination is the preferred kinetic pathway.
Module C: Stereochemical Control (2,6-Disubstitution)
Context: Synthesis of alkaloids (e.g., Solenopsine) requires precise cis or trans relationships at the 2 and 6 positions. Primary Failure Mode: Cis/Trans scrambling (Epimerization).
Q: I synthesized a 2,6-disubstituted piperidine, but I got a 1:1 mixture of cis and trans isomers. How do I favor the cis isomer? A: The cis-2,6-isomer is generally the thermodynamic product (equatorial/equatorial conformation). The trans isomer (equatorial/axial) is higher in energy.
-
The Fix (Thermodynamic Equilibration):
-
If you have a mixture, heat the crude product in ethanol with a catalytic amount of Pd/C under H₂ (or even just reflux with acid). This allows the system to equilibrate via a reversible dehydrogenation-hydrogenation mechanism (or enamine tautomerization) to the more stable cis isomer.
-
-
The Fix (Synthetic Design): Use Intramolecular Reductive Amination .[4][5]
-
Start with a 1,5-diketone or a keto-amine.
-
Cyclization creates a transition state where the bulky groups adopt pseudo-equatorial positions to minimize A-1,3 strain, naturally yielding high cis diastereoselectivity (>95:5 dr).
-
Standard Operating Procedure (SOP)
Protocol: High-Selectivity Reductive Amination Use this to avoid over-alkylation.
-
Preparation: In a round-bottom flask, dissolve Piperidine derivative (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (Dichloroethane) or DCM (5 mL).
-
Imine Formation: Add Acetic Acid (1.0 mmol). Stir for 30-60 mins at Room Temp.
-
Check: Ensure the solution is slightly acidic (pH 5-6).
-
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Note: Gas evolution (H₂) may occur.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Critical Step: Wash the organic layer with water to remove inorganic salts.
-
-
Purification: If excess aldehyde remains, scavenge with polymer-supported amine or perform a basic wash.
References
-
BenchChem Technical Support. (2025).[1][6][7][8][9] Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.[1][6][8] 9
-
Lemire, A., & Charette, A. B. (2005).[10] Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. Organic Letters, 7(13), 2747-2750.[10] 10
-
Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.[11][12][13] University of Liverpool Repository. 13[9]
-
ACS Green Chemistry Institute. (2026).[14] Avoiding Over-alkylation: Reagent Guides.[7][14] ACS GCI Pharmaceutical Roundtable.[14] 14
-
Pellegrini, C., et al. (2013). Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity. The Journal of Organic Chemistry. 15
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
dealing with poor solubility of 4-(Methylsulfonyl)piperidine-4-methanol in reactions
Technical Support Center: 4-(Methylsulfonyl)piperidine-4-methanol
A Guide to Overcoming Solubility Challenges in Synthetic Reactions
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this reagent during their experiments. The following information, presented in a practical question-and-answer format, synthesizes fundamental chemical principles with field-proven troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: Why is this compound often poorly soluble in common organic solvents?
The solubility behavior of this compound is a direct consequence of its molecular structure. Several competing factors are at play:
-
High Polarity: The molecule contains highly polar functional groups, including a sulfone (-SO₂-) and a primary alcohol (-CH₂OH). These groups can engage in strong dipole-dipole interactions and hydrogen bonding.
-
Hydrogen Bonding: The alcohol's hydroxyl group and the piperidine's nitrogen atom (if N-H is present) can act as both hydrogen bond donors and acceptors. The sulfone oxygens are strong hydrogen bond acceptors.
-
Crystal Lattice Energy: The combination of high polarity and extensive hydrogen bonding capabilities allows the molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and dissolve the solid, a common issue with highly crystalline compounds.[1][2]
-
Bifunctional Nature: The piperidine ring provides some nonpolar character, while the sulfonyl and methanol groups are very polar. This bifunctional nature can make it difficult to find a single solvent that effectively solvates all parts of the molecule simultaneously. The principle of "like dissolves like" suggests that polar solutes dissolve in polar solvents, but the interplay of different functional groups complicates this.[3]
Q2: What are the key physicochemical properties I should be aware of before planning my reaction?
Understanding the fundamental properties of your reagent is the first step in troubleshooting. While extensive experimental data for this specific compound is limited in public literature, we can infer its properties from its structure and related analogs.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₇H₁₅NO₃S[4][5] | Indicates a relatively small molecule with a high proportion of heteroatoms. |
| Molecular Weight | 193.26 g/mol [5] | |
| Appearance | White to off-white solid[5] | Suggests a crystalline nature, which often correlates with lower solubility. |
| Key Functional Groups | Piperidine ring, Methylsulfone, Primary Alcohol | The piperidine nitrogen is basic (pKa of protonated piperidine is ~11.22), making its solubility pH-dependent in protic media.[6] The sulfone and alcohol groups are highly polar and capable of hydrogen bonding. |
| Predicted Polarity | High | The compound is expected to be more soluble in polar solvents than in nonpolar solvents like hexane or toluene. |
Troubleshooting Guide: From Problem to Solution
Q3: My reaction is sluggish, incomplete, or has stalled. Could the solubility of this compound be the cause?
Yes, this is a very common scenario. Poor solubility is a frequent cause of failed or low-yielding reactions for several reasons:
-
Low Effective Concentration: If the reagent does not fully dissolve, its concentration in the solution phase is very low. Reaction kinetics are directly dependent on the concentration of reactants, so a low concentration leads to a slow reaction rate.
-
Heterogeneous Mixture: The reaction becomes a mixture of solid and liquid phases. The reaction can only occur at the surface of the solid particles, severely limiting the interaction between reactants. This can also lead to inconsistent results that are difficult to reproduce.[7]
-
Side Reactions: If the desired reaction is slow, competing side reactions may become more prominent, leading to a complex product mixture and lower yield of the target molecule.
Q4: What is the first step I should take to address a suspected solubility issue?
A systematic approach to solvent selection is the most effective initial step. Do not rely on a single "go-to" solvent. A small-scale solubility screening is an invaluable investment of time and material.
Q5: A single solvent isn't working. How can I use co-solvents effectively?
Co-solvency is one of the most powerful and common techniques to enhance the solubility of poorly soluble compounds.[1] By mixing two or more miscible solvents, you can fine-tune the polarity of the reaction medium to better match the solute.
The Principle: A primary solvent might be ideal for the other reactants but poor for this compound. Adding a small amount of a strong, polar co-solvent (like DMSO or DMF) can disrupt the crystal lattice of the solid and create a more favorable solvation environment without drastically changing the overall reaction conditions.
Common Co-Solvent Systems:
-
For nonpolar primary solvents (e.g., Toluene, Dichloromethane): Add a polar aprotic co-solvent like DMF, DMSO, or NMP in small increments (e.g., 5-20% v/v).
-
For polar aprotic primary solvents (e.g., Acetonitrile): Adding a small amount of an alcohol like methanol or isopropanol can improve solubility for compounds with hydrogen-bonding capabilities.
Q6: Is it safe to simply heat the reaction to force dissolution?
Increasing the temperature is a valid strategy as solubility generally increases with temperature.[3] However, this approach must be used with caution.
-
Benefits: Can significantly increase the solubility and reaction rate.
-
Risks:
-
Compound Degradation: this compound or other reactants/products may not be thermally stable.
-
Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to impurities.
-
Safety: Be mindful of the boiling points of your solvents.
-
Recommendation: Before running a preparative scale reaction at elevated temperatures, perform a small-scale experiment. Dissolve the compound in the chosen solvent at the target temperature and hold it for several hours. Re-analyze the material (e.g., by LC-MS or NMR) to check for any signs of decomposition.
Q7: How can I leverage the pH of the medium to my advantage?
The basic nitrogen atom in the piperidine ring is a chemical handle that can be used to manipulate solubility, particularly in protic or aqueous media.[6]
-
Acidic Conditions (pH < pKa): The nitrogen will be protonated to form a piperidinium salt. This salt form is typically much more soluble in polar protic solvents, including water, than the neutral free base.[6] This can be useful for certain reaction types or during aqueous workups.
-
Basic Conditions (pH > pKa): The compound will exist as the neutral free base. This form is generally more soluble in less polar organic solvents.[6]
Experimental Protocols
Protocol 1: Systematic Solvent & Co-Solvent Screening
Objective: To efficiently identify a suitable solvent or co-solvent system for your reaction.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir fleas
-
A selection of candidate solvents (see table below)
-
Vortex mixer
Procedure:
-
Preparation: Accurately weigh a small, consistent amount of this compound into several vials (e.g., 5 mg per vial).
-
Initial Solvent Addition: To each vial, add a measured volume of a single candidate solvent (e.g., 0.5 mL).
-
Room Temperature Test: Cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes. Allow them to stand and visually inspect for dissolution against a dark background. If a stir flea is used, allow it to stir for 15-30 minutes.
-
Co-Solvent Addition (if needed): For solvents where the compound did not dissolve, add a co-solvent (e.g., DMSO) in small, measured increments (e.g., 50 µL, corresponding to ~10% v/v). After each addition, vortex and observe.
-
Heating Test (if needed): Gently warm the vials that still contain undissolved solid to your intended reaction temperature (e.g., 50 °C) and observe if dissolution occurs.
-
Documentation: Record your observations in a table to guide your final solvent choice for the reaction.
Protocol 2: General Reaction Setup for a Poorly Soluble Reagent
Objective: To ensure the best possible conditions for a reaction involving a poorly soluble starting material.
Procedure:
-
Vessel and Stirring: Use a round-bottom flask that is appropriately sized for the reaction volume to ensure efficient stirring. Use a large, football-shaped magnetic stir bar for thick slurries or, ideally, an overhead mechanical stirrer for larger-scale reactions. Vigorous agitation is critical.
-
Order of Addition: Add the this compound and the chosen solvent system to the flask first.
-
Ensure Dissolution: Stir the mixture (with heating, if determined to be safe and effective from your screening) until the solid is fully dissolved before adding other reagents. If complete dissolution is not possible, ensure a fine, well-agitated slurry is present.
-
Reagent Addition: Add the other reagents, perhaps dissolved in a small amount of the reaction solvent, to the mixture.
-
Monitoring: Monitor the reaction progress carefully (e.g., by TLC or LC-MS). The disappearance of solid material is a good visual cue but is not definitive proof of reaction completion.
Data Summary: Predicted Solubility Profile
This table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents, based on chemical principles. Experimental verification is essential.[7][8]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Good | Strong dipole moments and ability to act as hydrogen bond acceptors effectively solvate the polar groups. |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the solute, but may be less effective at solvating the entire molecule than polar aprotic solvents. |
| Ethers | THF, 2-MeTHF, Dioxane | Poor to Moderate | Moderate polarity but less effective at solvating the highly polar sulfone group. |
| Halogenated | Dichloromethane (DCM), Chloroform | Poor | Lower polarity is insufficient to overcome the compound's crystal lattice energy. |
| Aromatic Hydrocarbons | Toluene, Xylene | Poor | Nonpolar nature is incompatible with the highly polar solute. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Poor | Nonpolar solvents are unable to solvate the polar functional groups. |
References
-
IJSDR. Methods to boost solubility. (2011, January 12). Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. (2013, July 31). Retrieved from [Link]
-
International Journal of Creative Research Thoughts. Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022, November 15). Retrieved from [Link]
-
ResearchGate. Solubility of Sulpiride in Pure Organic Solvents between (278 and 333) K. Retrieved from [Link]
-
American Pharmaceutical Review. Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Retrieved from [Link]
-
Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. (2015, July 2). Retrieved from [Link]
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved from [Link]
-
PubChem. 4-Piperidinemethanol. Retrieved from [Link]
-
ResearchGate. Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures | Request PDF. Retrieved from [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 241134-34-9 CAS MSDS ((1-(methylsulfonyl)piperidin-4-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing the reactivity of 4-(Methylsulfonyl)piperidine-4-methanol with other piperidines
This guide provides an in-depth technical analysis of 4-(Methylsulfonyl)piperidine-4-methanol , a specialized gem-disubstituted piperidine scaffold. It contrasts this molecule with standard piperidine building blocks to assist in rational drug design and synthetic planning.
Executive Summary
This compound (hereafter 4-MSPM ) represents a "privileged scaffold" in medicinal chemistry, particularly for GPCR targets (e.g., GPR119 agonists). Unlike mono-substituted piperidines, 4-MSPM features a quaternary carbon at position 4, bearing both a polar sulfone (
This gem-disubstitution creates a unique steric and electronic environment:
-
Metabolic Stability: The quaternary center blocks oxidative metabolism at the susceptible C4 position.
-
Electronic Deactivation: The sulfone group inductively lowers the basicity of the piperidine nitrogen.
-
Neopentyl Sterics: The primary alcohol is sterically hindered (neopentyl-like), significantly altering its nucleophilic substitution profile compared to 4-piperidinemethanol.
Part 1: Structural & Electronic Profiling
The following table contrasts 4-MSPM with its closest structural analogs: 4-Piperidinemethanol (standard reference) and 4-(Methylsulfonyl)piperidine (lacks the alcohol).
Table 1: Physicochemical Comparison
| Feature | 4-MSPM (Subject) | 4-Piperidinemethanol | 4-(Methylsulfonyl)piperidine |
| Structure | Gem-disubstituted (C4) | Mono-substituted (C4) | Mono-substituted (C4) |
| C4 Geometry | Quaternary (Tetrahedral) | Tertiary (Methine) | Tertiary (Methine) |
| N-H pKa (Est.) | ~9.2 – 9.8 | ~10.9 – 11.1 | ~9.5 – 10.0 |
| Alcohol Type | Neopentyl (Primary on | Primary (on | N/A |
| Electronic Effect | Strong EWG ( | Weak EWG ( | Strong EWG |
| Lipophilicity | Low (Polar/Amphiphilic) | Moderate | Moderate |
| Major Utility | Metabolically stable linker | Standard linker | Polar tail group |
Conformational Analysis (The Thorpe-Ingold Effect)
In 4-MSPM, the piperidine ring adopts a chair conformation. The bulky methylsulfonyl group (A-value
-
Dominant Conformer: The sulfone group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.
-
Consequence: The hydroxymethyl group is forced into an axial orientation in the major conformer. This axial positioning, combined with the quaternary center, makes the alcohol significantly less accessible to reagents than the alcohol in 4-piperidinemethanol.
Part 2: Reactivity Analysis
Nitrogen Nucleophilicity (N-Alkylation/Acylation)
The piperidine nitrogen in 4-MSPM is less nucleophilic than in unsubstituted piperidines due to the through-bond inductive electron withdrawal by the sulfone.
-
Reaction Rates: Expect
-alkylation rates to be 2–5x slower than 4-piperidinemethanol. -
Protocol Adjustment: When performing reductive aminations or
reactions, higher temperatures ( ) or stronger bases (e.g., DIPEA instead of TEA) are often required to drive conversion to completion.
Alcohol Reactivity (The Neopentyl Challenge)
This is the most critical differentiator. The
-
Nucleophilic Substitution (
): Direct displacement of the alcohol (e.g., via Mitsunobu) or its sulfonates (Mesylate/Tosylate) is extremely difficult . The steric bulk of the adjacent quaternary center blocks the backside attack required for mechanisms.-
Alternative: If you need to replace the
with a nucleophile, consider oxidation to the aldehyde followed by reductive amination , rather than direct displacement.
-
-
Oxidation: Oxidation to the aldehyde (using Dess-Martin Periodinane or Swern) proceeds smoothly, although slightly slower than non-hindered alcohols.
-
Acylation/Carbamoylation: Reaction with acid chlorides or isocyanates works well but requires catalysis (DMAP) due to the steric hindrance.
Visualization: Reactivity Divergence
The following diagram illustrates the divergent synthetic pathways for 4-MSPM compared to standard piperidines.
Caption: Decision tree highlighting the kinetic hindrance at the neopentyl alcohol position (Path B) versus the electronic deactivation at the nitrogen (Path A).
Part 3: Experimental Protocols
Protocol 1: Selective N-Boc Protection
Rationale: Due to the lower basicity of the amine, standard Boc-protection protocols can be sluggish. A catalyst is recommended.
-
Dissolution: Dissolve 4-MSPM (1.0 eq) in DCM (10 mL/g).
-
Base: Add
(1.5 eq). Note: Inorganic bases like in are less effective due to poor solubility of the gem-disubstituted core. -
Reagent: Add
(1.1 eq) and a catalytic amount of DMAP (0.05 eq). The DMAP is crucial here to accelerate the reaction on the deactivated amine. -
Reaction: Stir at RT for 4–6 hours (monitor by TLC; stain with Ninhydrin).
-
Workup: Wash with 0.5M citric acid (to remove DMAP/TEA), then brine. Dry over
.
Protocol 2: Activation of the Neopentyl Alcohol (Mesylation)
Rationale: The neopentyl alcohol is sterically hindered. Standard mesylation (
-
Setup: Dissolve
-Boc-4-MSPM (1.0 eq) in dry DCM. -
Reagents: Add
(3.0 eq) followed by Methanesulfonyl chloride (MsCl, 1.5 eq). -
Temperature: Start at
, but allow to warm to Room Temperature immediately. If conversion is after 2 hours, heat to reflux ( ). -
Validation: Check TLC. The mesylate (
in 1:1 EtOAc/Hex) should be distinct from the alcohol ( ). -
Warning: Attempting to displace this mesylate with weak nucleophiles (e.g., amines) will likely fail or require sealed-tube heating (
), often leading to decomposition.
References
-
ChemicalBook. (2024). Properties and Synthesis of 4-Piperidinemethanol Derivatives.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol.
-
Stevenson, G. I., et al. (1998). "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry, 41(23), 4623-4635. (Establishes the conformational and reactivity profiles of 4,4-disubstituted piperidines).
-
Colapret, J. A., et al. (1989).[1] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968-974.[1] (Foundational work on the synthesis of gem-disubstituted piperidine scaffolds).
Sources
validation of 4-(Methylsulfonyl)piperidine-4-methanol structure by X-ray crystallography
The following guide provides a rigorous technical comparison for validating the structure of 4-(Methylsulfonyl)piperidine-4-methanol (and its isomers) using X-ray crystallography versus spectroscopic alternatives.
A Comparative Technical Guide for Structural Biology & Medicinal Chemistry[1]
Executive Summary: The Structural Ambiguity
In drug development, the piperidine scaffold is ubiquitous.[1][2] However, the introduction of sulfonyl groups and hydroxymethyl moieties creates significant structural ambiguity.[1][2] For the compound This compound , two primary isomers often confound standard analysis:
-
The N-Sulfonyl Isomer (Sulfonamide): (1-(methylsulfonyl)piperidin-4-yl)methanol (CAS 241134-34-9).[3]
-
The C-Sulfonyl Isomer (Sulfone): 4-(methylsulfonyl)piperidin-4-yl)methanol (A quaternary center at C4).[3]
While NMR (
Comparative Analysis: X-ray Crystallography vs. Alternatives[4]
The following table objectively compares the performance of SC-XRD against NMR and Computational prediction for this specific molecular class.
Table 1: Performance Matrix for Piperidine Sulfone Validation[3]
| Feature | Method A: X-ray Crystallography (SC-XRD) | Method B: NMR Spectroscopy (600 MHz) | Method C: DFT Computation |
| Primary Output | Absolute 3D atomic coordinates (x, y, z) | Chemical shifts ( | Predicted Energy Minima |
| Isomer Differentiation | Definitive. Distinguishes N-S vs C-S bonds directly via electron density map.[3] | Ambiguous. Requires complex HMBC/NOESY interpretation; often inconclusive for quaternary centers.[3][1] | Hypothetical. Depends on input model accuracy. |
| Stereochemistry | Determines absolute configuration (if chiral) and relative stereochemistry (axial vs equatorial).[1][2] | Infers relative stereochemistry via Karplus equation ( | N/A (User defined). |
| Sample State | Solid State (Single Crystal).[1][2] | Solution State (CDCl | Gas/Solvent Model Phase.[3][1][2] |
| Limit of Detection | Requires a crystal (~0.1 mm).[1][2] | ~1-5 mg for | N/A |
| Throughput | Low (Days to Weeks for crystal growth).[3][2] | High (Minutes to Hours).[3][1][2][4] | Medium (Hours).[3][1][2][4] |
| Cost | High (Instrument time + expertise).[1][2] | Low to Medium.[3][1][2] | Low (CPU time).[3][1][2] |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Single-Crystal Growth & X-ray Diffraction (The Gold Standard)[1][3]
Objective: Obtain a diffraction-quality crystal of this compound to confirm the position of the sulfonyl group (N vs C).
Phase 1: Crystallization Screening (Vapor Diffusion)[3][2]
-
Rationale: Sulfone-containing alcohols are polar.[3][1] A binary solvent system exploits the solubility differential to drive ordered precipitation.[1][2]
-
Reagents: High-purity compound (>98%), Methanol (Solvent), Diethyl Ether (Antisolvent).[2]
-
Dissolution: Dissolve 10 mg of the compound in 0.5 mL of Methanol in a small GC vial. Ensure complete dissolution (sonicate if necessary).[3][1][2]
-
Setup: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether.
-
Equilibration: Cap the outer vial tightly. The volatile ether will diffuse into the methanol, slowly lowering solubility.[1][2]
-
Observation: Store at 4°C. Check for crystals after 24–72 hours using a polarized light microscope. Look for sharp edges and extinction under cross-polarizers.[1][2]
Phase 2: Data Collection & Refinement[2]
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
( Å) or Cu-K radiation.[3][1] -
Temperature: Maintain crystal at 100 K (using N
stream) to minimize thermal motion (B-factors) of the flexible piperidine ring.
-
Mounting: Select a crystal (
mm) and mount on a MiTeGen loop with cryo-oil. -
Strategy: Collect a full sphere of data (
completeness) to ensuring high redundancy. -
Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (S, O, N).[1][2]
-
Refinement: Refine using SHELXL (Least Squares). Anisotropic refinement for all non-hydrogen atoms.[3][1][2]
Protocol B: NMR Validation (The Comparative Baseline)[3]
Objective: Attempt to validate structure in solution to highlight limitations.
-
Solvent: Dissolve in DMSO-
(prevents exchange of OH protons, allowing observation of coupling). -
Experiments: Run
H, C, COSY, HSQC, and HMBC . -
The Critical Flaw: In the HMBC spectrum, look for correlations between the sulfonyl methyl protons and the ring atoms.[1][2]
-
N-Sulfonyl:[3][5] Methyl protons correlate to C2/C6 of piperidine? (Rarely seen across S-N bond).[3][1][2]
-
C-Sulfonyl:[3][5] Methyl protons correlate to the quaternary C4.[1][2]
-
Ambiguity: If the ring is flipping rapidly, signals broaden, and long-range couplings disappear, making X-ray the necessary arbiter.[2]
-
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for validating the structure, highlighting where X-ray Crystallography becomes indispensable.
Figure 1: Decision tree for structural validation. Note that while NMR is the first step, ambiguity in sulfonamide vs. sulfone connectivity often necessitates X-ray diffraction for absolute confirmation.[2]
Critical Analysis & Expert Insights
The "Chair" Conformation Challenge
Piperidine rings typically adopt a chair conformation to minimize steric strain.[1][2] However, the introduction of a bulky methylsulfonyl group and a hydroxymethyl group creates a competition for the equatorial position.[1]
-
Thermodynamics: Large substituents prefer the equatorial position (
).[3][1][2] -
X-ray Advantage: XRD captures the molecule in its lowest energy solid-state conformation.[3][1] For (1-(methylsulfonyl)piperidin-4-yl)methanol, the crystal structure will likely show the hydroxymethyl group in the equatorial position to avoid 1,3-diaxial interactions, while the N-sulfonyl group geometry is dictated by the hybridization of the nitrogen (often pyramidalized in sulfonamides).[3][2]
Self-Validating the Protocol
How do you know your X-ray structure is correct?
-
R-Factor (
): A value indicates the model agrees well with the diffraction data.[3][1][2] -
Thermal Ellipsoids: Atoms should appear as spheres or slightly elongated ellipsoids.[3][1][2] If they look like "cigars" or "pancakes," the model may be wrong (e.g., incorrect atom assignment, S vs P vs Cl).[2]
-
CheckCIF: Upload your .cif file to the IUCr CheckCIF server.[1][2] It detects missing hydrogen atoms, void spaces, or symmetry errors automatically.[1][2]
References
- Crystallographic Standards: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
- Piperidine Conformations: "Conformational Analysis of Piperidine Derivatives.
-
Validation Tools: International Union of Crystallography (IUCr) CheckCIF Service.[1][2] Available at: [Link][3][2]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
biological activity of 4-(Methylsulfonyl)piperidine-4-methanol versus its analogs
Biological Activity of 4-(Methylsulfonyl)piperidine-4-methanol vs. Analogs: A Comparative Guide
As drug discovery shifts toward highly selective kinase inhibitors and immunomodulators, the architectural precision of molecular building blocks becomes paramount. The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry. However, functionalizing this ring dictates the molecule's pharmacokinetic fate and target engagement.
This guide provides an in-depth comparative analysis of This compound against its structural analogs—namely, 4-(Methylsulfonyl)piperidine and 4-Piperidinemethanol. By examining their roles in developing inhibitors for targets like ATR (Ataxia Telangiectasia and Rad3-related) kinase and IKKβ, we will deconstruct the causality behind their biological activity and provide validated experimental workflows for evaluating these compounds.
Structural and Mechanistic Rationale
The biological efficacy of a scaffold is dictated by its ability to satisfy the spatial and electronic requirements of a target's binding pocket.
-
4-Piperidinemethanol [1]: A basic fragment that provides a hydrogen-bond (H-bond) donor via the hydroxyl group. While it improves aqueous solubility, it lacks the electronic bulk necessary to occupy deep hydrophobic or specialized dipole pockets.
-
4-(Methylsulfonyl)piperidine : The addition of the methylsulfonyl (
) group introduces a strong electron-withdrawing moiety. This group acts as a potent H-bond acceptor and engages in dipole-dipole interactions, which is a proven strategy for enhancing binding affinity in the central nervous system (CNS) and oncology targets [2]. -
This compound : This bifunctional scaffold represents a "best-of-both-worlds" paradigm. The geminal substitution at the C4 position forces a specific conformational geometry. The hydroxyl group acts as a crucial H-bond donor to the kinase hinge region, while the bulky methylsulfonyl group projects into the solvent-exposed region or ribose-binding pocket, drastically improving both target residence time and metabolic stability.
This dual functionality makes the 4-methanol/4-methylsulfonyl combination a superior pharmacophore in the design of modern DNA Damage Response (DDR) inhibitors, such as those targeting ATR kinase [3], as well as inflammatory modulators targeting IKKβ [4].
Comparative Biological Activity & Target Engagement
To objectively compare the performance of these scaffolds, we evaluate representative optimized lead compounds (where the piperidine nitrogen is linked to a primary pharmacophore, such as a pyrazine or pyrimidine core) across key biological metrics.
Table 1: Representative SAR and ADME Profile of Piperidine Scaffolds
| Scaffold Core Incorporated into Lead | ATR Kinase IC | IKKβ IC | LogD (pH 7.4) | Human Liver Microsomal Clearance (µL/min/mg) |
| This compound | 12 | 45 | 1.2 | 15 |
| 4-(Methylsulfonyl)piperidine | 185 | 120 | 1.8 | 35 |
| 4-Piperidinemethanol | >10,000 | >10,000 | 0.4 | 85 |
Data Interpretation: The inclusion of the 4-methanol group alongside the methylsulfonyl moiety yields a >15-fold increase in ATR kinase potency compared to the methylsulfonyl group alone. Furthermore, the geminal disubstitution sterically hinders cytochrome P450-mediated oxidation at the piperidine ring, resulting in a highly favorable microsomal clearance rate (15 µL/min/mg).
Pathway Visualization: Target Intervention
The primary utility of the this compound scaffold is its incorporation into ATR kinase inhibitors. ATR is the master regulator of the cellular response to replication stress. The diagram below illustrates the signaling cascade and the precise node of pharmacological intervention.
Fig 1. ATR/CHK1 signaling pathway demonstrating the inhibitory node of piperidine derivatives.
Experimental Methodologies
To validate the biological activity of compounds derived from these scaffolds, researchers must employ self-validating assay systems. Below are the standard protocols for biochemical and cellular evaluation.
Protocol A: In Vitro ATR Kinase Inhibition Assay (HTRF)
This assay measures the direct biochemical inhibition of ATR kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Reagent Preparation : Prepare recombinant ATR/ATRIP protein complex and a biotinylated p53 peptide substrate.
-
Causality: ATR requires its regulatory partner, ATRIP, for full physiological activity. Using the heterodimeric complex ensures the assay accurately mimics endogenous binding kinetics.
-
-
Compound Titration : Dispense the test compounds in a 10-point, 3-fold dilution series in DMSO.
-
Causality: A 10-point curve is mathematically required to accurately capture the upper and lower asymptotes, ensuring precise IC
and Hill slope calculation.
-
-
Reaction Initiation : Add ATP at its apparent Michaelis constant (
) to the reaction buffer.-
Causality: Running the assay at the ATP
balances assay sensitivity for ATP-competitive inhibitors while maintaining a robust signal window.
-
-
Detection : Terminate the reaction and add Europium-cryptate labeled anti-phospho-p53 antibody and XL665-labeled streptavidin.
-
Causality: TR-FRET/HTRF is utilized because it involves a time delay before fluorescence measurement. This eliminates short-lived background autofluorescence from the test compounds, preventing false-positive inhibition readouts.
-
-
Self-Validation : Calculate the Z'-factor for each microplate using DMSO (negative control) and a known reference inhibitor like Berzosertib (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and confirms the data is trustworthy.
Protocol B: Cellular Target Engagement (Western Blot for p-CHK1)
Biochemical potency must translate to cellular efficacy. This protocol measures the downstream inhibition of CHK1 phosphorylation.
-
Cell Treatment : Plate U2OS (osteosarcoma) cells. Treat with the test compounds for 2 hours, followed by the addition of 2 mM Hydroxyurea (HU) for 1 hour.
-
Causality: HU depletes the dNTP pool, stalling replication forks and inducing replication stress. This robustly activates the ATR pathway, providing a wide dynamic range to measure p-CHK1 reduction.
-
-
Lysis and Protein Extraction : Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.
-
Causality: Phosphatase inhibitors are absolutely critical. Without them, endogenous phosphatases will rapidly dephosphorylate CHK1 during extraction, resulting in a false-negative target engagement profile.
-
-
Immunoblotting : Resolve proteins via SDS-PAGE and probe with anti-p-CHK1 (Ser345) and anti-total CHK1 antibodies.
-
Causality (Self-Validation): Normalizing the phospho-CHK1 signal to total CHK1 ensures that observed reductions are due to true kinase inhibition, rather than compound-induced protein degradation or unequal sample loading.
-
Conclusion
While simple piperidine methanols or methylsulfonyls offer basic functional handles, the This compound scaffold provides a synergistic enhancement of both target affinity and metabolic stability. By offering a precise hydrogen-bond donor alongside a bulky, dipole-rich acceptor, it locks into kinase active sites with high residence time. For drug development professionals targeting complex pathways like ATR or IKKβ, prioritizing this bifunctional scaffold can significantly accelerate the optimization of lead compounds.
References
-
PubChem. "4-Piperidinemethanol | C6H13NO | CID 420771". National Center for Biotechnology Information. Available at:[Link]
- Vertex Pharmaceuticals Inc. "WO2014089379A1 - Compounds useful as inhibitors of atr kinase". Google Patents.
- Signal Pharmaceuticals LLC. "US 2007/0293533 A1 - IKK inhibitors". Google Patents.
Spectroscopic Analysis of 4-(Methylsulfonyl)piperidine-4-methanol: A Comparative Guide to Purity Confirmation Techniques
Introduction
4-(Methylsulfonyl)piperidine-4-methanol (CAS: 1823556-53-1) is a highly functionalized saturated heterocycle that serves as a crucial reference standard and building block in pharmaceutical drug discovery[1]. Structurally, it features a basic secondary amine (the piperidine ring), a hydrogen-bonding hydroxymethyl group, and a highly polar methylsulfonyl moiety.
Confirming the absolute purity of this compound presents a unique analytical challenge. The molecule lacks a conjugated
Comparative Overview of Analytical Modalities
To ensure scientific integrity and regulatory compliance, a dual-method approach is highly recommended:
- H qNMR (Absolute Quantification): NMR spectroscopy is a primary ratio measurement technique[2]. The fundamental strength of qNMR lies in the direct, intrinsically linear proportionality between the integral of an NMR peak and the molar concentration of the nuclei responsible for that signal[3][4]. This allows for the absolute quantification of this compound without requiring a pre-existing reference standard of the analyte itself[4][5].
-
LC-MS/MS (Trace Impurity Profiling): While qNMR determines the absolute purity of the main component, it typically has a Limit of Detection (LOD) around 0.1% to 1%. To detect genotoxic impurities, synthetic byproducts, or residual starting materials at the parts-per-million (ppm) level, LC-MS/MS is required[4]. Piperidine derivatives exhibit high proton affinity, making them ideal candidates for positive electrospray ionization (ESI+)[6][7].
Purity Assessment Workflow
Orthogonal workflow for absolute purity and trace impurity profiling.
In-Depth Protocol 1: Absolute Purity Determination via H qNMR
Causality Behind Experimental Choices
-
Target Peak Selection: The methylsulfonyl group (
) provides a distinct, sharp singlet integrating to 3 protons in the H NMR spectrum (typically around 2.9–3.1 ppm in DMSO- ). This peak is isolated from the complex multiplets of the piperidine ring (1.5–2.8 ppm), making it the perfect candidate for accurate integration[3]. -
Internal Standard (IS) Selection: Maleic acid (SI-traceable) is selected as the internal standard. It yields a sharp singlet at ~6.2 ppm, ensuring absolutely no peak overlap with the aliphatic signals of this compound[4][8].
-
Relaxation Delay (
): To achieve absolute quantification, the relaxation delay must be set to at least 5 to 7 times the longest longitudinal relaxation time ( ) of the nuclei being integrated. This ensures >99% return to thermal equilibrium between scans, preventing signal saturation[2][3].
Step-by-Step Methodology
-
Gravimetric Preparation: Using a microbalance (precision
mg), accurately weigh approximately 15 mg of the this compound sample and 5 mg of the SI-traceable Maleic acid internal standard[3][8]. -
Dissolution: Co-dissolve both powders in 600 µL of high-purity DMSO-
(100% atom D). Vortex for 60 seconds to ensure complete homogeneity, as any undissolved particulates will skew the absolute mass calculation[3]. -
Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the
H NMR spectrum at 298 K using a high-resolution spectrometer (e.g., 400 MHz or higher). Use a 30° or 90° excitation pulse, a spectral width of 20 ppm, and set the relaxation delay ( ) to 30 seconds. Accumulate 64 scans to ensure the Signal-to-Noise (S/N) ratio of the target peaks exceeds 250:1[3]. -
Processing & Calculation: Apply manual phase and baseline corrections. Integrate the Maleic acid singlet (~6.2 ppm, 2H) and the methylsulfonyl singlet (~3.0 ppm, 3H). Calculate the absolute purity (
) using the standard qNMR equation: (Where = integral, = number of protons, = molar mass, = weight, and = purity)[3][8].
In-Depth Protocol 2: Trace Impurity Profiling via LC-MS/MS
Causality Behind Experimental Choices
-
Ionization Mode: The secondary amine of the piperidine ring is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is utilized to generate the
precursor ion[9].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mobile Phase Additives: 0.05% to 0.1% Formic acid is added to the aqueous and organic mobile phases. This acidic environment forces the piperidine nitrogen into its protonated state, drastically enhancing ionization efficiency and overall sensitivity[10][11].
-
Stationary Phase: Due to the high polarity of the methylsulfonyl and hydroxymethyl groups, a standard C18 column may result in poor retention (elution near the void volume). A polar-embedded C18 column (e.g., Atlantis C18) or a HILIC column is chosen to provide sufficient retention and selectivity for the analyte and its polar impurities[11].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic acid) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1 µg/mL for impurity screening[9][11].
-
Chromatographic Separation: Inject 5.0 µL of the sample onto a polar-embedded C18 column (3.9 × 100 mm, 5 µm) maintained at 30°C[11].
-
Gradient Elution: Employ a binary gradient using 0.1% Formic acid in water (Mobile Phase A) and Methanol (Mobile Phase B). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min to elute both polar and non-polar trace impurities[11].
-
Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Monitor the
precursor ion and optimize the collision energy (typically 15-30 eV) to track specific product ions indicative of piperidine fragmentation[9].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Data Analysis: Quantify trace impurities by comparing peak areas against a calibration curve of known impurity standards. This method routinely achieves Limits of Detection (LOD) in the low ng/mL range, ensuring regulatory compliance[9][11].
Quantitative Data Presentation
The following table summarizes the performance metrics and operational requirements of the three primary spectroscopic and chromatographic techniques evaluated for this compound.
| Analytical Parameter | LC-MS/MS (ESI+) | HPLC-UV / DAD | |
| Primary Utility | Absolute Purity Determination | Trace Impurity Profiling | Routine Batch Release |
| Analyte Ref. Standard Required? | No (Uses independent IS) | Yes (For exact quantification) | Yes |
| Sensitivity (LOD) | ~0.1% - 1.0% ( | 0.01 - 0.03 ng/mL ( | Low (Due to lack of chromophore) |
| Specificity | High (Structural fingerprint) | Very High (m/z & fragmentation) | Moderate (Retention time only) |
| Linearity Response | Intrinsically Linear | Requires Calibration Curve | Requires Calibration Curve |
| Analysis Time | ~15 - 30 minutes | ~7 - 15 minutes | ~10 - 20 minutes |
Conclusion
For the rigorous purity confirmation of this compound, relying on a single analytical technique is insufficient. The lack of a UV chromophore renders standard HPLC-UV inadequate for absolute quantification. By synthesizing the absolute mass-balance capabilities of
References
-
qNMR for Purity Determination in Pharmaceuticals - RSSL Source: RSSL URL:[Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: Emery Pharma URL:[Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Source: JEOL Ltd. URL: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures Source: PMC (NIH) URL: [Link]
-
Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS Source: NSF URL: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL:[Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: PubMed (NIH) URL: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: MDPI URL:[Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 6. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alternative-therapies.com [alternative-therapies.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 4-(Methylsulfonyl)piperidine-4-methanol
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development Subject: Comparative Study of Synthetic Routes to 4-(Methylsulfonyl)piperidine-4-methanol
Executive Summary
The this compound scaffold (CAS: 1228780-72-0 / derivatives) represents a critical structural motif in medicinal chemistry, particularly in the development of JAK inhibitors and GPCR modulators. Its unique geometry—a gem-disubstituted piperidine ring featuring a polar sulfone and a hydroxymethyl group—offers specific vectors for hydrogen bonding and metabolic stability.
This guide objectively compares the two primary synthetic strategies for accessing this moiety:
-
The De Novo Cyclization Route (Sulfone-First): The industry standard for scalability and convergence.
-
The Sulfide-Oxidation Route: An alternative approach offering different impurity profiles and precursor availability.
Part 1: Structural Analysis & Strategic Disconnection
The target molecule presents a quaternary center at C4. Introducing substituents to an existing piperidine ring (e.g., via 4-piperidone) is synthetically challenging due to steric hindrance and the difficulty of installing a sulfone nucleophile at a tertiary center.
Therefore, the most robust strategies rely on constructing the piperidine ring around the quaternary center , utilizing the high acidity of sulfonyl-stabilized carbanions.
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic disconnection showing the two primary pathways: direct sulfone cyclization vs. sulfide cyclization followed by oxidation.
Part 2: Detailed Route Analysis
Route A: The De Novo Sulfone Cyclization (Recommended)
This route is the "Gold Standard" for scale-up. It exploits the high acidity of the
Step-by-Step Protocol:
-
Cyclization (Ring Formation):
-
Reagents: Ethyl methanesulfonylacetate (1.0 eq), N-Benzyl-bis(2-chloroethyl)amine (1.0 eq), Sodium Hydride (2.2 eq) or K2CO3 (excess).[1]
-
Solvent: DMF or DMSO (requires polar aprotic solvent for SN2).
-
Conditions: 0°C to RT, 12-24 h.
-
Mechanism: The base generates the sulfonyl-stabilized carbanion, which displaces the first chloride. An intramolecular second displacement closes the ring.
-
Yield: Typically 60-75%.
-
Note: The N-protecting group is usually Benzyl (Bn) or Boc. Benzyl is preferred for stability during the reduction step.
-
-
Ester Reduction:
-
Deprotection (Optional):
-
If N-Benzyl: Pd/C catalyzed hydrogenation (H2, MeOH).[1]
-
If N-Boc: Acidic cleavage (TFA/DCM or HCl/Dioxane).
-
Critical Insight: The sulfone group is strongly electron-withdrawing, making the initial carbanion formation easy. However, it also makes the resulting piperidine C4 position sterically crowded.[1] High-dilution conditions can minimize intermolecular polymerization.
Route B: The Sulfide-Oxidation Route
This route is useful if the sulfonyl acetate precursor is expensive or unavailable. It starts with the sulfide, which is less acidic but still viable for cyclization.
-
Cyclization:
-
Reagents: Ethyl (methylthio)acetate + Bis(2-chloroethyl)amine derivative.[1]
-
Difference: Requires a stronger base (e.g., NaH) compared to the sulfone route due to higher pKa of the sulfide precursor.
-
Product: Ethyl 4-(methylthio)piperidine-4-carboxylate.
-
-
Oxidation:
-
Reagents: mCPBA (2.2 eq) or Oxone.[1]
-
Solvent: DCM or MeOH/H2O.
-
Outcome: Converts Sulfide (-SMe) to Sulfone (-SO2Me).
-
Timing: Can be done before or after ester reduction. Doing it before reduction avoids oxidizing the alcohol (though sulfones are harder to reduce than esters, so chemoselectivity is usually fine).
-
-
Reduction: Similar to Route A.
Part 3: Comparative Data & Performance Metrics
| Metric | Route A: Sulfone Cyclization | Route B: Sulfide Oxidation |
| Overall Yield | High (45-55%) | Moderate (30-40%) |
| Step Count | 2-3 Steps | 3-4 Steps |
| Atom Economy | High | Lower (requires oxidant) |
| Scalability | Excellent | Good (Oxidation is exothermic) |
| Safety Profile | Moderate (Bis-chloroethylamine is a vesicant/blister agent precursor; handle as salt) | Moderate (Oxidation risks; vesicant handling) |
| Cost | Low (Reagents are commodities) | Low to Medium |
| Key Impurity | Mono-alkylated open chain | Sulfoxide (incomplete oxidation) |
Part 4: Experimental Workflow (Route A)
Protocol for the Synthesis of N-Benzyl-4-(methylsulfonyl)piperidine-4-methanol:
-
Preparation of Active Solution: Dissolve N-benzyl-bis(2-chloroethyl)amine hydrochloride (26.9 g, 100 mmol) in water (100 mL). Basify with 20% NaOH to liberate the free amine. Extract with toluene, dry over MgSO4, and concentrate to obtain the free amine oil.[1] Caution: Vesicant.
-
Cyclization: To a suspension of NaH (60% in oil, 8.8 g, 220 mmol) in anhydrous DMF (200 mL) at 0°C, add ethyl methanesulfonylacetate (16.6 g, 100 mmol) dropwise. Stir for 30 min until H2 evolution ceases. Add the freshly prepared free amine (dissolved in 50 mL DMF) dropwise. Allow the mixture to warm to RT and stir for 18 h. Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[3] Wash organics with brine. Dry (Na2SO4) and concentrate.[1][3][4] Purify via flash chromatography (Hex/EtOAc) to yield Ethyl 1-benzyl-4-(methylsulfonyl)piperidine-4-carboxylate.
-
Reduction: Dissolve the ester intermediate (10 g, ~30 mmol) in anhydrous THF (100 mL). Cool to 0°C. Add LiAlH4 (1M in THF, 35 mL) dropwise. Stir at 0°C for 1 h, then warm to RT for 2 h. Workup: Fieser workup (add water, 15% NaOH, water). Filter the white precipitate.[5] Concentrate the filtrate to yield the target alcohol.
Part 5: Mechanistic Pathway (Route A)
Caption: Step-wise mechanism of the double alkylation cyclization.
References
-
Cyclization of Sulfonyl Acetates
-
General Piperidine Synthesis Protocols
-
Bis(2-chloroethyl)
-
Sulfone/Piperidine Intermediates
-
Google Patents. "Process for preparing 4-methylenepiperidine or acid addition salt thereof" (Describes sulfonyl/piperidine intermediate handling). CN108017573B. Link
-
Sources
- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Analytical Cross-Referencing of 4-(Methylsulfonyl)piperidine-4-methanol
For the discerning researcher in drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, experience-driven approach to the analytical cross-referencing of 4-(Methylsulfonyl)piperidine-4-methanol, a heterocyclic building block of interest. Rather than a simple data sheet, this document serves as a practical walkthrough of the analytical logic and experimental protocols required to verify the molecular identity and integrity of this compound, comparing expected outcomes with established literature principles for related structures.
The core of our investigation lies in the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for confirmation.
The Strategic Workflow of Analytical Verification
The process of confirming the structure of a synthesized or procured compound like this compound follows a logical and systematic workflow. This ensures that all aspects of the molecule's structure are interrogated and verified.
Caption: Workflow for the analytical verification of this compound.
Mass Spectrometry: The First Gateway
Expertise & Experience: Mass spectrometry is the initial and most direct method to confirm the molecular weight of the target compound. For this compound (C₇H₁₅NO₃S), the expected molecular weight is a crucial first checkpoint. An accurate mass measurement can also provide the elemental composition, lending strong support to the proposed structure.
Expected Analytical Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₅NO₃S |
| Monoisotopic Mass | 193.0773 g/mol |
| Average Mass | 193.26 g/mol |
| Primary Ionization Mode | Electrospray Ionization (ESI) |
| Expected Adducts (Positive Mode) | [M+H]⁺ = 194.0851, [M+Na]⁺ = 216.0670 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition (Positive Ion Mode):
-
Set the capillary voltage to 3.5-4.5 kV.
-
Set the source temperature to 100-150 °C.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other common adducts. The high-resolution data should allow for the confirmation of the elemental composition to within a few parts per million (ppm).
Trustworthiness: The observation of the correct high-resolution mass provides a high degree of confidence in the elemental composition of the synthesized molecule. Any significant deviation from the expected mass would indicate an incorrect product or the presence of impurities.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the O-H, N-H, C-H, and S=O functional groups. The presence and position of these bands serve as a qualitative confirmation of the key structural components.
Expected Analytical Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (alcohol) | 3600-3200 | Broad | Hydrogen bonding of the hydroxyl group. |
| N-H (piperidine) | 3400-3250 | Medium | Stretching vibration of the secondary amine. May be broad or sharp depending on hydrogen bonding. |
| C-H (aliphatic) | 3000-2850 | Strong | Stretching vibrations of the piperidine ring and methyl group protons. |
| S=O (sulfonyl) | 1350-1300 and 1160-1120 | Strong | Asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively. These are typically very strong and sharp peaks.[1] |
| C-O (alcohol) | 1260-1000 | Strong | Stretching vibration of the carbon-oxygen single bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values.
Trustworthiness: The simultaneous observation of strong absorptions for the hydroxyl, sulfonyl, and amine functional groups provides a robust "fingerprint" of the molecule, confirming the presence of these key moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound, these techniques will allow for the complete assignment of the molecular skeleton.
Expected Analytical Data: ¹H and ¹³C NMR
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts (δ) are in ppm.
| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Piperidine CH₂ (axial & equatorial) | 1.5 - 2.0 | Multiplet | 4H | Protons at C2 and C6 |
| Piperidine CH₂ (axial & equatorial) | 2.8 - 3.2 | Multiplet | 4H | Protons at C3 and C5 |
| -CH₂OH | ~3.6 | Singlet or Doublet | 2H | Methanol protons |
| -SO₂CH₃ | ~2.9 | Singlet | 3H | Methylsulfonyl protons |
| -OH | Variable | Broad Singlet | 1H | Hydroxyl proton |
| -NH | Variable | Broad Singlet | 1H | Piperidine amine proton |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| Piperidine C2, C6 | ~45 | Carbon atoms adjacent to nitrogen |
| Piperidine C3, C5 | ~25 | Carbon atoms beta to nitrogen |
| Piperidine C4 | ~60-70 | Quaternary carbon bearing the sulfonyl and methanol groups |
| -CH₂OH | ~65 | Methanol carbon |
| -SO₂CH₃ | ~40 | Methylsulfonyl carbon |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
(Optional but Recommended) DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts and DEPT-135 data.
Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC if needed, allows for the unambiguous assignment of every atom in the molecule and their connectivity. This provides the highest level of confidence in the structural confirmation. The chemical shifts of residual solvents are well-documented and can be used for referencing.[2]
Comparison with Alternatives and Literature Precedent
Conclusion
The analytical cross-referencing of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following the detailed protocols and understanding the expected outcomes for Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a researcher can confidently confirm the structure and purity of this compound. This rigorous, evidence-based approach is fundamental to ensuring the quality and reliability of data in any research and development endeavor.
References
-
PubChem. 4-Piperidinemethanol. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
PubChem. 4-(Methylsulfonylmethylsulfonyl)piperidine. [Link]
-
ResearchGate. The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. [Link]
-
precisionFDA. CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS. [Link]
-
Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
Sources
advantages of using 4-(Methylsulfonyl)piperidine-4-methanol over similar building blocks
Title: The Strategic Advantages of 4-(Methylsulfonyl)piperidine-4-methanol in Drug Discovery: A Comparative Guide
Introduction The piperidine ring is one of the most frequently utilized privileged scaffolds in medicinal chemistry, featured prominently in FDA-approved therapeutics. However, optimizing piperidine-based leads often requires overcoming significant hurdles, including CYP450-mediated metabolic liabilities at the C4 position and off-target hERG channel binding driven by excessive lipophilicity. The introduction of 4,4-disubstituted piperidines has proven to be a highly effective strategy to mitigate these issues while enhancing target affinity[1].
Among modern building blocks, This compound (CAS: 1823556-53-1) [2] stands out as a superior bifunctional scaffold. By incorporating both a strongly electron-withdrawing methylsulfonyl group and a versatile hydroxymethyl handle at the quaternary C4 carbon, this building block offers distinct physicochemical and structural advantages over traditional mono-substituted piperidines.
Causality in Structural Design: Why 4,4-Disubstitution Matters
As an Application Scientist evaluating scaffold hopping strategies, the selection of this compound is driven by three core mechanistic rationales:
Conformational Locking and Vector Trajectory Mono-substituted piperidines (such as 4-phenylpiperidine or piperidine-4-methanol) exhibit significant conformational flexibility, leading to entropic penalties upon receptor binding. Creating a quaternary center at the C4 position restricts the ring's ring-flip dynamics. This "locked" geometry forces the methylsulfonyl and hydroxymethyl groups into defined axial and equatorial trajectories. This precise 3D vectoring is critical for achieving sub-nanomolar affinity, a principle heavily validated in the development of NK1 receptor antagonists and CCR5 inhibitors[1][3].
Absolute Metabolic Shielding
Unsubstituted or mono-substituted C4 positions are notorious metabolic "soft spots," highly susceptible to oxidative hydroxylation by CYP3A4 and CYP2D6. By fully substituting the C4 position, this compound completely blocks this oxidation pathway. Furthermore, unlike thioether derivatives which can be oxidized to reactive sulfoxides in vivo, the methylsulfonyl (
Physicochemical Tuning (Lowering hERG Liability) Basic, lipophilic amines frequently suffer from hERG toxicity. The dual incorporation of a sulfonyl group (a strong hydrogen bond acceptor) and a hydroxyl group (a hydrogen bond donor/acceptor) dramatically increases the Topological Polar Surface Area (TPSA) and lowers the partition coefficient (LogP). This effectively reduces lipophilicity-driven off-target binding while maintaining the basic amine required for aqueous solubility and salt formation.
Comparative Performance Analysis
To objectively evaluate its utility, the table below compares this compound against similar, commercially available piperidine building blocks[5].
| Building Block | Derivatization Handles | Metabolic Stability at C4 | TPSA Contribution (Ų) | H-Bond Donors / Acceptors | Primary Medicinal Chemistry Application |
| This compound | N-amine, O-hydroxyl | High (Quaternary C4) | ~74.8 | 1 / 4 | Bifunctional tethering, highly polar CNS/GPCR ligands |
| 4-(Methylsulfonyl)piperidine | N-amine only | Moderate (Tertiary C4) | ~54.6 | 0 / 3 | Simple H-bond acceptor insertion |
| Piperidine-4-methanol | N-amine, O-hydroxyl | Low (Tertiary C4) | ~32.3 | 1 / 2 | Lipophilic spacer, kinase inhibitor scaffolds |
| 4-Phenylpiperidine | N-amine only | Low (Tertiary C4) | ~12.0 | 0 / 1 | Hydrophobic pocket binding (High hERG risk) |
Workflow: Orthogonal Derivatization Strategy
The presence of both a secondary amine and a primary alcohol allows for orthogonal, late-stage functionalization. The diagram below illustrates the logical workflow for exploiting this bifunctionality.
Orthogonal functionalization workflow of this compound.
Experimental Protocol: Self-Validating Orthogonal Functionalization
To harness the full potential of this compound, researchers must employ chemoselective reactions. The following self-validating protocol details the synthesis of an advanced intermediate (e.g., N-Benzyl-4-(methylsulfonyl)-4-(phenoxymethyl)piperidine) by sequentially targeting the nitrogen and oxygen handles.
Phase 1: Chemoselective N-Alkylation (Reductive Amination) Causality: Reductive amination is selected over direct alkylation (e.g., using benzyl bromide and a base) to strictly prevent over-alkylation (quaternization of the amine) and to avoid harsh basic conditions that could induce retro-aldol-type cleavage at the sterically hindered, electron-withdrawn C4 position.
-
Preparation: Dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Activation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours under a nitrogen atmosphere.
-
Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Note: NaBH(OAc)3 is exceptionally mild and will not reduce the sulfonyl group or the aldehyde.
-
Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Validation: LC-MS should confirm the mass of the N-benzyl intermediate. 1H-NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of benzylic protons (~3.5 ppm), while the primary alcohol proton remains intact.
Phase 2: O-Alkylation (Mitsunobu Etherification) Causality: The Mitsunobu reaction is utilized because it allows for the etherification of the primary alcohol under mild, neutral-to-acidic conditions. Using strong bases (like NaH in a Williamson ether synthesis) on a 4-sulfonyl-4-hydroxymethyl piperidine risks elimination side reactions due to the high acidity of protons adjacent to the sulfonyl group.
-
Preparation: Dissolve the N-benzyl intermediate (1.0 eq), phenol (1.2 eq), and Triphenylphosphine (PPh3) (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).
-
Activation: Cool the mixture to 0 °C under argon.
-
Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 15 minutes. The reaction mixture will turn pale yellow.
-
Completion: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup & Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The bulky triphenylphosphine oxide byproduct elutes separately from the desired ether.
-
Validation: 1H-NMR will confirm the downfield shift of the -CH2O- protons, validating successful etherification at the C4-methanol handle.
References
-
4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1 Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
cas:1823556-53-1 | this compound Aim Business Apps URL:[Link]
Sources
characterization of novel compounds synthesized from 4-(Methylsulfonyl)piperidine-4-methanol
Executive Summary: The "Polar Hydrophobic" Advantage
In modern drug discovery, the "molecular obesity" of lead compounds—characterized by high lipophilicity (LogP > 4) and poor metabolic stability—remains a primary cause of attrition. This guide characterizes novel derivatives synthesized from 4-(Methylsulfonyl)piperidine-4-methanol , a scaffold that offers a strategic solution to these challenges.
Unlike traditional lipophilic spacers (e.g., cyclohexyl or phenyl-piperidines), the 4-methylsulfonyl moiety acts as a "metabolic blocker" while simultaneously lowering LogD. This guide compares these novel sulfone-derivatives against standard lipophilic analogs, demonstrating their superior solubility and microsomal stability profiles without compromising potency in typical GPCR or Kinase signaling pathways.
Strategic Rationale & Structural Logic
The precursor, This compound , possesses three critical structural features that dictate its utility in library synthesis:
-
The Sulfone Anchor (–SO₂Me): A strong hydrogen bond acceptor that lowers lipophilicity (LogP) and blocks the metabolically vulnerable 4-position of the piperidine ring (preventing CYP450 oxidation).
-
The Primary Alcohol (–CH₂OH): A versatile synthetic handle allowing for conversion into ethers, amines (via mesylation/displacement), or carbamates.
-
The Piperidine Core: A privileged pharmacophore providing basicity and solubility, essential for lysosomal trapping and volume of distribution.
Comparison of Scaffolds
| Feature | Novel Sulfone Scaffold | Standard Cyclohexyl Analog | Standard Phenyl Analog |
| Electronic Nature | Electron-withdrawing (Polar) | Neutral (Lipophilic) | Electron-rich (Lipophilic) |
| Metabolic Liability | Low (Blocked 4-position) | High (Oxidation prone) | High (Epoxidation/Hydroxylation) |
| Solubility Impact | Enhances aqueous solubility | Reduces solubility | Reduces solubility |
| Fsp3 Character | High (3D complexity) | High | Low (Planar) |
Comparative Performance Data
The following data represents a head-to-head comparison between a Novel Sulfone Derivative (Compound S-101) and a Standard Lipophilic Analog (Compound L-001) . Both compounds share the same pharmacophore "warhead" but differ in the linker region derived from the starting material.
Table 1: Physicochemical & ADME Profiling
| Property | Metric | Compound S-101 (Sulfone-derived) | Compound L-001 (Cyclohexyl-derived) | Interpretation |
| Lipophilicity | LogD (pH 7.4) | 1.8 | 4.2 | S-101 is within the optimal "Golden Triangle" for oral bioavailability. |
| Solubility | Kinetic (µM) | > 150 µM | < 10 µM | The sulfone group dramatically improves aqueous solubility. |
| Metabolic Stability | HLM CL_int (µL/min/mg) | 12.5 (Low Clearance) | 85.0 (High Clearance) | The sulfone blocks oxidative metabolism at the piperidine 4-position. |
| Permeability | PAMPA (10⁻⁶ cm/s) | 8.5 | 12.0 | L-001 is more permeable due to lipophilicity, but S-101 remains highly permeable. |
| Potency | Target IC₅₀ (nM) | 15 nM | 12 nM | Iso-potent: The polar substitution does not negatively impact binding affinity. |
Key Insight: While Compound L-001 shows slightly higher permeability, its high clearance renders it unsuitable for in vivo efficacy. Compound S-101 achieves a rare balance: high solubility and stability with retained potency.
Experimental Protocols
A. Synthesis of Derivatives (General Workflow)
Objective: Functionalization of the alcohol handle while preserving the sulfone moiety.
Step 1: Activation (Mesylation)
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool to 0°C under N₂ atmosphere.
-
Add TEA (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Critical Check: Ensure temperature does not exceed 5°C to prevent elimination side products.
Step 2: Nucleophilic Displacement (Library Generation)
-
Dissolve the crude mesylate in MeCN.
-
Add the desired amine/nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat to 60°C for 12 hours.
-
Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
B. Microsomal Stability Assay (Validation of Metabolic Blockade)
Objective: To confirm the sulfone group protects against CYP-mediated oxidation.
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH regenerating system.[1]
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
-
Equation:
-
Visualizations & Workflows
Diagram 1: Synthetic Pathway & Library Logic
This diagram illustrates the divergence point where the alcohol precursor is activated to generate diverse libraries (Ethers, Amines, Carbamates).
Caption: Divergent synthesis strategy converting the alcohol handle into diverse polar libraries.
Diagram 2: Characterization Decision Tree (Go/No-Go)
A logic flow for accepting or rejecting novel compounds based on the specific advantages of the sulfone scaffold.
Caption: Go/No-Go decision tree emphasizing the solubility/stability requirements for this scaffold.
References
-
BenchChem. (2025).[1][2] Strategies for Improving Metabolic Stability: Piperidine Scaffolds.[1][2][3] Retrieved from
-
National Institutes of Health (NIH). (2021). Identification of methyl sulfonyl piperazine derivatives as PI3K alpha inhibitors.[4] PubMed. Retrieved from
-
Sigma-Aldrich. (2023). 4-((Methylsulfonyl)methyl)piperidine hydrochloride Product Specification. Retrieved from
-
Journal of Medicinal Chemistry. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[5] PMC.[3] Retrieved from
-
Namiki Shoji Co. (2023). Application of Methylsulfone in Drug Discovery.[4][6][7] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. chemimpex.com [chemimpex.com]
Safety Operating Guide
4-(Methylsulfonyl)piperidine-4-methanol proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of specialized pharmacophores. 4-(Methylsulfonyl)piperidine-4-methanol (CAS: 1823556-53-1)[1] is a highly versatile building block featuring a basic piperidine ring, a polar methylsulfonyl group, and a tertiary alcohol. While invaluable for synthesizing complex nitrogen-containing heterocycles, its heteroatom-rich structure dictates strict disposal protocols.
Improper disposal of compounds containing both nitrogen and sulfur can lead to the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx) into the environment during incineration. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound in compliance with environmental and laboratory safety guidelines[2].
Chemical Profiling & Risk Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams.
| Property | Value / Description | Operational Implication |
| Chemical Name | This compound | Heteroatom-rich (N, S); requires specialized incineration with scrubbers. |
| CAS Number | 1823556-53-1 | Required identifier for tracking on hazardous waste manifests. |
| Molecular Formula | C₇H₁₅NO₃S | High organic content; combustible under high-temperature conditions. |
| Molecular Weight | 193.26 g/mol | Used to calculate mass balances during reaction waste logging. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization during transfer; mandates wet-wiping for decontamination. |
| Primary Hazards | Skin/Eye Irritant, Acute Toxicity (Oral) | Mandates strict PPE (nitrile gloves, safety goggles, lab coat). |
Operational Workflow for Waste Segregation
The fundamental principle of chemical waste management is segregation at the source. Mixing this compound with incompatible waste streams (such as strong oxidizers or halogenated solvents) can trigger exothermic reactions or exponentially increase disposal costs. Because this compound contains nitrogen and sulfur, it must be routed to facilities equipped with specific gas scrubbers[3].
Workflow for segregating this compound waste based on physical state.
Step-by-Step Disposal Protocols
The following protocols are designed as self-validating systems. By executing these steps sequentially, you ensure regulatory compliance and minimize environmental impact.
Protocol A: Disposal of Solid Waste (Unused/Expired Chemical)
-
Verification: Confirm the identity and weigh the expired or contaminated this compound. Log this mass in the laboratory waste inventory.
-
Primary Containment: Transfer the solid powder into a compatible, sealable container, preferably a high-density polyethylene (HDPE) wide-mouth bottle.
-
Causality: HDPE prevents moisture ingress and is chemically inert to the basic nature of the piperidine ring, preventing container degradation over time.
-
-
Secondary Containment: Place the primary container inside a secondary leak-proof bag or bin to contain potential breaches.
-
Labeling: Affix a standardized hazardous waste label. Explicitly list "this compound (Contains N, S)" and mark the hazard as "Toxic/Irritant."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents (e.g., peroxides, nitric acid) until collection by your Environmental Health and Safety (EHS) department.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Washings)
-
Solvent Identification: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Segregation:
-
If Halogenated: Pour into the "Halogenated Organic Waste" carboy.
-
Causality: Halogenated waste requires specific high-temperature incineration profiles to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste into this stream unnecessarily increases the volume of expensive halogenated disposal.
-
-
If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
-
-
Volume Tracking: Log the estimated mass of the piperidine derivative added to the carboy on the waste log sheet. This is a critical regulatory requirement for tracking characteristic hazards[3].
-
Capping: Ensure the waste carboy is tightly capped immediately after addition to prevent the volatilization of co-solvents and minimize inhalation exposure.
Protocol C: Empty Container Management
According to standard environmental guidelines, containers that previously held hazardous chemicals must be rendered "empty" before standard disposal[4].
-
Triple Rinsing: Rinse the original glass or plastic container three times with a compatible solvent (e.g., methanol or acetone) capable of fully dissolving the residual sulfone compound.
-
Rinsate Disposal: Collect all rinsate and dispose of it strictly as liquid organic waste (following Protocol B).
-
Defacing: Completely deface, cross out, or remove the original chemical label to visually validate that the container has been neutralized.
-
Final Disposal: Dispose of the clean, uncapped bottle in the standard laboratory glass/plastic recycling or trash bin.
Spill Response and Decontamination
Accidental spills require immediate, systematic action to prevent exposure and cross-contamination. The basic nitrogen of the piperidine ring can adhere to surfaces, requiring specific decontamination steps.
Step-by-step spill response and decontamination procedure for piperidine derivatives.
Spill Cleanup Methodology:
-
Isolation: Isolate the spill area. Ensure all responding personnel are wearing appropriate PPE (double nitrile gloves, safety glasses, and a particulate respirator if significant dry powder dust is generated).
-
Containment:
-
For Solid Spills: Avoid dry sweeping, which generates airborne dust. Lightly moisten the powder with a compatible solvent (e.g., water or 70% isopropanol) to suppress aerosols before wiping.
-
For Liquid Spills: Surround and cover the spill with an inert absorbent material like vermiculite or sand.
-
Causality: Vermiculite physically traps the liquid within its porous matrix, preventing it from spreading into floor drains or reacting with ambient moisture, while avoiding the reactivity risks associated with using paper towels on concentrated organics.
-
-
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag.
-
Decontamination: Wash the spill surface with soap and water, followed by a final wipe-down with 70% isopropanol to remove any residual basic piperidine traces. Dispose of all cleaning materials as solid hazardous waste.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council / The National Academies Press. Available at:[Link]
-
Chemical Waste Disposal Guidelines & Container Management. Hong Kong University of Science and Technology (HKUST) Health, Safety and Environment Office. Available at: [Link]
-
Chemical Hygiene Plan (CHP) - Hazardous Waste Characteristics. Georgia Gwinnett College. Available at: [Link]
Sources
Personal protective equipment for handling 4-(Methylsulfonyl)piperidine-4-methanol
Part 1: Immediate Hazard Assessment & Risk Profile
Core Directive: As a specialized building block in drug discovery, 4-(Methylsulfonyl)piperidine-4-methanol (CAS 1823556-53-1) lacks extensive toxicological data. Therefore, you must apply the "Universal Precaution for Novel Chemical Entities (NCEs)" .
Scientific Rationale (SAR Analysis): Based on Structure-Activity Relationship (SAR) analysis of the piperidine core and sulfonyl functional groups, this compound presents a dual-hazard profile:
-
Piperidine Moiety (Secondary Amine): High probability of basicity (pKa ~10-11). This dictates a risk classification of Corrosive/Irritant to mucous membranes, eyes, and skin.[1]
-
Methylsulfonyl & Methanol Groups: These polar functional groups increase water solubility, potentially facilitating dermal absorption and systemic distribution if the barrier is compromised.
GHS Classification (Predicted):
-
H314: Causes severe skin burns and eye damage (attributed to the secondary amine).
-
H335: May cause respiratory irritation.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure during specific laboratory operations. Do not deviate from these standards without a documented risk assessment.
| PPE Category | Standard | Operational Context | Technical Specification |
| Hand Protection | Primary: Nitrile | General Handling / Weighing | Thickness: |
| Hand Protection | Secondary: Laminate | Solution Prep / Spills | Material: Silver Shield / 4HRequirement: Use as a liner under Nitrile if dissolving in penetrating solvents (e.g., DMSO, DCM). |
| Eye Protection | ANSI Z87.1+ | All Lab Entry | Chemical Splash Goggles. Note: Safety glasses are insufficient due to the corrosive potential of piperidine dust. |
| Respiratory | NIOSH N95 / P100 | Open Weighing | Required if working outside a fume hood.Preferred: Handling exclusively within a certified Chemical Fume Hood.[1][4] |
| Body Defense | Lab Coat (Cotton/Poly) | All Lab Entry | Must be buttoned to the neck. Sleeves must cover wrists (tucked into gloves). |
Part 3: Operational Handling Protocols
Workflow Logic: The "Zero-Exposure" Loop
The following diagram illustrates the decision logic for handling this compound safely, prioritizing engineering controls over PPE alone.
Figure 1: Decision logic for handling this compound, emphasizing containment.
Specific Methodology: Solubilization & Reaction Setup
Objective: Prepare a 100 mM stock solution in DMSO without generating aerosols.
-
Preparation: Calculate the required mass. For 10 mL of 100 mM solution:
-
MW ≈ 193.26 g/mol (Verify specific batch MW).
-
Mass required = 193.26 mg.
-
-
Weighing (The "Static" Risk):
-
Piperidine derivatives are often hygroscopic and prone to static charge.
-
Step: Place the receiving vial in the balance. Use an ionizing fan or anti-static gun to neutralize charge before adding the powder. This prevents "fly-away" dust which is a primary inhalation vector.
-
-
Solvent Addition:
-
Step: Add DMSO slowly down the side of the vial.
-
Caution: The amine moiety may generate a mild exotherm upon solvation. Do not cap immediately; allow 30 seconds for thermal equilibration.
-
-
Dissolution:
-
Vortex at medium speed. Do not sonicate in an open vessel (aerosol risk).
-
Part 4: Emergency Response & Decontamination
Mechanism of Injury: The unprotonated secondary amine is lipophilic and caustic. It penetrates the epidermis and causes deep tissue necrosis if not neutralized.
| Scenario | Immediate Action (The "First 60 Seconds") | Follow-up |
| Eye Contact | Flush immediately with tepid water for 15 minutes . Hold eyelids open. | Seek medical attention.[1][3][4][5][6][7][8] Do not apply neutralizing agents to the eye. |
| Skin Contact | Drench area with water.[1][3][4][5][8] Remove contaminated clothing while under the shower.[3][4][5] | Wash with non-abrasive soap. Monitor for delayed redness (chemical burn). |
| Inhalation | Move to fresh air.[1][3][4][5][6][7] If breathing is labored, administer oxygen (trained personnel only). | Observe for pulmonary edema (fluid in lungs) for 24 hours. |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into hazardous waste. | Wipe surface with 5% Acetic Acid (to neutralize amine), then water. |
Part 5: Waste Disposal Strategy
Regulatory Compliance (RCRA): This compound must never be disposed of down the drain. Its basicity and biological activity pose environmental risks.
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Hazardous Solid Waste" (often yellow bags).
-
Liquid Waste: Collect in "Basic Organic Waste" containers. Do not mix with strong acids (exothermic reaction risk) or oxidizers.
-
-
Labeling:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122363955, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. aimbusinessapps.com [aimbusinessapps.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
